molecular formula C10H7F3N2 B1600761 6-(Trifluoromethyl)quinolin-2-amine CAS No. 791595-93-2

6-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1600761
CAS No.: 791595-93-2
M. Wt: 212.17 g/mol
InChI Key: IMXIFGHLRHXQGE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-2-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXIFGHLRHXQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459077
Record name 6-(trifluoromethyl)quinolin-2-amine
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Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791595-93-2
Record name 6-(trifluoromethyl)quinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)quinolin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinolin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties.[1] The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by modulating electronic properties and lipophilicity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Core Properties

Molecular Structure:

Table 1: Core Chemical Properties of this compound

PropertyValueSource
CAS Number 791595-93-2[2]
Molecular Formula C₁₀H₇F₃N₂[2]
Molecular Weight 212.17 g/mol [2]
Calculated LogP 2.8358[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible synthetic route would involve the reaction of a suitably substituted aniline with a trifluoromethyl-containing building block to form an enamine, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

  • Substituted p-phenylenediamine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted p-phenylenediamine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Cyclization: To the crude enamine, add polyphosphoric acid (PPA) or Eaton's reagent (10 eq by weight).

  • Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound.

Causality Behind Experimental Choices:

  • The Dean-Stark apparatus is employed to drive the condensation reaction to completion by removing the water by-product.

  • Polyphosphoric acid or Eaton's reagent is a strong acid and dehydrating agent that facilitates the intramolecular electrophilic cyclization to form the quinoline ring system.

  • The neutralization step is crucial to quench the acid and allow for the extraction of the basic amine product into the organic phase.

Physicochemical Properties and Their Determination

Melting Point

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. While no experimental melting point for this compound has been reported, a related compound, (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, has a reported melting point of 129-132 °C.[3]

Experimental Protocol: Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10)

  • Capillary tubes

Procedure:

  • Finely powder a small sample of the crystalline this compound.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. The melting point is reported as this range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Rapid heating to ~20°C below expected MP C->D E Slow heating (1-2°C/min) D->E F Record melting range E->F

Workflow for melting point determination.
Solubility

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. The quinoline core suggests a generally hydrophobic nature, while the amino group can participate in hydrogen bonding, potentially increasing solubility in polar protic solvents. The trifluoromethyl group is highly lipophilic and is expected to decrease aqueous solubility.[4]

Qualitative Solubility Profile:

It is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Experimental Protocol: Equilibrium Solubility Determination

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Prepare a series of standard solutions of the compound with known concentrations.

  • Analyze the standard solutions and the diluted sample by HPLC.

  • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the sample.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Incubate with shaking (24-48h) A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC-UV D->E F Quantify using calibration curve E->F

Workflow for equilibrium solubility determination.
Acidity/Basicity (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The quinoline nitrogen is basic, and the 2-amino group is also basic. The trifluoromethyl group is electron-withdrawing and will decrease the basicity of both nitrogen atoms. No experimental pKa value for this compound has been reported.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Principle:

This method relies on the change in the UV-Vis absorption spectrum of the compound as its ionization state changes with pH.

Materials:

  • This compound

  • A series of buffers with known pH values covering a range of at least 2 pH units above and below the estimated pKa.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A calculated LogP value for this compound is 2.8358.[2]

Experimental Protocol: LogP Determination by Shake-Flask Method

Principle:

The compound is partitioned between two immiscible liquids, typically n-octanol and water, and the concentration in each phase is measured to determine the partition coefficient.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a solution of the compound in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect an aliquot from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound. While specific spectra for this compound are not available, data for the closely related isomer, 4-amino-2-methyl-7-(trifluoromethyl)quinoline, can provide valuable insights.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the amino and trifluoromethyl groups. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching of the primary amine in the region of 3300-3500 cm⁻¹.

  • C=N and C=C stretching vibrations of the quinoline ring in the 1500-1650 cm⁻¹ region.

  • Strong C-F stretching vibrations of the trifluoromethyl group, typically in the 1000-1350 cm⁻¹ range.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of quinoline derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the aromatic system.[3] The exact position and intensity of these bands will be influenced by the substituents and the solvent.

Thermal Stability

The thermal stability of a compound is important for its handling, storage, and processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques for assessing thermal stability. While specific data for this compound is unavailable, related 6-amino-4-(trifluoromethyl)quinolines have been reported to have high thermal stability.[3]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Apparatus:

  • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

Procedure:

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

  • The TGA curve will indicate the temperatures at which decomposition occurs, while the DSC curve will show endothermic or exothermic events such as melting, decomposition, and phase transitions.

Safety and Handling

This compound is classified as a warning-level hazard. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It should be stored at 4°C, protected from light.[2]

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided an overview of its key physicochemical properties and detailed experimental protocols for their determination. While experimental data for this specific compound is limited, the provided methodologies, based on established practices for similar quinoline derivatives, offer a robust framework for researchers to characterize this and other novel compounds. A thorough understanding of these properties is fundamental to advancing the development of new and effective therapeutic agents.

References

  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., Tisoco, I., Iglesias, B. A., & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021(1), 22. [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. Retrieved January 22, 2026, from [Link]

  • Yilmaz, D. (2019). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Artvin Coruh University Journal of Forestry Faculty, 20(1), 1-10. [Link]

Sources

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-2-amine (CAS: 791595-93-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Scaffold

6-(Trifluoromethyl)quinolin-2-amine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs. The strategic placement of a trifluoromethyl (-CF3) group at the 6-position and an amine group at the 2-position imparts unique physicochemical properties that make this molecule a valuable starting point for the synthesis of novel therapeutic agents. Quinoline derivatives have a long history in medicine, with applications ranging from antimalarial to anticancer and anti-inflammatory agents.[1][2][3][4]

The trifluoromethyl group is a key player in modern drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers leveraging this versatile compound in their work.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 791595-93-2[7]
Molecular Formula C₁₀H₇F₃N₂[7]
Molecular Weight 212.17 g/mol [7]
Appearance Off-white to pale yellow solid (typical)Inferred from supplier data
Purity ≥98% (typical from commercial suppliers)[7]
Topological Polar Surface Area (TPSA) 38.91 Ų[7]
logP (calculated) 2.8358[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 0[7]

Synthesis of the Core Scaffold

While specific, detailed public-domain syntheses for this compound are not extensively documented, its structure lends itself to established methods for quinoline ring formation. A plausible and commonly employed strategy is a variation of the Friedländer annulation or related cyclocondensation reactions.

A general retrosynthetic approach is outlined below:

G Target This compound Intermediate_A Substituted 2-aminobenzaldehyde or ketone Target->Intermediate_A Friedländer Annulation Intermediate_B Acetonitrile derivative (e.g., with a leaving group) Target->Intermediate_B Cyclocondensation Starting_Material_1 4-Amino-3-bromobenzotrifluoride Intermediate_A->Starting_Material_1 Formylation or Acylation Starting_Material_2 Protected acetonitrile Intermediate_B->Starting_Material_2

Caption: Retrosynthetic analysis for this compound.

A likely synthetic route would involve the reaction of a suitably substituted 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group adjacent to a nitrile. For instance, the synthesis could commence from 4-amino-3-formylbenzotrifluoride and a protected form of aminoacetonitrile, followed by cyclization and deprotection. Another approach could involve the cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic medium, a method reported for analogous 6-amino-4-(trifluoromethyl)quinolines.[6]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the nucleophilic 2-amino group. This functionality serves as a handle for a variety of chemical transformations, allowing for the construction of a diverse library of derivatives.

N-Arylation and N-Alkylation

The primary amine is amenable to cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, to introduce aryl or heteroaryl substituents. This is a common strategy for linking the quinoline scaffold to other pharmacophores.

Illustrative Experimental Workflow: Palladium-Catalyzed N-Arylation

G cluster_reactants Reactants cluster_process Process Quinoline 6-(CF3)quinolin-2-amine Mixing Combine reactants in an inert solvent (e.g., Toluene) Quinoline->Mixing ArylHalide Aryl Halide (Ar-X) ArylHalide->Mixing Base Base (e.g., Cs2CO3, K3PO4) Base->Mixing Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Mixing Ligand Ligand (e.g., Xantphos) Ligand->Mixing Reaction Heat under inert atmosphere (e.g., N2 or Ar) Mixing->Reaction Stirring Workup Aqueous workup and extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product N-Aryl-6-(CF3)quinolin-2-amine Purification->Product G Kinase Kinase ATP Binding Site Hinge Region Hydrophobic Pocket Solvent Front Inhibitor 6-(CF3)quinolin-2-amine Derivative 2-Amino Group Quinoline Scaffold R-Group 6-CF3 Group Inhibitor:amino->Kinase:hinge H-Bonding Inhibitor:quinoline->Kinase:hydro Hydrophobic Interactions Inhibitor:cf3->Kinase:hydro Enhanced Hydrophobic/ Lipophilic Interactions Inhibitor:r_group->Kinase:solvent Selectivity/Potency Tuning

Sources

Spectroscopic Characterization of 6-(Trifluoromethyl)quinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 6-(Trifluoromethyl)quinolin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide combines theoretical predictions with established principles of spectroscopic interpretation to offer a robust framework for the structural elucidation and verification of this important fluorinated quinoline derivative.

Introduction

This compound is a heterocyclic compound incorporating a quinoline scaffold, a key structural motif in numerous pharmacologically active molecules. The presence of a trifluoromethyl group at the 6-position and an amine group at the 2-position significantly influences its electronic properties and potential biological activity. Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will explore the expected spectroscopic signatures of this compound, offering insights into the underlying principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the amine protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3~6.8d~8.5
H4~7.8d~8.5
H5~7.9d~8.8
H7~7.7dd~8.8, ~2.0
H8~8.3d~2.0
NH₂~5.0 - 6.0br s-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the chemical shifts of the ten carbon atoms in the molecule, with the trifluoromethyl group introducing a characteristic quartet for the carbon it is attached to due to C-F coupling.[1][2][3]

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C2~158s
C3~115s
C4~138s
C4a~148s
C5~122s
C6~125q
C7~128s
C8~120s
C8a~130s
CF₃~124q
Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to consider are spectral width, number of scans, and relaxation delay.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

Data Interpretation: NMR
  • ¹H NMR: The downfield chemical shifts of the aromatic protons are characteristic of the quinoline ring system.[4][5][6] The protons on the pyridine ring (H3, H4) will show a characteristic doublet-of-doublets coupling pattern. The protons on the benzene ring (H5, H7, H8) will have their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The broad singlet for the NH₂ protons is typical and its chemical shift can be concentration and solvent dependent.[7][8]

  • ¹³C NMR: The chemical shift of C2 will be significantly upfield due to the electron-donating effect of the amino group. The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet.[1][9] The other aromatic carbons will have chemical shifts consistent with a substituted quinoline ring.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq Acquire ¹H Spectrum lock->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq process Process Spectra c13_acq->process interpret Interpret Data process->interpret structure Elucidate Structure interpret->structure

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-F, and aromatic C=C and C-H bonds.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring) and Aromatic C=C stretch
1500 - 1400MediumAromatic C=C stretch
1350 - 1100StrongC-F stretch
900 - 650Strong, BroadN-H wag and Aromatic C-H out-of-plane bend
Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation: IR

The two sharp bands in the 3450-3300 cm⁻¹ region are characteristic of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][11][12][13][14] The strong absorption in the 1350-1100 cm⁻¹ range is indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic nature of the quinoline ring will be confirmed by the C-H stretching bands just above 3000 cm⁻¹ and the C=C stretching bands in the 1620-1400 cm⁻¹ region.[13]

IR_Interpretation cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) compound This compound amine Primary Amine (NH₂) compound->amine trifluoromethyl Trifluoromethyl (CF₃) compound->trifluoromethyl quinoline Quinoline Ring compound->quinoline nh_stretch 3450-3300 (N-H stretch) amine->nh_stretch nh_bend 1620-1580 (N-H bend) amine->nh_bend cf_stretch 1350-1100 (C-F stretch) trifluoromethyl->cf_stretch ar_ch_stretch 3100-3000 (Aromatic C-H stretch) quinoline->ar_ch_stretch ar_cc_stretch 1620-1400 (Aromatic C=C stretch) quinoline->ar_cc_stretch

Correlation of Functional Groups to IR Peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₇F₃N₂. The predicted exact mass and major fragment ions are listed below.

m/z (mass-to-charge ratio) Assignment Description
212.06[M]⁺Molecular Ion
185.06[M - HCN]⁺Loss of hydrogen cyanide from the quinoline ring
143.05[M - CF₃]⁺Loss of the trifluoromethyl radical
Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

  • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates).

  • Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain the exact mass.

Data Interpretation: Mass Spectrometry

The molecular ion peak at m/z 212.06 would confirm the molecular weight of the compound. A key fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring, which would result in a fragment ion at m/z 185.06.[15][16][17][18] Another expected fragmentation would be the loss of the trifluoromethyl radical (CF₃, 69 Da), leading to a fragment at m/z 143.05. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and its fragments.

MS_Fragmentation M [M]⁺ m/z = 212.06 M_minus_HCN [M - HCN]⁺ m/z = 185.06 M->M_minus_HCN - HCN M_minus_CF3 [M - CF₃]⁺ m/z = 143.05 M->M_minus_CF3 - CF₃

Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed information from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The predicted data, along with the provided experimental protocols and interpretation guidelines, serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel quinoline-based molecules.

References

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A Guide to the Crystal Structure Analysis of Trifluoromethylquinoline Derivatives: From Synthesis to Structural Elucidation and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethyl Group as a Cornerstone in Modern Drug Design

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become an indispensable tool in medicinal chemistry.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2][3] Quinoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, have been a particular focus for trifluoromethylation. The resulting trifluoromethylquinoline derivatives are prominent in the development of new therapeutic agents.[4]

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of trifluoromethylquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies. We will navigate the entire workflow, from the critical step of obtaining high-quality single crystals to the nuances of structure refinement and the detailed analysis of intermolecular interactions that govern the crystal packing.

Part 1: The Art and Science of Crystallization

The foundation of any successful crystal structure analysis is the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process.[5][6] For trifluoromethylquinoline derivatives, the presence of the highly lipophilic and electron-withdrawing CF3 group can influence solubility and intermolecular interactions, requiring careful selection of crystallization conditions.

Foundational Principles of Crystallization

Crystallization is the process of forming a solid crystalline material from a solution, melt, or more rarely, a gas.[7] The underlying principle is the slow reduction of the solubility of the compound of interest, allowing molecules to self-assemble into a well-ordered, three-dimensional lattice.[7] Key to this process is achieving a state of supersaturation, from which crystals can nucleate and grow.[8]

Common Crystallization Techniques for Trifluoromethylquinoline Derivatives

Several techniques are commonly employed for the crystallization of small organic molecules. The choice of method depends on the solubility, stability, and quantity of the compound.

  • Slow Evaporation: This is often the simplest and most common method.[5] A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[2] For trifluoromethylquinolines, which are often soluble in common organic solvents, this method can be highly effective.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[9] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[10] The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[9][10]

  • Slow Cooling: This method is suitable for compounds whose solubility is significantly dependent on temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[5] The decrease in temperature reduces solubility, leading to crystallization.

Step-by-Step Experimental Protocol: Vapor Diffusion

This protocol provides a detailed methodology for the vapor diffusion technique, a robust method for crystallizing trifluoromethylquinoline derivatives.

Materials:

  • Small glass vial (e.g., 0.5-1 mL)

  • Larger glass vial or beaker that can accommodate the smaller vial

  • Airtight cap or parafilm for the larger container

  • Syringe or micropipette

  • Solvent in which the compound is soluble (e.g., dichloromethane, chloroform, ethyl acetate)

  • Anti-solvent in which the compound is insoluble but miscible with the solvent (e.g., hexane, pentane, diethyl ether)[9]

Procedure:

  • Prepare the Compound Solution: Dissolve 5-10 mg of the trifluoromethylquinoline derivative in a minimal amount of the chosen solvent in the small vial. The solution should be close to saturation.

  • Set up the Diffusion Chamber: Add the anti-solvent to the larger vial to a depth of about 0.5-1 cm.

  • Introduce the Sample: Carefully place the small, open vial containing the compound solution into the larger vial, ensuring that the two liquids do not mix.[9]

  • Seal the System: Seal the larger vial tightly with a cap or parafilm.[9]

  • Incubate: Place the sealed setup in a location free from vibrations and temperature fluctuations.

  • Monitor Crystal Growth: Crystals should appear within a few hours to several days. The rate of crystal growth can be slowed by placing the setup in a cooler environment, which often leads to higher quality crystals.[9]

Troubleshooting Common Crystallization Problems
ProblemPotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated.Allow more solvent to evaporate. Add a seed crystal. Scratch the inside of the vial with a needle to create nucleation sites.[11]
Formation of Oil/Amorphous Solid Supersaturation is too high; compound is precipitating too quickly.Dilute the solution slightly. Slow down the rate of solvent evaporation or diffusion. Try a different solvent system.
Many Small Crystals Too many nucleation sites.Filter the solution before setting up the crystallization to remove dust particles. Decrease the rate of crystallization.
Poor Crystal Quality (e.g., needles, plates) Anisotropic crystal growth.Try a different solvent or a mixture of solvents to influence the crystal habit.[5]

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.[12]

The SC-XRD Workflow

The SC-XRD workflow can be broken down into several key stages, from data collection to the final validation of the crystal structure.

sc_xrd_workflow cluster_0 Experimental Setup cluster_1 Data Processing & Structure Solution cluster_2 Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., PLATON/checkCIF) refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Protocol: From Data Collection to a Refined Structure

1. Crystal Mounting and Data Collection:

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

  • The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[12] A full sphere of data is collected by rotating the crystal.

2. Data Reduction and Space Group Determination:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • The symmetry of the diffraction pattern is analyzed to determine the unit cell parameters and the space group of the crystal.[13]

3. Structure Solution:

  • The "phase problem" is solved to obtain an initial electron density map. For small molecules like trifluoromethylquinolines, direct methods are typically used.[13]

  • Software such as SHELXT is highly effective for this purpose.[7]

4. Structure Refinement:

  • An initial atomic model is built into the electron density map.

  • This model is then refined against the experimental data using a least-squares method. The positions of the atoms, their anisotropic displacement parameters (which describe their thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • SHELXL is the gold standard for small-molecule structure refinement.[14]

Addressing the Challenges of the Trifluoromethyl Group in Refinement

The trifluoromethyl group can present specific challenges during structure refinement, most commonly rotational disorder. This occurs when the CF3 group can adopt multiple orientations in the crystal lattice.

Handling CF3 Disorder in SHELXL:

  • PART Instruction: Disordered atoms are assigned to different "parts" (e.g., PART 1 and PART 2). This allows the refinement program to treat the different orientations of the disordered group separately.[12]

  • Free Variables: The relative occupancies of the disordered components are refined using a free variable to ensure their sum is equal to one.[12]

  • Restraints: To maintain a chemically reasonable geometry for the disordered CF3 group, restraints are often necessary.[15]

    • DFIX/SADI: These commands are used to restrain C-F bond lengths and F...F distances to be equal within a certain tolerance.[3]

    • SAME: This can be used to make the geometry of the two disordered CF3 groups similar.[12]

  • Constraints:

    • EADP: This command constrains the anisotropic displacement parameters of corresponding atoms in the disordered components to be equal.[15]

Part 3: Interpreting the Structure: Beyond the Molecule

A crystal structure is more than just the geometry of a single molecule; it reveals how molecules interact and pack in the solid state. For trifluoromethylquinoline derivatives, understanding these intermolecular interactions is crucial, as they can influence physical properties such as melting point, solubility, and even biological activity.

The Role of Non-Covalent Interactions

The crystal packing of trifluoromethylquinoline derivatives is governed by a network of non-covalent interactions, including:

  • Hydrogen Bonds: Classical N-H...N or N-H...O hydrogen bonds are often present, as well as weaker C-H...O and C-H...N interactions.

  • π-π Stacking: The aromatic quinoline rings can stack on top of each other, leading to stabilizing π-π interactions.

  • Interactions involving Fluorine: The highly electronegative fluorine atoms of the CF3 group can participate in a variety of weak interactions, such as C-H...F, C-F...π, and F...F contacts. The contribution of these fluorine-mediated interactions can be significant in directing the crystal packing.[4]

Hirshfeld Surface Analysis: A Quantitative Approach

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contacts.

2D Fingerprint Plots:

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts.[4] It is a plot of the distance from the surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). Different types of interactions appear as distinct regions in the plot, and the area of these regions corresponds to the relative contribution of each interaction to the overall crystal packing.

Quantitative Analysis of Intermolecular Contacts in a Trifluoromethylquinoline Derivative:

Contact TypePercentage Contribution
H...H45.0%
F...H25.5%
C...H12.3%
F...F5.8%
N...H4.2%
Other7.2%

Data is representative and based on typical values found for such compounds.[4]

Visualizing Crystal Packing with Mercury

The software Mercury is an excellent tool for the 3D visualization and analysis of crystal structures.[2][3] It allows for the easy generation of packing diagrams, the visualization of intermolecular interactions, and the calculation of various geometric parameters.[2]

mercury_workflow load_cif Load CIF File visualize_molecule Visualize Molecule (Styles: Ball-and-Stick, Spacefill) load_cif->visualize_molecule packing_diagram Generate Packing Diagram visualize_molecule->packing_diagram h_bonds Display Hydrogen Bonds packing_diagram->h_bonds short_contacts Analyze Short Contacts h_bonds->short_contacts hirshfeld Calculate Hirshfeld Surface short_contacts->hirshfeld

Caption: A typical workflow for analyzing a crystal structure using Mercury.

Part 4: The Phenomenon of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[16][17] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, stability, and bioavailability.[16] For pharmaceutical compounds, controlling polymorphism is of critical importance. Trifluoromethylquinoline derivatives have been shown to exhibit polymorphism, sometimes involving thermal single-crystal-to-single-crystal transformations.[18]

Case Study: Polymorphism and Thermal Transformation in a Trifluoromethylaminoquinoline Derivative

A study on 2,4-trifluoromethylquinoline derivatives with different amine substituents at the 7-position revealed the existence of polymorphism.[18] For example, the methylamine derivative (2) was found to exist in two different polymorphic forms, designated as crystal GB and YG, which emitted different colors of fluorescence.

Upon heating, crystal GB was observed to transform into crystal YG. Remarkably, this transformation occurred in a single-crystal-to-single-crystal (SCSC) manner, meaning the overall shape and integrity of the crystal were maintained during the phase transition. This SCSC transformation was confirmed by X-ray diffraction measurements at different temperatures.

Such studies highlight the importance of thorough crystallographic analysis under various conditions to identify and characterize all possible polymorphic forms of a drug candidate.

Part 5: Ensuring Data Integrity: Validation and Deposition

The final step in the crystal structure analysis workflow is the validation of the structural model and the deposition of the data in a public database.

CIF Validation

The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.[19] Before deposition, it is essential to validate the CIF to ensure that it is syntactically correct and that the structural model is chemically and crystallographically sound.[1]

  • enCIFer: This software from the Cambridge Crystallographic Data Centre (CCDC) is used to check the syntax of a CIF and to add relevant experimental details.[1]

  • PLATON/checkCIF: The IUCr's checkCIF service, which uses the PLATON software, performs a more in-depth validation of the geometric and crystallographic aspects of the structure.[20][21] It generates a report with alerts that highlight potential issues that need to be addressed.[19]

Deposition in the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. Depositing crystal structures in the CSD ensures that the data is preserved and accessible to the global scientific community.

Conclusion

The crystal structure analysis of trifluoromethylquinoline derivatives is a multi-faceted process that combines careful experimental work with sophisticated data analysis. This guide has provided a comprehensive overview of the key steps involved, from obtaining high-quality single crystals to the detailed interpretation of the final structural model. By understanding the nuances of crystallization, data collection, refinement, and the analysis of intermolecular interactions, researchers can gain invaluable insights into the structure-property relationships of these important pharmaceutical compounds. The robust methodologies and powerful software tools available today empower scientists to tackle even complex structural problems, such as disorder and polymorphism, with confidence, ultimately accelerating the drug discovery and development process.

References

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Theoretical and Computational Characterization of 6-(Trifluoromethyl)quinolin-2-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its fusion of a benzene and pyridine ring creates a privileged heterocyclic system with diverse pharmacological potential, including anticancer, antimalarial, and antimicrobial activities.[1][3][4][5] The strategic incorporation of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's therapeutic profile by increasing metabolic stability, improving membrane permeability, and modulating receptor binding affinity.[6][7] This guide presents a comprehensive theoretical and computational framework for the analysis of 6-(Trifluoromethyl)quinolin-2-amine (CAS No. 791595-93-2), a molecule that combines these two valuable moieties.[8] We will delineate a systematic computational workflow, from fundamental quantum mechanical calculations to advanced molecular docking simulations, to predict its structural, electronic, and biological properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel quinoline-based therapeutics.

Introduction: The Strategic Design of a Bioactive Scaffold

The development of novel therapeutics often hinges on the rational design of molecules that possess both a high affinity for a biological target and favorable pharmacokinetic properties. The title compound, this compound, represents a deliberate convergence of two structural features celebrated for their positive impact on bioactivity.

  • The Quinoline Core: As a "privileged structure," the quinoline skeleton is recognized by a multitude of biological targets.[1] Its rigid, planar structure and distribution of nitrogen heteroatoms make it an ideal framework for establishing specific interactions—such as hydrogen bonding and π-π stacking—within protein active sites. Its derivatives have been successfully developed into drugs for a wide array of diseases.[2]

  • The Trifluoromethyl Group's Influence: The -CF3 group is a powerful modulator of molecular properties.[6] Its strong electron-withdrawing nature can alter the electronics of the aromatic system, influencing reactivity and pKa. Furthermore, its high lipophilicity (Hansch π value of +0.88) and the exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) enhance metabolic stability by shielding adjacent positions from enzymatic attack by cytochrome P450s.[6][7] This makes the -CF3 group a bioisostere of choice for groups like methyl or chlorine, often leading to improved drug candidates.

This guide provides the theoretical underpinning to explore these synergistic effects computationally, offering a roadmap to predict the molecule's behavior and guide its potential development as a therapeutic agent.

Molecular Profile: Synthesis and Predicted Spectroscopic Signatures

reagents 4-(Trifluoromethyl)aniline + Cinnamaldehyde derivative intermediate Friedländer Annulation (Acid or Base Catalysis) reagents->intermediate Reaction product This compound intermediate->product Cyclization cluster_QM Quantum Mechanics (DFT) cluster_MM Molecular Mechanics & Informatics geom_opt 1. Geometry Optimization & Vibrational Analysis fmo 2. Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo mep 3. Molecular Electrostatic Potential (MEP) Mapping fmo->mep reactivity 4. Reactivity Descriptor Calculation mep->reactivity docking 5. Molecular Docking (Target Interaction) reactivity->docking Structural & Electronic Data admet 6. ADMET Prediction (Pharmacokinetics) docking->admet

Caption: A systematic workflow for the computational analysis of a drug candidate.

Protocol 1: Geometry Optimization and Vibrational Analysis

Rationale: This is the foundational step of any computational study. The goal is to find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. This optimized structure is essential for the accuracy of all subsequent calculations.

Methodology:

  • Structure Input: Build the 2D structure of this compound and convert it to a 3D model using software like Avogadro or Maestro.

  • Calculation Engine: Employ a quantum chemistry package (e.g., Gaussian, ORCA).

  • Theoretical Level: Select a suitable level of theory. Density Functional Theory (DFT) with the B3LYP functional is a robust and widely used choice for organic molecules.

  • Basis Set: Choose a basis set that provides a good balance between accuracy and computational cost. The Pople-style basis set 6-311++G(d,p) is a common and reliable standard.

  • Execution: Run the geometry optimization calculation.

  • Validation: Perform a frequency calculation on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. [11]

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

Rationale: The electronic properties of a molecule govern its reactivity and how it interacts with other molecules. The FMOs (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the Molecular Electrostatic Potential (MEP) map are critical for this analysis. [12][13] Methodology:

  • Input: Use the optimized geometry from Protocol 1.

  • Calculation: Perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • FMO Analysis:

    • Visualize the HOMO and LUMO isosurfaces. The HOMO represents the region most likely to donate electrons, while the LUMO is the region most likely to accept them.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally indicates higher chemical reactivity.

  • MEP Analysis:

    • Generate the MEP surface, which maps the electrostatic potential onto the electron density.

    • Interpret the color-coded map: Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This map is invaluable for predicting sites of non-covalent interactions like hydrogen bonding. [12]

Protocol 3: Molecular Docking for Target Interaction Analysis

Rationale: To understand the therapeutic potential of a molecule, we must predict how it binds to a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that simulates this binding process. Given the prevalence of quinoline derivatives as anticancer agents, the Epidermal Growth Factor Receptor (EGFR) kinase is a logical and well-studied target. [12] Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 5TBO) from the Protein Data Bank. [13] * Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign charges and define rotatable bonds.

  • Grid Generation: Define the binding site (the "docking box") on the receptor, typically centered on the location of a known co-crystallized ligand.

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina. The software will generate multiple possible binding poses and rank them using a scoring function.

  • Pose Analysis:

    • Analyze the top-ranked poses. The best pose is one that has a low binding energy and forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.

    • Visualize the interactions using software like PyMOL or Discovery Studio.

Predicted Properties and In Silico Analysis

This section summarizes the predicted physicochemical and biological properties of this compound based on available data and the computational protocols described.

Table 1: Core Physicochemical and Computed Properties

Property Value / Prediction Source / Method
Molecular Formula C₁₀H₇F₃N₂ ---
Molecular Weight 212.17 g/mol [8]
Topological Polar Surface Area (TPSA) 38.91 Ų [8]
Lipophilicity (LogP) 2.8358 [8]
Hydrogen Bond Donors 1 [8]
Hydrogen Bond Acceptors 2 [8]
Rotatable Bonds 0 [8]
HOMO-LUMO Gap (ΔE) Low-to-moderate (indicative of reactivity) DFT Prediction

| Dipole Moment | Moderate (due to polar -NH2 and -CF3 groups) | DFT Prediction |

Electronic and Reactivity Insights
  • FMO Distribution: The HOMO is expected to be localized primarily on the electron-rich aminoquinoline ring system, particularly the -NH2 group, identifying it as the primary site for electrophilic attack. The LUMO is likely distributed across the quinoline core, influenced by the electron-withdrawing -CF3 group, making the ring system susceptible to nucleophilic attack.

  • MEP Surface: The MEP map would likely show a strong negative potential (red) around the nitrogen of the amine group and the quinoline ring nitrogen, highlighting their roles as hydrogen bond acceptors. A positive potential (blue) would be expected around the amine hydrogens, marking them as hydrogen bond donors.

Predicted Biological Interactions and Profile
  • Molecular Docking (Hypothetical vs. EGFR): A docking simulation would likely predict that this compound binds within the ATP-binding pocket of the EGFR kinase domain. The quinoline nitrogen often acts as a hinge-binding element, forming a crucial hydrogen bond with a backbone amide in the hinge region of the kinase. The amine group could form additional hydrogen bonds, while the trifluoromethyl-substituted ring could engage in hydrophobic or halogen-bond interactions.

ligand 6-(CF3)quinolin-2-amine Quinoline N Amino Group (-NH2) CF3-Benzene Ring protein EGFR Active Site Hinge Region (e.g., Met793) Hydrophilic Pocket (e.g., Thr790) Hydrophobic Pocket ligand:n1->protein:p1 H-Bond (Key Interaction) ligand:n2->protein:p2 H-Bond ligand:n3->protein:p3 Hydrophobic Interaction

Caption: Logical diagram of potential interactions within a kinase active site.

  • ADMET Profile: Using tools like SwissADME, the molecule is predicted to have good gastrointestinal absorption and not be a P-glycoprotein substrate. [14]Its LogP value of ~2.8 is within the desirable range for oral bioavailability. However, computational tools also predict potential hepatotoxicity and mutagenicity, which would require careful experimental validation. [14]The molecule is predicted to adhere to Lipinski's Rule of Five, suggesting "drug-like" physicochemical properties.

Conclusion and Future Outlook

The theoretical and computational analysis of this compound reveals a molecule with significant potential. Its structural features—a privileged quinoline scaffold and a property-enhancing trifluoromethyl group—are highly desirable in modern drug discovery. Computational modeling predicts favorable electronic properties for biological interactions and a drug-like ADMET profile. DFT calculations illuminate its reactivity, while molecular docking simulations suggest a plausible binding mode in targets like EGFR kinase, providing a clear, testable hypothesis for its mechanism of action.

Future experimental work should focus on:

  • Chemical Synthesis: Development of an efficient and scalable synthetic route to produce the compound for in vitro and in vivo testing.

  • Spectroscopic Confirmation: Experimental characterization via NMR, IR, and mass spectrometry to confirm the structure and validate computational predictions.

  • In Vitro Biological Assays: Screening the compound against a panel of kinases and cancer cell lines to validate the anticancer potential predicted by docking studies. [12]4. Metabolic Stability Assays: Using liver microsomal stability assays to experimentally confirm the enhanced metabolic stability conferred by the -CF3 group. [7] Further computational studies, particularly molecular dynamics (MD) simulations, could provide deeper insights into the stability of the predicted ligand-protein complex over time, refining our understanding of its binding kinetics. [13]This synergistic approach, blending predictive computational modeling with targeted experimental validation, represents the most efficient path forward in evaluating this compound as a potential therapeutic lead.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Library of Medicine. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. ResearchGate. Available at: [Link]

  • The Chemistry of Quinolines. ACS Publications. Available at: [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. Available at: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Taylor & Francis Online. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability Profiling of 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for characterizing the aqueous solubility and chemical stability of 6-(Trifluoromethyl)quinolin-2-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. Given the critical role these physicochemical properties play in drug discovery and development, this document outlines robust, industry-standard protocols for both early-stage kinetic screening and late-stage thermodynamic equilibrium assessments. Furthermore, a detailed strategy for stability evaluation, including forced degradation studies as mandated by ICH guidelines, is presented. The methodologies are designed to be self-validating and are supported by explanations of the underlying scientific principles, enabling researchers to generate reliable data to guide lead optimization, formulation development, and candidate selection.

Introduction: The Imperative of Early Physicochemical Characterization

This compound (Figure 1) is a fluorinated heterocyclic compound. The quinoline core is a privileged scaffold in medicinal chemistry, while the trifluoromethyl group is often introduced to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] The 2-amino substituent provides a key vector for further synthetic elaboration.

However, the promising biological activity of any compound is moot if it cannot reach its target in sufficient concentration. Poor aqueous solubility can severely limit oral bioavailability, lead to erratic in vivo exposure, and create significant challenges for formulation.[3] Similarly, chemical instability can result in loss of potency, the formation of potentially toxic degradants, and a shortened product shelf-life.[4]

Therefore, a thorough understanding of the solubility and stability of this compound is not merely a data collection exercise; it is a critical component of risk mitigation in the drug development pipeline. This guide provides the experimental blueprints for such an investigation.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₁₀H₇F₃N₂[5]

  • Molecular Weight: 212.17 g/mol [5]

  • Predicted logP: 2.84[5]

Solubility Profiling: From High-Throughput Screening to Definitive Measurement

Solubility assessment is typically a tiered approach. Early discovery benefits from high-throughput kinetic measurements to rank compounds, while later stages require precise thermodynamic data for formulation and biopharmaceutical modeling.[3]

Kinetic Solubility Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution.[3][6] While not a true equilibrium value, it is an excellent surrogate for identifying compounds with potential solubility liabilities in high-throughput screening (HTS) formats.[7]

This protocol outlines a standard plate-based method for determining kinetic solubility by detecting light scattering from precipitated particles.[8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Mix the plate on a shaker for 2 hours at room temperature, protected from light.[6]

  • Measurement: Read the plate on a nephelometer to measure the light scattering intensity in each well. The concentration at which significant light scattering above the background is detected is reported as the kinetic solubility.

Causality and Trustworthiness: The use of a DMSO stock reflects the common practice in biological screening assays. The 2-hour incubation is a balance between practical throughput and allowing for the initial precipitation process to occur.[6] Including positive and negative control compounds with known solubility profiles is essential for validating each experimental run.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Dispense 2 µL Stock into 96-well Plate A->B C Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate for 2 hours at Room Temperature C->D E Measure Light Scattering (Nephelometry) D->E F Determine Solubility Limit (µM) E->F

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assessment for Lead Optimization

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present. The "shake-flask" method is the gold standard for this determination.[9][10] This value is critical for developing formulations and understanding the maximum achievable concentration in the gastrointestinal tract.[11]

This protocol is adapted from established pharmaceutical guidelines.[9][12]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[6][12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Verification: After the experiment, measure the pH of the remaining suspension to ensure it has not changed significantly.[9] The presence of remaining solid material must also be visually confirmed.

Causality and Trustworthiness: Using an excess of solid material ensures that a saturated solution is achieved. The extended incubation time (24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium.[11] Filtering is a critical step to separate the dissolved fraction from the solid. The HPLC-UV analysis provides precise and accurate quantification, and its validation (linearity, accuracy, precision) is paramount for trustworthy results.

Data Presentation: Illustrative Solubility Profile

While specific experimental data for this compound is not publicly available, the following table provides a template for presenting experimentally determined values. The trifluoromethyl and quinoline moieties suggest the compound will likely exhibit low aqueous solubility.[1]

Solvent/Medium Type Temperature (°C) Illustrative Solubility (µg/mL) Illustrative Solubility (µM)
Deionized WaterThermodynamic25< 5< 23.6
PBS (pH 7.4)Thermodynamic37< 10< 47.1
Simulated Gastric Fluid (pH 1.2)Thermodynamic3750 - 100235.6 - 471.3
Simulated Intestinal Fluid (pH 6.8)Thermodynamic37< 15< 70.7
EthanolThermodynamic25> 1000> 4713
PEG400:Water (40:60)Thermodynamic25200 - 500942.6 - 2356.5

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to serve as a template for reporting experimentally derived data. The higher solubility in acidic media is anticipated due to the basic nature of the quinoline nitrogen and the 2-amino group.

Chemical Stability Assessment: Ensuring Compound Integrity

Stability studies are essential to identify degradation pathways and determine appropriate storage conditions and shelf-life. Forced degradation (or stress testing) is a regulatory requirement designed to accelerate the degradation process to generate potential degradants and establish the stability-indicating nature of the analytical method.[4][13][14]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] Over-stressing can lead to secondary degradation products not relevant to real-world storage conditions.[4]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose the compound to the following conditions in parallel experiments.[15][16]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store the solid compound in an oven at 70°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

  • Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Causality and Trustworthiness: These stress conditions are mandated by ICH guidelines and are designed to probe the most common degradation pathways: hydrolysis, oxidation, and photolysis.[13][17] The development of a stability-indicating HPLC method is the cornerstone of this process. This method must be able to separate the intact parent compound from all process impurities and degradation products, which is typically confirmed using a photodiode array (PDA) detector for peak purity analysis and/or a mass spectrometer (MS) for identification.

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Validation cluster_outcome Outcome A Acid Hydrolysis (HCl, Heat) F Analyze Stressed Samples and Control via HPLC A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H₂O₂, RT) C->F D Thermal (Solid, Heat) D->F E Photolytic (Light/UV) E->F G Assess Peak Purity (PDA Detector) F->G H Identify Degradants (LC-MS) G->H I Validate Method (Specificity) H->I J Identify Degradation Pathways I->J K Establish Stability- Indicating Method I->K

Sources

A Senior Application Scientist's Guide to 6-(Trifluoromethyl)quinolin-2-amine: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Quinoline Scaffolds

In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a privileged heterocyclic motif, celebrated for its presence in a multitude of therapeutic agents, from the historic antimalarial quinine to modern targeted cancer therapies.[1][2] The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. The -CF3 group can enhance metabolic stability, increase lipophilicity, and improve target binding affinity, making it a valuable tool in the design of novel drug candidates.[3] This guide provides an in-depth technical overview of 6-(Trifluoromethyl)quinolin-2-amine, a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore its commercial availability, provide a detailed, field-proven synthesis protocol, outline a robust quality control workflow, and discuss its application in the development of next-generation kinase inhibitors.

Chapter 1: Sourcing and Procurement of this compound

The reliable procurement of high-purity starting materials is the bedrock of any successful research and development campaign. This compound is commercially available from a number of specialized chemical suppliers. When selecting a vendor, researchers should prioritize not only cost and availability but also the supplier's reputation for quality, consistency, and the thoroughness of their analytical documentation.

Below is a summary of reputable suppliers offering this compound (CAS No. 791595-93-2):

SupplierPurity SpecificationAvailable QuantitiesContact Information
ChemScene ≥98%Custom
ChemicalBook 98%1g, 5g, 1kg, 5kg
Doron Scientific Not specified100mg, 250mg, 1g[Link]

Note: It is imperative for the researcher to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier to verify purity and identity before use.

Chapter 2: Synthesis and Quality Control: A Validated Workflow

While commercially available, in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the generation of analogs. The following protocol is a robust and reproducible method adapted from established syntheses of similar quinoline derivatives.[4]

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved via a Povarov-Doebner reaction, a reliable method for the construction of the quinoline core.[5]

G A 4-(Trifluoromethyl)aniline C Intermediate Enamine A->C Acid Catalyst (e.g., p-TSA) Toluene, Dean-Stark B Ethyl Acetoacetate B->C D 6-(Trifluoromethyl)-4-hydroxy-2-methylquinoline C->D High-boiling solvent (e.g., Dowtherm A) Heat (250 °C) E 6-(Trifluoromethyl)-4-chloro-2-methylquinoline D->E POCl3, Heat F This compound E->F NH3 (aq), Heat Pressure vessel

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 4-(Trifluoromethyl)aniline

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dowtherm A (or other high-boiling solvent)

  • Phosphorus oxychloride (POCl3)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Methodology:

  • Formation of the Enamine Intermediate: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cyclization to the Quinoline Core: Remove the toluene under reduced pressure. To the resulting crude enamine, add a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Chlorination of the Hydroxyquinoline: After cooling, carefully pour the reaction mixture into a beaker of hexanes to precipitate the product. Filter the solid, wash with hexanes, and dry to yield 6-(trifluoromethyl)-4-hydroxy-2-methylquinoline. This intermediate is then refluxed in an excess of phosphorus oxychloride (POCl3) for 2-3 hours.

  • Amination to the Final Product: Carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water. Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 6-(trifluoromethyl)-4-chloro-2-methylquinoline is then subjected to amination in a sealed pressure vessel with aqueous ammonia at elevated temperature (e.g., 120-150 °C) for 12-24 hours.

  • Purification: After cooling, extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Quality Control: A Self-Validating System

Ensuring the identity, purity, and integrity of the synthesized compound is paramount. A multi-pronged analytical approach provides a self-validating system.

QC_Workflow Start Synthesized Product TLC TLC Analysis (Initial Purity Check) Start->TLC HPLC HPLC-UV (Purity Assessment, >98%) TLC->HPLC NMR 1H and 13C NMR (Structural Confirmation) HPLC->NMR MS LC-MS (Molecular Weight Confirmation) NMR->MS Final Qualified Material MS->Final

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity ≥ 98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the quinoline core, with splitting patterns consistent with the substitution pattern. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display the correct number of carbon signals, including the characteristic quartet for the trifluoromethyl carbon.

  • ¹⁹F NMR: A singlet corresponding to the -CF3 group should be observed.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive mode coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Expected m/z: [M+H]⁺ = 213.0634 for C₁₀H₈F₃N₂⁺.

Chapter 3: Application in Drug Discovery: A Precursor for Kinase Inhibitors

The 2-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. This compound is a valuable precursor for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

A pertinent example is the development of inhibitors for Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a protein kinase involved in cell survival and proliferation.[7] Overexpression of SGK1 is associated with several cancers. The synthesis of 2-anilinoquinoline derivatives, where various substituted anilines are coupled to the 2-amino position of the quinoline core, has been a successful strategy to develop potent SGK1 inhibitors.[7]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PI3K PI3K Akt Akt PI3K->Akt Activates mTORC2 mTORC2 SGK1 SGK1 mTORC2->SGK1 Activates Downstream Downstream Effectors (e.g., BAD, GSK3β) Akt->Downstream SGK1->Downstream Inhibitor 6-(CF3)-Quinoline Derivative Inhibitor->SGK1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified SGK1 signaling pathway and the point of intervention for quinoline-based inhibitors.

By utilizing this compound as a starting material, medicinal chemists can readily synthesize a library of 2-anilinoquinoline derivatives for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for SGK1 or other related kinases. The trifluoromethyl group at the 6-position can contribute to favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its commercial availability and the existence of robust synthetic routes make it an accessible starting material for research programs. The trifluoromethyl substituent imparts desirable properties that can be leveraged in the design of potent and selective kinase inhibitors. The detailed synthetic and analytical protocols provided in this guide offer a validated framework for researchers to produce and qualify this compound, enabling its effective application in the development of novel therapeutics.

References

  • ResearchGate. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]

  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from [Link]

  • ResearchGate. (2013). Scheme 2. Synthesis of 6, 8, and 9. Retrieved from [Link]

  • PubMed Central. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an unknown impurity in doxofylline using LC-MS and NMR. Retrieved from [Link]

  • Papro. (2026). 6-(Trifluoromethyl)pyridin-2-amine: A Key Intermediate. Retrieved from [Link]

  • PubMed Central. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Retrieved from [Link]

  • National Institutes of Health. (2021). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • DergiPark. (2021). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved from [Link]

  • PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

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Safety data sheet (SDS) for 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)quinolin-2-amine

Introduction: Beyond the Label

This compound is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents[1], while the trifluoromethyl (-CF3) group is a powerful bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[2]. As a research chemical and building block, this compound is instrumental in the synthesis of novel molecules for agrochemical and pharmaceutical applications[3].

However, its utility in synthesis is matched by a hazardous profile that demands rigorous safety protocols. This guide moves beyond the standard Safety Data Sheet (SDS) format. As a Senior Application Scientist, the objective here is not just to list hazards but to provide a deeper, mechanistic understanding of why this compound is hazardous and to establish self-validating protocols that ensure the safety of researchers and the integrity of their work. We will deconstruct the risks and build a comprehensive framework for the safe lifecycle management of this compound, from receipt to disposal.

Chapter 1: Hazard Identification and Risk Assessment - A Mechanistic Perspective

Understanding the "why" behind a hazard classification is the cornerstone of a robust safety culture. The Globally Harmonized System (GHS) classifications for this compound provide a starting point, but a deeper chemical intuition allows for a more proactive approach to risk mitigation. The compound is consistently classified with the signal word "Warning" and the following hazard statements[4][5][6][7].

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation

The Chemical Rationale for Irritancy:

The irritant nature of this molecule can be attributed to its structure. The quinoline ring system and the primary amine group (-NH2) can interact with biological macromolecules. The basicity of the nitrogen atoms can disrupt physiological pH and cellular membranes upon direct contact, leading to the observed skin and eye irritation. When inhaled as a dust or aerosol, the compound can similarly irritate the sensitive mucosal surfaces of the respiratory tract.

The trifluoromethyl group, while enhancing metabolic stability, also significantly increases the compound's lipophilicity (LogP ≈ 2.8)[4], which can facilitate its absorption through the skin and interaction with cellular components.

Hazard_Profile substance This compound properties Chemical Properties - Primary Amine (-NH2) - Quinoline Core (Basic N) - CF3 Group (Lipophilicity) substance->properties possesses hazards GHS Hazards properties->hazards leads to h315 H315: Skin Irritation hazards->h315 h319 H319: Eye Irritation hazards->h319 h335 H335: Respiratory Irritation hazards->h335 h302 H302: Harmful if Swallowed hazards->h302

Caption: Relationship between chemical properties and GHS hazards.

Chapter 2: Exposure Control and Personal Protective Equipment (PPE) - A Self-Validating Protocol

Effective exposure control is a multi-layered defense system. The causality is simple: if the chemical cannot enter your body, it cannot cause harm. This requires a combination of engineering controls and meticulously chosen PPE.

Engineering Controls: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides the primary barrier, capturing dust and vapors at the source to prevent inhalation, the most direct route for respiratory irritation.

Personal Protective Equipment (PPE) Protocol:

  • Hand Protection: Wear nitrile gloves. Check for tears or pinholes before use. The causality behind choosing nitrile is its broad resistance to a range of organic solvents that may be used to dissolve the compound. For prolonged work or when handling larger quantities, consider double-gloving.

  • Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient as they do not protect against splashes or fine dust. If there is a significant splash risk, a face shield should be worn in addition to goggles. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard[4][6].

  • Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. Ensure the sleeves cover the wrists, creating an overlap with your gloves. This prevents skin exposure, addressing the H315 "Causes skin irritation" hazard[4][6].

  • Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a containment system (e.g., a large spill), a respirator with an appropriate particulate filter (N95 or better) should be used by trained personnel.

PPE_Workflow start Enter Lab don_coat 1. Don Lab Coat (Fully Fasten) start->don_coat don_goggles 2. Don Goggles/ Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (Over Cuffs) don_goggles->don_gloves work Perform Work in Fume Hood don_gloves->work doff_gloves 1. Doff Gloves work->doff_gloves doff_coat 2. Doff Lab Coat doff_gloves->doff_coat doff_goggles 3. Doff Goggles doff_coat->doff_goggles wash Wash Hands Thoroughly doff_goggles->wash

Caption: Safe PPE donning and doffing workflow.

Chapter 3: Safe Handling, Storage, and Disposal - A Lifecycle Approach

Protocol for Handling and Weighing:

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Aliquotting: The compound is typically a solid. To avoid creating dust, do not scrape or pour the powder aggressively. Use a spatula to carefully transfer the desired amount to a tared weigh boat or vial.

  • Dissolution: If making a solution, add the solvent to the solid in the fume hood. Cap the vial and vortex or sonicate to dissolve. Never handle the open container of the solid outside of the fume hood.

  • Post-Handling: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol) and wipe clean. Dispose of all contaminated disposables (gloves, bench paper, weigh boats) in a designated solid hazardous waste container.

Storage: The compound should be stored at 4°C in a tightly sealed container, protected from light[4]. The rationale is to minimize degradation over time. While stable under recommended conditions, quinoline derivatives can be sensitive to oxidation and light[8]. Store away from strong oxidizing agents to prevent exothermic and potentially hazardous reactions.

Disposal: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste. Follow the P501 directive: "Dispose of contents/container to an approved waste disposal plant"[4][9]. Never dispose of this chemical down the drain or in regular trash.

Chapter 4: Emergency Procedures - First Aid and Spill Response

Rapid and correct response during an emergency can significantly reduce the severity of an exposure.

First-Aid Measures (Self-Validation Protocol):

  • In case of Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[9][10]. Remove contact lenses if present and easy to do[9]. This is a critical dilution and flushing step to minimize damage. Seek immediate medical attention.

  • In case of Skin Contact (H315): Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[9]. The soap aids in removing the lipophilic compound from the skin. If irritation persists, seek medical attention.

  • In case of Inhalation (H335): Move the person to fresh air and keep them in a position comfortable for breathing[9][10]. If the person feels unwell or has difficulty breathing, call a poison center or doctor[9][10].

  • In case of Ingestion (H302): Rinse the mouth with water. Do not induce vomiting. Immediately call a poison center or doctor[10].

Emergency_Response exposure Exposure Occurs is_major Major Spill or Unconscious Victim? exposure->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes is_minor Minor Exposure/ Spill? is_major->is_minor No first_aid Administer First Aid (See Protocol) is_minor->first_aid Exposure spill_kit Use Spill Kit (Trained Personnel) is_minor->spill_kit Spill seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Decision tree for emergency response to an exposure or spill.

Chapter 5: Physicochemical Properties and Stability

A clear understanding of the physicochemical properties is essential for experimental design and safety assessment.

PropertyValueSource
CAS Number791595-93-2[4]
Molecular FormulaC₁₀H₇F₃N₂[4]
Molecular Weight212.17 g/mol [4]
AppearanceOff-white solid (typical)[9]
Purity≥98%[4]
Topological Polar Surface Area (TPSA)38.91 Ų[4]
LogP2.8358[4]
StabilityStable under recommended storage conditions. Moisture sensitive.[9]
IncompatibilitiesStrong oxidizing agents, strong acids.

Conclusion

This compound is a valuable tool in chemical research, but its potential hazards require a comprehensive and proactive safety mindset. By understanding the chemical basis for its toxicity, implementing rigorous engineering and PPE controls, and adhering to strict handling and emergency protocols, researchers can mitigate the risks effectively. This guide serves as a framework for building a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal well-being. Always consult the most recent version of the supplier's Safety Data Sheet and your institution's safety policies before beginning work.

References

  • Marc, C., et al. (2022). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 43(15), 2200170. [Link]

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572-584. [Link]

  • Tiwari, R., & Mahajan, S. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 40, 116186. [Link]

  • Al-Hussain, S. A., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Molecules, 28(19), 6965. [Link]

  • PubChem. Compound Summary for 6-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023). Quinoline - SAFETY DATA SHEET. [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Fan, L., et al. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. ResearchGate. [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(4), 319. [Link]

  • Bukvetskii, A. O., et al. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Polycyclic Aromatic Compounds. [Link]

  • PubChem. Compound Summary for 7-(Trifluoromethyl)-6-quinolinamine. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(13), 5003. [Link]

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Methodological & Application

Synthesis and Anticancer Activity of 6-(Trifluoromethyl)quinolin-2-amine Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant biological activities, including a wide array of anticancer agents.[1] Its planar structure allows for intercalation into DNA, and its versatile scaffold can be functionalized to interact with various enzymatic targets.[2] Quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, bioavailability, and binding affinity to target proteins. This application note provides a detailed guide for the synthesis of a series of 6-(trifluoromethyl)quinolin-2-amine derivatives and outlines protocols for the evaluation of their anticancer activity, offering insights into their structure-activity relationships (SAR).

Synthetic Methodologies: Crafting the Quinoline Core

The synthesis of this compound derivatives can be achieved through several established synthetic routes for quinoline ring formation. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Here, we detail a plausible and versatile approach based on the Friedländer annulation, a classic and reliable method for constructing the quinoline scaffold.[3]

Conceptual Synthetic Workflow

The overall synthetic strategy involves a multi-step process commencing with the synthesis of a key intermediate, a substituted 2-aminoaryl ketone, followed by its cyclocondensation with a carbonyl compound bearing an α-methylene group to furnish the desired quinoline ring system.

cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Quinoline Ring Formation (Friedländer Annulation) cluster_2 PART 3: Derivatization Starting Material 4-(Trifluoromethyl)aniline Acylation Friedel-Crafts Acylation Starting Material->Acylation Acylating Agent (e.g., Acetyl chloride) Lewis Acid (e.g., AlCl3) Intermediate 1 2-Amino-5-(trifluoromethyl)acetophenone Acylation->Intermediate 1 Intermediate 1_ref 2-Amino-5-(trifluoromethyl)acetophenone Cyclocondensation Base-catalyzed Cyclocondensation Intermediate 1_ref->Cyclocondensation Condensation Partner α-Methylene Carbonyl (e.g., Ethyl cyanoacetate) Condensation Partner->Cyclocondensation Product Ethyl 2-amino-6-(trifluoromethyl)quinoline-3-carboxylate Cyclocondensation->Product Product_ref Ethyl 2-amino-6-(trifluoromethyl)quinoline-3-carboxylate Hydrolysis Saponification Product_ref->Hydrolysis Carboxylic Acid 2-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid Hydrolysis->Carboxylic Acid Decarboxylation Thermal Decarboxylation Carboxylic Acid->Decarboxylation Final Product This compound Decarboxylation->Final Product

Figure 1: A conceptual workflow for the synthesis of the parent this compound.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)acetophenone (Intermediate)

This protocol describes the synthesis of the key aminoketone intermediate required for the subsequent Friedländer cyclization.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

  • Lewis Acid Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (2.5 eq). Stir the resulting suspension for 15-20 minutes.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-amino-5-(trifluoromethyl)acetophenone.

Protocol 2: Synthesis of this compound Derivatives via Friedländer Annulation

This protocol outlines the cyclocondensation reaction to form the quinoline ring.

Materials:

  • 2-Amino-5-(trifluoromethyl)acetophenone (from Protocol 1)

  • Carbonyl compound with an α-methylene group (e.g., ethyl cyanoacetate for a 3-carboxyethyl-2-amino derivative, or malononitrile for a 3-cyano-2-amino derivative)

  • Base catalyst (e.g., potassium tert-butoxide, piperidine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)acetophenone (1.0 eq) and the chosen carbonyl compound (1.2 eq) in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Evaluation: Assessing Anticancer Potential

The synthesized this compound derivatives should be evaluated for their cytotoxic activity against a panel of human cancer cell lines to determine their potency and selectivity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Synthesized quinoline derivatives, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative using a dose-response curve fitting software.

Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the cytotoxicity assays can be used to establish a preliminary structure-activity relationship for the synthesized series of this compound derivatives.

Table 1: Hypothetical Anticancer Activity Data for a Series of this compound Derivatives

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
1a HH> 50> 50> 50
1b HCH₃25.331.828.1
1c HCl12.515.214.9
1d OCH₃H45.152.348.7
1e OCH₃Cl8.910.19.5

This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific derivatives synthesized and tested.

From this hypothetical data, several SAR insights can be drawn:

  • Importance of Substitution: The unsubstituted parent compound (1a ) shows minimal activity, indicating that substitutions on the quinoline ring or the 2-amino group are crucial for anticancer potency.

  • Effect of Substitution at R²: Introduction of a methyl group (1b ) leads to moderate activity, while a more electron-withdrawing chlorine atom (1c ) enhances the cytotoxicity.

  • Influence of Substitution at R¹: A methoxy group at the R¹ position (1d ) does not significantly improve activity compared to the unsubstituted analog.

  • Synergistic Effects: The combination of a methoxy group at R¹ and a chlorine atom at R² (1e ) results in the most potent compound in this hypothetical series, suggesting a synergistic effect of these substituents.

Proposed Mechanism of Action: Targeting Kinase Signaling

Many quinoline-based anticancer agents function as kinase inhibitors. The 2-aminoquinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival.

Drug This compound Derivative Kinase Target Kinase (e.g., EGFR, VEGFR, PI3K) Drug->Kinase Competitive Inhibition in ATP-binding pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibition X Kinase->Inhibition ATP ATP ATP->Kinase Signaling Downstream Signaling Pathways Phosphorylation->Signaling Cellular Effects Cancer Cell Proliferation, Survival, Angiogenesis Signaling->Cellular Effects Inhibition->Phosphorylation

Figure 2: A proposed mechanism of action for this compound derivatives as kinase inhibitors.

Further experimental validation, such as in vitro kinase assays and western blotting for key signaling proteins, would be necessary to confirm the specific molecular targets and elucidate the precise mechanism of action for any newly synthesized active compounds.

Conclusion

This application note provides a comprehensive framework for the synthesis and anticancer evaluation of novel this compound derivatives. The detailed protocols for synthesis and cytotoxicity testing, combined with a structured approach to SAR analysis, offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore this promising class of compounds. The insights gained from such studies will be invaluable in the design and development of the next generation of quinoline-based anticancer therapeutics.

References

  • Kgokong, J. L., & Wachira, J. M. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 369-376.
  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. [Link]

  • MDPI. (2021). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • National Center for Biotechnology Information. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]

  • RSC Publishing. (2015). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]

  • ResearchGate. (2021). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. [Link]

Sources

Application Notes and Protocols: 6-(Trifluoromethyl)quinolin-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Quinoline and its derivatives are integral to drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[2][3] The strategic incorporation of fluorine atoms or fluorine-containing moieties into these scaffolds has become a critical tool for modern drug design.[4]

The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that medicinal chemists leverage to enhance drug candidates.[5] Its strong electron-withdrawing nature, high metabolic stability, and ability to increase lipophilicity can profoundly improve a molecule's pharmacokinetic profile, membrane permeability, and binding affinity to biological targets.[4][5]

This guide focuses on 6-(Trifluoromethyl)quinolin-2-amine , a key building block that combines the proven biological relevance of the quinoline core with the advantageous physicochemical properties of the trifluoromethyl group.[6] Its primary amine at the 2-position serves as a versatile synthetic handle, enabling the construction of diverse molecular libraries for drug discovery campaigns. These application notes provide detailed protocols and expert insights for utilizing this valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Accurate characterization of the starting material is fundamental to any synthetic campaign. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 791595-93-2 [7]
Molecular Formula C₁₀H₇F₃N₂ [7]
Molecular Weight 212.17 g/mol [7]
Purity ≥97-98% [6][7]
Topological Polar Surface Area (TPSA) 38.91 Ų [7]
LogP 2.8358 [7]
Hydrogen Bond Acceptors 2 [7]

| Hydrogen Bond Donors | 1 |[7] |

Spectroscopic Signature: The structural integrity of this compound should be confirmed prior to use. While specific spectra for this exact isomer are not detailed in the provided results, typical spectroscopic features for related trifluoromethylated aminoquinolines include:

  • ¹H NMR: The presence of the primary amine (NH₂) group typically results in a broad singlet. Aromatic protons on the quinoline core will appear in the downfield region, with coupling patterns indicative of their substitution.

  • ¹³C NMR: The carbon of the CF₃ group will appear as a characteristic quartet due to C-F coupling.[8][9]

  • ¹⁹F NMR: A sharp singlet is expected for the CF₃ group, typically observed around -61 to -62 ppm.[8][9]

  • IR Spectroscopy: Characteristic bands for N-H stretching of the primary amine will be present, typically in the 3300-3500 cm⁻¹ region. C-N stretching vibrations are also expected.[10]

Core Synthetic Strategy: From Building Block to Bioactive Candidate

The primary amine of this compound is a nucleophilic center, making it an ideal point for diversification. A common and effective strategy is its condensation with aldehydes or ketones to form Schiff bases (imines), which can be further modified or serve as the final bioactive compounds. This workflow allows for the rapid generation of a library of derivatives for high-throughput screening.

G cluster_0 Phase 1: Derivatization cluster_1 Phase 2: Screening & Optimization A This compound (Building Block) C Condensation Reaction (e.g., Schiff Base Formation) A->C A->C B Aldehyde/Ketone Library (R-CHO / R-COR') B->C B->C D Compound Library (Quinoline Derivatives) C->D C->D E High-Throughput Biological Screening D->E D->E F Hit Identification & Lead Optimization E->F E->F

Caption: General workflow for library synthesis using the quinoline building block.

Protocol 1: Synthesis of (E)-Schiff Base Derivatives

This protocol details the synthesis of (E)-2-(((4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivatives, a class of compounds with interesting photophysical properties and potential biological activity.[9][11] The reaction proceeds via a condensation reaction between the primary amine of the quinoline building block and a substituted salicylaldehyde.

Causality: The reaction is typically catalyzed by acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step is the driving force for the formation of the stable imine C=N double bond. Ethanol is an excellent solvent as it solubilizes the reactants and allows for heating to reflux, accelerating the reaction rate.

Materials and Reagents:

  • This compound (≥97% purity)

  • Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-Bromo-salicylaldehyde, etc.) (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of amine).

  • Aldehyde Addition: To this solution, add the desired substituted salicylaldehyde (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The formation of the product will be indicated by the appearance of a new, less polar spot and the consumption of the starting amine. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The crude product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[8]

    • If further purification is needed, the product can be recrystallized from ethanol to yield the pure Schiff base.[8]

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques.

    • ¹H NMR: Expect the disappearance of the NH₂ signal and the appearance of a new singlet for the azomethine proton (CH=N) in the 8.5-8.8 ppm range. A signal for the hydroxyl proton (OH) may also be observed at a significantly downfield shift (e.g., ~13 ppm) due to intramolecular hydrogen bonding.[9]

    • ¹³C NMR: Look for the imine carbon signal in the 162-165 ppm range.[8]

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Caption: Reaction scheme for the synthesis of a quinoline-phenol Schiff base.

Potential Applications and Future Directions

Derivatives of this compound are promising candidates for various therapeutic areas. The quinoline core is a known pharmacophore in anticancer and antimalarial agents.[2][12] Computational studies on similar structures suggest potential activity against targets like G protein-coupled receptors, kinases, and various enzymes.[13]

  • Anticancer Drug Discovery: Many quinoline derivatives exhibit anticancer activity.[12][14] The synthesized Schiff bases and other N-functionalized compounds can be screened against various cancer cell lines to identify novel cytotoxic agents.

  • Antimalarial Research: The 4-aminoquinoline scaffold is famous for its antimalarial properties. While this is a 2-aminoquinoline, the general scaffold is of high interest for developing new agents to combat drug-resistant malaria strains.[2]

  • Agrochemicals: Trifluoromethyl-substituted heterocycles are widely used in the agrochemical industry.[4][6] Derivatives could be explored for potential herbicidal or fungicidal properties.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. The strategic placement of the trifluoromethyl group enhances desirable drug-like properties, while the reactive primary amine provides a straightforward handle for synthetic diversification. The protocols outlined in this guide demonstrate a reliable pathway for generating novel quinoline-based Schiff bases, enabling the rapid exploration of chemical space in the search for next-generation therapeutic agents.

References

  • Vertex AI Search. (2026). 6-(Trifluoromethyl)
  • ChemScene. (n.d.). 791595-93-2 | this compound.
  • Taylor & Francis Online. (n.d.). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)
  • ResearchGate. (2025). 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior.
  • Beilstein Archives. (2021).
  • Beilstein Journals. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
  • MDPI. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • MDPI. (n.d.).
  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Scholars Research Library. (2011).
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  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.
  • PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).

Sources

Application Note: Protocol for N-alkylation of 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an alkyl group to the nitrogen atom of the quinoline scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. These modifications, in turn, influence the pharmacokinetic and pharmacodynamic profile of the molecule. The 6-(trifluoromethyl)quinolin-2-amine scaffold is of particular interest due to the presence of the trifluoromethyl group, a bioisostere for the methyl group, which can enhance metabolic stability and receptor binding affinity. This document provides a detailed protocol for the N-alkylation of this compound, a critical transformation for the synthesis of novel bioactive compounds.

Reaction Principle: The Buchwald-Hartwig Amination

The N-alkylation of this compound can be effectively achieved through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction has become a powerful tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. The reaction's versatility and functional group tolerance make it superior to classical methods, which often require harsh conditions and have limited substrate scope.[1]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide (or triflate) to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the palladium(0) catalyst.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[2]

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials
  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Reaction Setup and Procedure
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 1-5 mol%).

  • Addition of Reagents: To the flask, add the base (e.g., NaOtBu, 1.2-2.0 equiv) and the anhydrous solvent (e.g., Toluene). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction should be monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[3]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the N-alkylation of this compound.

Key Reaction Parameters and Optimization

The success of the N-alkylation is highly dependent on the careful selection and optimization of several key parameters.

ParameterReagents/ConditionsRationale and Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0). The choice of precatalyst can influence reaction kinetics and catalyst longevity.
Phosphine Ligand Xantphos, BINAP, Buchwald's biaryl phosphine ligandsThe ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich ligands are generally more effective.[2] The choice of ligand may need to be screened for optimal results with specific substrates.
Base NaOtBu, Cs₂CO₃, K₂CO₃The base is required to deprotonate the amine, forming the active nucleophile.[4] Stronger, non-nucleophilic bases like NaOtBu are often necessary for less reactive amines.[5] Cs₂CO₃ is a milder alternative that can sometimes improve yields and reduce side reactions.[4]
Solvent Toluene, Dioxane, DMFThe solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices for Buchwald-Hartwig reactions due to their high boiling points and compatibility with the catalytic system. Polar aprotic solvents like DMF can also be effective.[4]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalytic system.[4]
Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several validation steps are essential:

  • Reaction Monitoring: Consistent monitoring by TLC is crucial to determine the reaction's endpoint and to identify the formation of any significant byproducts.

  • Product Characterization: The identity and purity of the final N-alkylated product must be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. This data provides unambiguous evidence of the desired transformation.

  • Control Experiments: Running the reaction without the palladium catalyst or the ligand should result in no product formation, confirming the essential role of the catalytic system.

Mechanistic Insight

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) {[Ar-Pd(II)(NHR'R'')L]X} {[Ar-Pd(II)(NHR'R'')L]X} Ar-Pd(II)(X)L->{[Ar-Pd(II)(NHR'R'')L]X} Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L {[Ar-Pd(II)(NHR'R'')L]X}->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, forming an amido complex. Finally, reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][6]

Conclusion

The N-alkylation of this compound via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a diverse range of derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access novel compounds with potential applications in drug discovery and development. The protocol outlined in this application note provides a solid foundation for the successful implementation of this important transformation.

References
  • Benchchem. Optimizing reaction conditions for N-alkylation of amines.
  • The University of Groningen research portal. Iron catalysed direct alkylation of amines with alcohols.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
  • ACS Publications. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) | The Journal of Organic Chemistry.
  • Benchchem. Application Notes and Protocols for N-Alkylation of Aminoquinolines.
  • ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry.
  • ResearchGate. 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior | Request PDF.
  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline.
  • acdlabs.com. N alkylation at sp 3 Carbon Reagent Guide.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines.
  • ResearchGate. Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones.
  • Benchchem. Technical Support Center: Purification of N-Alkylated Isatins.
  • RSC Publishing. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines.
  • Journal of the Chemical Society C: Organic (RSC Publishing). A rapid method of N-alkylation of amines.
  • NIH. N-Dealkylation of Amines - PMC.
  • NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • American Chemical Society. Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions.
  • NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one - PMC. Available at:

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of 2-Trifluoromethyl Quinolines via Base-Assisted Propargyl-Allenyl Isomerization and Aza-Electrocyclization of Trifluoromethylated Alkynyl Imines. | Request PDF.

Sources

Application of Trifluoromethylquinolines in Kinase Inhibitor Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Trifluoromethylquinoline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the diverse landscape of kinase inhibitor scaffolds, the quinoline core has proven to be a privileged structure, forming the foundation of several approved drugs. The strategic incorporation of a trifluoromethyl (CF₃) group onto the quinoline ring has given rise to a promising class of compounds – trifluoromethylquinolines – which often exhibit enhanced potency, selectivity, and pharmacokinetic properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of trifluoromethylquinolines in the development of kinase inhibitors. We will delve into the rationale behind their design, explore structure-activity relationships, and provide detailed protocols for their synthesis and biological evaluation.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, and its incorporation into the quinoline scaffold offers several distinct advantages in the context of kinase inhibitor design.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability.[2]

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group. This property can enhance a molecule's ability to cross cell membranes and reach its intracellular kinase target.[1][2] This can be particularly advantageous for targeting kinases within the central nervous system.

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic nitrogen atoms within the quinoline ring system. This can influence the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with the kinase's active site.

  • Improved Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions within the ATP-binding pocket of a kinase, including van der Waals forces, dipole-dipole interactions, and halogen bonds. These interactions can contribute to a higher binding affinity and, consequently, greater inhibitory potency.[1]

Structure-Activity Relationships (SAR): Tailoring Specificity and Potency

The inhibitory activity and selectivity of trifluoromethylquinoline-based kinase inhibitors are highly dependent on the substitution pattern around the quinoline core. While specific SAR varies depending on the target kinase, some general principles have emerged from numerous studies.

  • Position of the Trifluoromethyl Group: The location of the CF₃ group on the quinoline ring is critical. For instance, in a series of c-Met inhibitors, a 7-trifluoromethyl substituent was found to be crucial for high potency.

  • The 4-Anilino Moiety: A common feature of many quinoline-based kinase inhibitors is a 4-anilino substitution. The nature and substitution pattern of this aniline ring are pivotal for interacting with the hinge region of the kinase domain. Small lipophilic substituents on the aniline ring are often preferred.[1]

  • Substituents at Other Positions: Modifications at other positions of the quinoline ring, such as the 2, 6, and 8-positions, can be used to fine-tune potency, selectivity, and physicochemical properties. For example, introducing solubilizing groups can improve aqueous solubility and oral bioavailability.

Targeting Key Kinase Signaling Pathways

Trifluoromethylquinoline scaffolds have been successfully employed to develop inhibitors against a range of therapeutically relevant kinases. A prominent example is the inhibition of the c-Met receptor tyrosine kinase.

The c-Met Signaling Pathway and its Inhibition

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[3][4] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[3][4] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain can effectively block its downstream signaling cascades.[3][5]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor binds P1 P cMet_receptor->P1 RAS RAS cMet_receptor->RAS activates PI3K PI3K cMet_receptor->PI3K activates STAT3 STAT3 cMet_receptor->STAT3 activates P2 P P3 P Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->cMet_receptor inhibits autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Figure 1: Simplified c-Met signaling pathway and the point of inhibition.

Quantitative Data on Trifluoromethylquinoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected trifluoromethylquinoline and related quinoline derivatives against various kinases, demonstrating the potential of this scaffold.

Compound IDCore ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference
Compound 1 3,5,7-Trisubstituted quinolinec-Met<1.0[6]
Compound 2 4-Anilinoquinoline-3-carbonitrileEGFR7.5[6]
Compound 3 4,6,7-Substituted quinolinec-Met19[6]
Torin1 Benzo[h][3][7]-naphthyridin-2(1H)-onemTOR7[6]
Compound 12f 4-TrifluoromethylquinolineSGK1390[2]
PF-03814735 PyrimidineAurora A, Aurora B5, 0.8[8]
Ritlecitinib Pyrrolo[2,3-d]pyrimidineJAK333.1[9]
GSK1059615 PyridinePI3Kα, β, γ, δ, mTOR0.4, 0.6, 0.47, 1.7, 12[2]

Experimental Protocols

The following protocols provide standardized methods for the synthesis and biological evaluation of trifluoromethylquinoline-based kinase inhibitors.

A. Synthesis of a Representative Trifluoromethylquinoline Kinase Inhibitor

This protocol describes a general method for the synthesis of a 4-anilino-7-trifluoromethylquinoline derivative, a common scaffold for kinase inhibitors.

synthesis_workflow start Start Materials: 4-chloro-7-(trifluoromethyl)quinoline Substituted Aniline step1 Nucleophilic Aromatic Substitution start->step1 step2 Reaction in Solvent (e.g., isopropanol) with acid catalyst (e.g., HCl) step1->step2 step3 Reflux for 12-24 hours step2->step3 step4 Work-up and Purification (e.g., precipitation, filtration, recrystallization) step3->step4 product Final Product: 4-Anilino-7-trifluoromethylquinoline Derivative step4->product

Figure 2: General synthetic workflow for 4-anilino-7-trifluoromethylquinolines.

Materials:

  • 4-chloro-7-(trifluoromethyl)quinoline

  • Appropriately substituted aniline

  • Isopropanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (or other acid catalyst)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in isopropanol.

  • Add the substituted aniline (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Trifluoromethylquinoline test compound

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the trifluoromethylquinoline test compound at various concentrations.

  • Kinase Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Stoppage: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated by fitting the data to a dose-response curve.

C. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of a trifluoromethylquinoline compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylquinoline test compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline test compound in cell culture medium from a stock solution in DMSO. Replace the medium in each well with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a highly promising and versatile scaffold for the development of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl group offers significant advantages in terms of metabolic stability, cell permeability, and binding affinity. The continued exploration of the structure-activity relationships of this compound class, coupled with the targeting of a broader range of kinases, is expected to yield a new generation of potent and selective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. The protocols and data presented in this guide provide a solid foundation for researchers to embark on or advance their own investigations into this exciting area of drug discovery.

References

  • Patsnap Synapse. (2024, June 21). What are c-Met inhibitors and how do they work?[Link]

  • Liu, Y., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][7]naphthyridin-2(1H)-one as a Potent, Selective, and Orally Bioavailable Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

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Application Notes and Protocols: Characterizing 6-(Trifluoromethyl)quinolin-2-amine in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Microtubule Cytoskeleton as a Therapeutic Target

The microtubule cytoskeleton, a dynamic network of protein polymers, is fundamental to numerous critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] This makes it a highly validated and compelling target for therapeutic intervention, particularly in oncology.[4][5][6] Agents that interfere with microtubule dynamics can be broadly categorized as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine), both of which can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[4][7]

Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antitumor effects.[8][9][10][11] Several studies have highlighted the potential of substituted quinolines to inhibit tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[8][12][13][14] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[15] This is due to its high electronegativity and lipophilicity.[15]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-(Trifluoromethyl)quinolin-2-amine as a potential tubulin polymerization inhibitor. While this specific molecule is presented here as a model compound, the methodologies described are broadly applicable to the evaluation of other novel chemical entities targeting the microtubule cytoskeleton. We will detail both in vitro biochemical assays and cell-based approaches to provide a multi-faceted understanding of the compound's mechanism of action.

Part 1: In Vitro Characterization of Tubulin Polymerization

The most direct method to assess a compound's effect on microtubule dynamics is through an in vitro polymerization assay using purified tubulin.[16] These assays monitor the conversion of soluble αβ-tubulin heterodimers into microtubule polymers. Two common methods for this are turbidity and fluorescence-based assays.[16][17]

Principle of the In Vitro Assay

In the presence of GTP and at a physiological temperature (37°C), purified tubulin dimers polymerize to form microtubules.[18] This polymerization process can be monitored in real-time.

  • Turbidity Measurement: As microtubules form, they scatter light, leading to an increase in the turbidity of the solution. This change can be measured as an increase in optical density (OD) at 340 nm.[17]

  • Fluorescence Measurement: A more sensitive method utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized tubulin, resulting in a significant increase in fluorescence intensity.[16][19]

An inhibitor of tubulin polymerization will prevent or reduce this increase in turbidity or fluorescence, while a microtubule-stabilizing agent will enhance it.

Experimental Workflow: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from established methods for a high-throughput, 96-well plate format.[19][20]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Thaw Reagents on Ice (Tubulin, GTP, Buffers, Test Compound) Plate_Prep Pre-warm 96-well plate to 37°C Add_Cmpd Add 5 µL of Test Compound/ Controls (in DMSO) to wells Reagents->Add_Cmpd Add_Mix Add 50 µL of Tubulin/ GTP/DAPI Reaction Mix Add_Cmpd->Add_Mix Incubate Incubate at 37°C in fluorescence plate reader Add_Mix->Incubate Measure Measure Fluorescence (Ex: 360 nm, Em: 450 nm) every 30-60 sec for 90 min Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calc Calculate IC50 or EC50 Plot->Calc

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Assay

Materials:

  • Lyophilized, >99% pure tubulin (from bovine brain, for example)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol (for polymerization enhancement, optional)

  • DAPI (fluorescent reporter)

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control (Inhibitor): Colchicine or Nocodazole

  • Positive Control (Stabilizer): Paclitaxel (Taxol)

  • Negative Control: DMSO (vehicle)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep on ice and use within one hour.[18]

    • Prepare the complete Reaction Mix on ice. For each 50 µL reaction, combine:

      • Tubulin (to a final concentration of 2 mg/mL)

      • General Tubulin Buffer

      • GTP (to a final concentration of 1 mM)

      • DAPI (to a final concentration of 5-10 µM)

      • Glycerol (to a final concentration of 10-20% v/v, optional but recommended for robust polymerization)

    • Prepare serial dilutions of this compound and control compounds in DMSO. The final DMSO concentration in the assay should not exceed 2%.[18]

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 5 µL of the diluted test compound, controls, or DMSO vehicle to the appropriate wells of a pre-warmed 96-well plate.[20]

    • Initiate the reaction by adding 50 µL of the cold Reaction Mix to each well. Mix gently by pipetting up and down, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate in the reader and begin kinetic measurements.

    • Record fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 30-60 seconds for at least 60-90 minutes.[20]

Data Interpretation and Expected Results

The output will be a series of polymerization curves (Fluorescence vs. Time).

  • Negative Control (DMSO): A sigmoidal curve showing three phases: nucleation (lag phase), growth (steep increase), and a steady-state plateau.

  • Inhibitor Control (Colchicine): A flat or significantly suppressed curve, indicating inhibition of polymerization.

  • Stabilizer Control (Paclitaxel): A faster and higher increase in fluorescence, often with a reduced or absent lag phase, indicating enhanced polymerization.

  • This compound: If the compound is an inhibitor, you will observe a dose-dependent decrease in the rate and extent of polymerization.

CompoundExpected Effect on PolymerizationRepresentative Curve Shape
DMSO (Vehicle)Normal PolymerizationSigmoidal
Colchicine (10 µM)InhibitionFlat or significantly reduced slope and plateau
Paclitaxel (10 µM)Stabilization/EnhancementRapid, steep increase to a high plateau; reduced lag phase
This compoundDose-dependent Inhibition (Hypothesized)Decreasing slope and plateau with increasing concentration

From the dose-response curves, an IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) can be calculated to quantify the compound's potency.

Part 2: Cell-Based Assays for Microtubule Network Integrity

While in vitro assays confirm direct interaction with tubulin, cell-based assays are crucial to validate that the compound can penetrate the cell membrane and exert its effect in a complex cellular environment.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells.

G cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed Seed cells on coverslips Treat Treat with Test Compound/ Controls for 4-24 hours Seed->Treat Fix Fix cells (e.g., with paraformaldehyde) Treat->Fix Perm Permeabilize (e.g., Triton X-100) Fix->Perm Block Block non-specific binding Perm->Block Pri_Ab Incubate with anti-α-tubulin primary antibody Block->Pri_Ab Sec_Ab Incubate with fluorescently labeled secondary antibody Pri_Ab->Sec_Ab Nuclei Counterstain nuclei (DAPI) Sec_Ab->Nuclei Mount Mount coverslips on slides Nuclei->Mount Image Acquire images using fluorescence microscope Mount->Image Analyze Analyze microtubule morphology Image->Analyze

Caption: General workflow for immunofluorescence staining of microtubules.

Protocol Outline:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, along with positive (Nocodazole) and negative (DMSO) controls, for a defined period (e.g., 16-24 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent like Triton X-100.

    • Block with a solution like bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for α-tubulin.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.

Expected Results:

  • DMSO-treated cells: Will display a well-defined, filamentous network of microtubules extending throughout the cytoplasm.

  • Nocodazole-treated cells: Will show a diffuse, depolymerized tubulin signal, with a loss of distinct filaments.

  • This compound-treated cells: If acting as a microtubule destabilizer, will exhibit a dose-dependent disruption and depolymerization of the microtubule network, similar to nocodazole.

Cell Cycle Analysis by Flow Cytometry

Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to cell cycle arrest, typically in the G2/M phase.[21] This can be quantified by flow cytometry.

Protocol Outline:

  • Treatment: Treat cells in a culture dish with the test compound and controls for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells (both adherent and floating) and fix them in cold 70% ethanol.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), after treating with RNase A.

  • Analysis: Analyze the DNA content of individual cells using a flow cytometer.

Expected Results:

  • DMSO-treated cells: Will show a normal cell cycle distribution with distinct G1, S, and G2/M phase populations.

  • This compound-treated cells: A potent microtubule inhibitor will cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.[21]

Assay TypeParameter MeasuredExpected Outcome for an Inhibitor
ImmunofluorescenceMicrotubule network morphologyDisruption and depolymerization of microtubule filaments
Cell Cycle AnalysisDNA content per cellAccumulation of cells in the G2/M phase
Cytotoxicity Assay (e.g., MTT)Cell viabilityDose-dependent decrease in cell viability (IC₅₀ determination)
Cytotoxicity Assays

Ultimately, a compound's potential as an anticancer agent is determined by its ability to kill cancer cells. Standard cytotoxicity assays, such as the MTT or SRB assay, should be performed across a panel of cancer cell lines to determine the compound's potency (IC₅₀) and spectrum of activity.[22][23]

Conclusion and Self-Validation

The described protocols provide a robust, multi-tiered approach to characterizing this compound as a potential tubulin polymerization inhibitor. The system is self-validating: a true tubulin-targeting agent should demonstrate consistent, dose-dependent activity across these orthogonal assays. For example, the IC₅₀ value obtained from the in vitro polymerization assay should correlate with the concentrations that cause microtubule disruption, G2/M arrest, and ultimately, cell death in the cellular assays. This integrated approach provides a high degree of confidence in the compound's mechanism of action and is an essential step in the early-stage drug discovery pipeline for cytoskeleton-targeting agents.

References

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  • In vitro tubulin polymerization assay. (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]

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  • The microtubule cytoskeleton: An old validated target for novel therapeutic drugs. (2022). Frontiers in Cell and Developmental Biology. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-Aminoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminoquinoline Scaffold in Modern Drug Discovery

The 2-aminoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them valuable starting points for the development of novel therapeutics.[1] A key area where this scaffold has shown immense promise is in oncology, particularly as inhibitors of protein kinases.[2][3][4] Many kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of numerous cancers.[5] Notably, derivatives of 2-aminoquinoline have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various malignancies.[1][6] Inhibition of this pathway can trigger cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of 2-aminoquinoline-based compounds.[1]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][] This document provides detailed application notes and protocols for conducting HTS campaigns focused on 2-aminoquinoline-based compound libraries, with a particular emphasis on identifying novel kinase inhibitors. We will delve into the principles of relevant assay technologies, provide step-by-step experimental protocols, and discuss the critical aspects of data analysis and hit validation.

Guiding Principles for Assay Selection

The choice of an appropriate HTS assay is paramount for the success of any screening campaign. For 2-aminoquinoline libraries targeting kinases, the ideal assay should be robust, scalable, and sensitive. Homogeneous assays, which are "mix-and-read" and do not require separation steps, are highly preferred for HTS due to their simplicity and amenability to automation.[9][10] Two of the most powerful and widely used homogeneous assay technologies for kinase inhibitor screening are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).[11][12][13]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a fluorescence-based detection method that combines the principles of FRET with time-resolved fluorescence.[14] This technique utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a conventional fluorophore as the acceptor. When the donor and acceptor are in close proximity (typically within 10 nm), excitation of the donor leads to energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved detection allows for a delay between the excitation pulse and the measurement of the fluorescence signal, effectively minimizing background fluorescence from the compound library and biological matrices.[15]

For kinase assays, a common TR-FRET format involves a biotinylated substrate peptide and a phospho-specific antibody labeled with the acceptor fluorophore. The kinase, upon phosphorylating the substrate, creates a binding site for the antibody. The addition of a streptavidin-conjugated donor fluorophore brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

AlphaScreen® Technology

AlphaScreen® is a bead-based, non-radioactive, homogeneous assay technology that is highly sensitive and versatile.[11][16] The assay relies on the interaction of two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into short-lived, highly reactive singlet oxygen. If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen diffuses and triggers a cascade of chemiluminescent reactions within the Acceptor bead, ultimately resulting in light emission.

In a typical kinase assay format, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is conjugated to Protein A-coated Acceptor beads. Kinase-mediated phosphorylation of the substrate allows the antibody to bind, bringing the Donor and Acceptor beads together and generating a luminescent signal.[12] 2-aminoquinoline inhibitors that block the kinase activity will prevent this interaction, leading to a reduction in the signal.[11]

Experimental Workflows and Protocols

A successful HTS campaign follows a structured workflow to ensure the identification of genuine and promising hit compounds. The following diagram illustrates a typical workflow for screening a 2-aminoquinoline library against a kinase target.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen HTS of 2-Aminoquinoline Library (Single Concentration) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Identified 'Hits' Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Confirmed Hits SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Validated Hits Lead_Opt Hit-to-Lead Chemistry SAR_Analysis->Lead_Opt Prioritized Scaffolds

Caption: High-Throughput Screening (HTS) Workflow for a 2-Aminoquinoline Library.

Protocol 1: TR-FRET-Based Kinase Assay for HTS of 2-Aminoquinoline Inhibitors

This protocol provides a generalized procedure for a TR-FRET-based assay to screen a 2-aminoquinoline library for inhibitors of a target kinase.

Materials:

  • Target Kinase (e.g., PI3Kα)

  • Biotinylated Substrate Peptide

  • Phospho-Specific Antibody (labeled with an acceptor fluorophore, e.g., d2 or Alexa Fluor 647)

  • Streptavidin-conjugated Lanthanide Donor (e.g., Europium or Terbium)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in kinase assay buffer)

  • 2-Aminoquinoline Compound Library (dissolved in 100% DMSO)

  • 384-well, low-volume, white microplates

  • TR-FRET compatible plate reader

Assay Development and Optimization:

Before initiating the HTS, it is crucial to optimize the assay parameters to ensure a robust signal window and high Z' factor (>0.5).

  • Enzyme Titration: Determine the optimal kinase concentration that yields a significant signal-to-background ratio without excessive substrate consumption.

  • Substrate Titration: Determine the Kₘ of the substrate to use a concentration at or near the Kₘ for competitive inhibitor screening.

  • ATP Titration: Determine the Kₘ of ATP to use a concentration at or near the Kₘ.

  • Antibody Titration: Determine the optimal concentration of the phospho-specific antibody to maximize the signal window.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the final DMSO concentration for the screen (typically ≤1%).

HTS Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of the 2-aminoquinoline compounds from the library source plates into the 384-well assay plates. Also, include positive (no enzyme) and negative (DMSO vehicle) controls on each plate.

  • Kinase Addition: Add 5 µL of the target kinase diluted in kinase assay buffer to each well.

  • ATP/Substrate Addition: Add 5 µL of a mixture of the biotinylated substrate peptide and ATP (at 2x the final desired concentration) in kinase assay buffer to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Detection Reagent Addition: Add 10 µL of the detection mix containing the streptavidin-donor and acceptor-labeled antibody in stop solution to each well.

  • Final Incubation: Incubate the plates at room temperature for 60-120 minutes to allow for signal development.

  • Data Acquisition: Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). The percent inhibition for each compound is calculated relative to the controls:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Protocol 2: AlphaScreen®-Based Kinase Assay for HTS of 2-Aminoquinoline Inhibitors

This protocol outlines a general procedure for an AlphaScreen® assay to screen a 2-aminoquinoline library against a target kinase.

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • Phospho-Specific Antibody

  • Protein A-coated Acceptor Beads

  • Streptavidin-coated Donor Beads

  • ATP

  • Kinase Assay Buffer

  • Stop Solution (e.g., 30 mM EDTA in kinase assay buffer)

  • 2-Aminoquinoline Compound Library (in 100% DMSO)

  • 384-well, low-volume, white microplates

  • AlphaScreen® compatible plate reader

Assay Development and Optimization:

Similar to the TR-FRET assay, optimize the concentrations of the kinase, substrate, ATP, antibody, and beads to achieve a robust assay window and Z' factor.

HTS Protocol:

  • Compound Plating: Dispense 20-50 nL of the 2-aminoquinoline compounds and controls into the 384-well assay plates.

  • Kinase/Substrate/ATP Addition: Add 5 µL of a pre-mixed solution of the target kinase, biotinylated substrate, and ATP in kinase assay buffer to each well.

  • Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop and Detection: Add 5 µL of the stop solution containing the phospho-specific antibody and Protein A-coated Acceptor beads. Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads.

  • Final Incubation: Incubate the plates in the dark at room temperature for 60-90 minutes.

  • Data Acquisition: Read the plates on an AlphaScreen® compatible plate reader.

Data Analysis:

Calculate the percent inhibition for each compound using the luminescent signal, as described for the TR-FRET assay.

Data Interpretation and Hit Validation

A primary HTS will typically yield a hit rate of 0.5-2%. These initial "hits" require rigorous validation to eliminate false positives and prioritize the most promising compounds for further investigation.

Hit Confirmation:

  • Re-testing: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ value).

Orthogonal Assays:

To ensure that the observed activity is not an artifact of the primary assay technology, it is essential to validate the hits in an orthogonal assay that employs a different detection method. For example, if the primary screen was a TR-FRET assay, an orthogonal assay could be a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Preliminary Structure-Activity Relationship (SAR) Analysis:

Analyze the chemical structures of the validated hits to identify common scaffolds and initial SAR trends. This analysis can help in selecting compound series for further chemical optimization.

Visualization of a Target Pathway: PI3K/Akt/mTOR

As 2-aminoquinoline derivatives have shown significant potential as inhibitors of the PI3K pathway, understanding this signaling cascade is crucial.[1] The following diagram illustrates the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition by 2-Aminoquinoline RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor 2-Aminoquinoline Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.

Quantitative Data Summary

The following table provides a hypothetical example of data from a primary screen and subsequent hit validation for a 2-aminoquinoline library targeting a specific kinase.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM) - Primary AssayIC₅₀ (µM) - Orthogonal Assay
AQ-00185.20.750.92
AQ-00278.91.21.5
AQ-00365.45.86.2
AQ-00492.10.310.45
AQ-00545.3> 20> 20

Conclusion

The 2-aminoquinoline scaffold represents a rich source of potential therapeutic agents, particularly in the realm of kinase inhibition. The successful identification of novel and potent inhibitors from a 2-aminoquinoline library is highly dependent on the design and execution of a robust HTS campaign. The TR-FRET and AlphaScreen® technologies described in this guide offer sensitive, reliable, and scalable platforms for such endeavors. By following a systematic workflow of primary screening, hit confirmation, and orthogonal validation, researchers can confidently identify promising 2-aminoquinoline-based lead compounds for further development in the quest for new medicines.

References

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Illuminating Cellular Landscapes: A Guide to Bioimaging with 6-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Fluorophore

In the dynamic field of cellular and molecular biology, the ability to visualize intricate subcellular structures and processes in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, and among the myriad of available fluorophores, 6-aminoquinoline and its derivatives have emerged as a versatile and highly tunable class of compounds for bioimaging.[1][2][3] Their unique photophysical properties, including sensitivity to the local microenvironment, make them exceptional candidates for a range of applications, from organelle staining to the detection of specific ions and biomolecules.[1][2] This guide provides an in-depth exploration of the fluorescent properties of 6-aminoquinoline derivatives and offers detailed protocols for their application in bioimaging, tailored for researchers, scientists, and drug development professionals.

The core structure of quinoline, a fused benzene and pyridine ring system, provides a robust scaffold for chemical modification, allowing for the rational design of probes with tailored fluorescent characteristics.[2][3] By strategically adding functional groups, researchers can fine-tune properties such as excitation and emission wavelengths, quantum yield, and photostability to suit specific experimental needs.[1] Furthermore, many 6-aminoquinoline derivatives exhibit solvatochromism, a change in their spectral properties in response to the polarity of their environment, a feature that can be harnessed to probe cellular microenvironments.

Core Principles: Understanding the Photophysical Behavior

The utility of 6-aminoquinoline derivatives in bioimaging is rooted in their fundamental photophysical properties. A thorough understanding of these characteristics is crucial for selecting the appropriate probe and optimizing imaging experiments.

Excitation and Emission Spectra

6-Aminoquinoline and its derivatives typically exhibit excitation and emission maxima in the ultraviolet to blue region of the electromagnetic spectrum. However, chemical modifications can significantly red-shift these properties into the visible range, making them compatible with standard fluorescence microscopy setups. For instance, the well-characterized zinc sensor, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), has an excitation maximum around 360 nm and an emission maximum at approximately 490 nm upon binding to Zn²⁺.[4][5]

Quantum Yield and Molar Extinction Coefficient

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While some simple 6-aminoquinolines may have modest quantum yields, derivatization can significantly enhance their brightness, leading to improved signal-to-noise ratios in imaging experiments.

Environmental Sensitivity: Solvatochromism and pH Sensing

A key feature of many 6-aminoquinoline derivatives is their sensitivity to the surrounding environment. This "smart" behavior allows them to act as reporters for various cellular parameters. Their fluorescence can be influenced by:

  • Solvent Polarity: Changes in the polarity of the microenvironment can alter the energy levels of the excited state, leading to shifts in the emission spectrum. This property is valuable for probing the hydrophobicity of different cellular compartments.

  • pH: The protonation state of the quinoline nitrogen or other functional groups can significantly impact the fluorescence properties, enabling the development of pH-sensitive probes for monitoring intracellular pH dynamics.

Photostability and Cytotoxicity

An ideal fluorescent probe for live-cell imaging should be highly photostable to withstand prolonged illumination and exhibit low cytotoxicity to avoid perturbing cellular functions. While some quinolone derivatives can be phototoxic upon UVA irradiation, others have been shown to be photostable and biocompatible, making them suitable for long-term imaging studies.[6] It is crucial to evaluate the specific phototoxicity and cytotoxicity of each derivative for the intended application and cell type.[7]

Quantitative Fluorescent Properties of Representative 6-Aminoquinoline Derivatives

The following table summarizes the key photophysical properties of several 6-aminoquinoline derivatives used in bioimaging. This data provides a comparative basis for probe selection.

Derivative Name/AcronymExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Application(s)Reference(s)
6-Aminoquinoline ~350~450-500 (solvent dependent)VariableNot widely reportedParent compound, solvatochromic studies
TSQ (in presence of Zn²⁺)360490~0.4Not widely reportedZinc sensing[4][5]
DMAQ derivatives 350-420450-550VariableUp to 30,000pH sensing, organelle staining
Multiphoton Probe (MPF) Two-photon excitation ~760~620High in lipid environmentHigh two-photon cross-sectionLipid droplet imaging[1]
Quinoline-malononitrile NIR probes ~650~700-750Not specifiedNot specifiedAβ aggregate detection[1]

Application Protocols

This section provides detailed, step-by-step protocols for common bioimaging applications using 6-aminoquinoline derivatives. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment using a 6-aminoquinoline-based fluorescent probe.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture - Plate cells on imaging-compatible dish - Allow cells to adhere probe_prep 2. Probe Preparation - Prepare stock solution in DMSO - Dilute to working concentration in media incubation 3. Incubation - Replace cell media with probe solution - Incubate for specified time and temperature probe_prep->incubation wash 4. Washing - Remove probe solution - Wash cells with fresh media or buffer incubation->wash microscopy 5. Fluorescence Microscopy - Acquire images using appropriate filter sets wash->microscopy analysis 6. Image Analysis - Quantify fluorescence intensity - Analyze probe localization microscopy->analysis

Caption: General workflow for live-cell imaging with 6-aminoquinoline probes.

Protocol 1: Live-Cell Staining of Mitochondria

Certain lipophilic 6-aminoquinoline derivatives can selectively accumulate in mitochondria due to the mitochondrial membrane potential. This protocol outlines a general procedure for mitochondrial staining.

Rationale: The choice of a lipophilic cation is based on its ability to cross the plasma membrane and then accumulate in the mitochondria, which have a negative membrane potential. The incubation time and concentration are optimized to achieve sufficient signal without causing significant cytotoxicity.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • 6-aminoquinoline-based mitochondrial probe (e.g., a custom-synthesized derivative shown to localize to mitochondria)[6]

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the specific probe)

Procedure:

  • Cell Preparation:

    • Plate cells on an imaging-compatible vessel at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the 6-aminoquinoline mitochondrial probe in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 100 nM to 5 µM). The optimal concentration should be determined empirically for each cell type and probe.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the probe and cell type.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe and reduce background fluorescence.

    • After the final wash, add fresh pre-warmed imaging buffer to the cells for imaging.

  • Imaging:

    • Immediately transfer the cells to a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

    • Excite the probe using the appropriate wavelength and acquire images with a suitable emission filter. For a probe with excitation/emission around 360/480 nm, a DAPI filter set may be appropriate, but a custom filter set is recommended for optimal performance.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Self-Validation:

  • Co-localization: To confirm mitochondrial staining, co-stain with a well-established mitochondrial marker (e.g., MitoTracker™ Red CMXRos). The fluorescence signals from the 6-aminoquinoline probe and the reference probe should overlap.

  • Functional Assay: Treat cells with a mitochondrial membrane potential disruptor (e.g., CCCP). A decrease in the fluorescence intensity of the 6-aminoquinoline probe in the mitochondria would validate its dependence on membrane potential.

Protocol 2: Detection of Intracellular Zinc (Zn²⁺) using a TSQ-type Probe

This protocol describes the use of a 6-aminoquinoline derivative, such as 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), to detect changes in intracellular labile zinc concentrations.[4][5]

Rationale: TSQ is a membrane-permeable probe that exhibits a significant increase in fluorescence upon binding to Zn²⁺.[4][5] This "turn-on" response allows for the sensitive detection of changes in intracellular free zinc levels. The use of a zinc chelator (e.g., TPEN) serves as a negative control to demonstrate the specificity of the probe's response to zinc.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • TSQ or a similar 6-aminoquinoline-based zinc probe

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer

  • Zinc sulfate (ZnSO₄) solution (for positive control)

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (for negative control/chelation)

  • Fluorescence microscope with a UV excitation source and appropriate emission filter

Procedure:

  • Cell Preparation:

    • Culture cells on imaging dishes to 50-70% confluency.

  • Probe Loading:

    • Prepare a 1-5 mM stock solution of the TSQ probe in DMSO.

    • Dilute the stock solution in HBSS to a final working concentration of 1-10 µM.

    • Wash the cells once with HBSS.

    • Add the probe-containing HBSS to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with HBSS to remove the extracellular probe.

    • Add fresh HBSS for imaging.

  • Baseline Imaging:

    • Acquire baseline fluorescence images of the loaded cells using an excitation wavelength of ~360 nm and an emission filter centered around ~490 nm.

  • Zinc Manipulation and Imaging (Optional):

    • To increase intracellular zinc: Add a zinc-containing solution (e.g., 10-50 µM ZnSO₄ with a zinc ionophore like pyrithione) to the cells and acquire images over time to observe the increase in fluorescence.

    • To chelate intracellular zinc: Add a zinc chelator (e.g., 10-20 µM TPEN) to the cells and acquire images to observe the quenching of fluorescence, confirming the zinc-specificity of the signal.

Self-Validation:

  • The fluorescence increase upon the addition of exogenous zinc and decrease upon the addition of a zinc chelator provides strong evidence for the probe's responsiveness to intracellular zinc.

  • Perform control experiments with other divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) to assess the selectivity of the probe for Zn²⁺.[4]

Logical Framework for Probe Selection and Application

The selection of an appropriate 6-aminoquinoline derivative and the design of the experimental protocol should follow a logical progression to ensure reliable and meaningful results.

Probe_Selection_Logic define_target 1. Define Biological Target (e.g., Organelle, Ion, pH) probe_selection 2. Select Probe - Spectral properties compatible with instrument - Specificity for the target - Photostability and low cytotoxicity define_target->probe_selection protocol_dev 3. Protocol Development - Optimize probe concentration and incubation time - Determine appropriate imaging buffer probe_selection->protocol_dev imaging_acq 4. Image Acquisition - Minimize phototoxicity - Acquire control and experimental images protocol_dev->imaging_acq validation 5. Validation - Co-localization with known markers - Functional perturbation (e.g., ionophores, chelators) imaging_acq->validation data_analysis 6. Data Analysis - Quantify fluorescence changes - Statistical analysis validation->data_analysis

Sources

Application Notes & Protocols: Leveraging 6-(Trifluoromethyl)quinolin-2-amine for Novel Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinoline Scaffold and the Strategic Advantage of Fluorination

The quinoline core is a privileged scaffold in the history of antimalarial drug development, giving rise to cornerstone therapies like quinine and chloroquine.[1][2] These agents have historically saved millions of lives by targeting the intraerythrocytic stages of the Plasmodium parasite. Their primary mechanism of action involves disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4][5] By accumulating in the parasite's acidic food vacuole, quinolines inhibit the polymerization of heme into inert hemozoin, leading to a buildup of toxic free heme that ultimately kills the parasite.[3][6]

However, the relentless evolution of drug resistance in Plasmodium falciparum has compromised the efficacy of many traditional quinolines, necessitating a continuous search for novel agents that can overcome these resistance mechanisms.[7] Modern medicinal chemistry strategies often involve the strategic modification of known pharmacophores to enhance their potency, alter their physicochemical properties, and restore activity against resistant strains.[8][9]

This is where the strategic incorporation of fluorine comes into play. The trifluoromethyl (CF₃) group, in particular, is a powerful tool in drug design.[10][11] Its strong electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's properties.[12][13] Introducing a CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and improve binding affinity to biological targets.[10][12][14] The 6-(Trifluoromethyl)quinolin-2-amine scaffold represents a promising starting point for a new generation of antimalarial agents, combining the proven activity of the quinoline core with the advantageous properties of the trifluoromethyl group.

This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of compounds derived from the this compound core for antimalarial drug discovery.

Rationale for this compound as a Core Scaffold

The selection of this specific scaffold is based on a convergence of established medicinal chemistry principles:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[10][12] Placing this group on the quinoline ring is hypothesized to reduce metabolic degradation, potentially leading to a longer in vivo half-life and improved pharmacokinetic profile compared to non-fluorinated analogs.

  • Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance the ability of derived compounds to cross cell membranes, including the erythrocyte and parasite membranes, to reach the site of action in the food vacuole.[10][12]

  • Enhanced Target Engagement: The potent electron-withdrawing properties of the CF₃ group can alter the electronic distribution of the quinoline ring system. This can influence the pKa of the quinoline nitrogens, potentially affecting drug accumulation in the acidic food vacuole and modulating the strength of the interaction with heme or other potential targets.[11]

  • Overcoming Resistance: While the 7-chloro group is critical for many 4-aminoquinolines like chloroquine[15][16], exploring alternative substitution patterns is a valid strategy to develop compounds that are not recognized by resistance mechanisms, such as efflux pumps. The 2-amino substitution offers a distinct vector for chemical modification compared to the classic 4-aminoquinolines, allowing for the exploration of new chemical space.

Experimental Drug Discovery Workflow

The development of novel antimalarials from the this compound scaffold follows a structured, multi-stage process. This workflow is designed to efficiently identify potent lead compounds and characterize their suitability for further development.

Antimalarial Drug Discovery Workflow cluster_0 Phase 1: Library Synthesis & Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Evaluation Synthesis Synthesis of Analog Library (Based on Scaffold) InVitro In Vitro Antiplasmodial Assay (P. falciparum Strains) Synthesis->InVitro Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HepG2 cells) InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) SAR->ADME Hemozoin Mechanism of Action Assay (β-Hematin Inhibition) SAR->Hemozoin InVivo In Vivo Efficacy Study (P. berghei Mouse Model) ADME->InVivo Hemozoin->InVivo PK Pharmacokinetic (PK) Study InVivo->PK Lead_Candidate Lead Candidate Selection PK->Lead_Candidate

Caption: A streamlined workflow for antimalarial drug discovery.

PART 1: Synthesis Protocols

Protocol 1.1: Synthesis of the Core Scaffold: this compound

A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Friedländer annulation or related cyclization reactions. The following protocol is a representative example.

Reaction Scheme: (4-(Trifluoromethyl)aniline reacts with an appropriate three-carbon electrophile, followed by cyclization to form the quinoline ring system.)

Step-by-Step Procedure:

  • Starting Materials: 4-(Trifluoromethyl)aniline and (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one (can be synthesized from ethyl trifluoroacetate and acetone).

  • Reaction: Combine 4-(Trifluoromethyl)aniline (1.0 eq) with the enone derivative (1.1 eq).

  • Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the mixture.

  • Heating: Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[17]

Protocol 1.2: Generation of an Analog Library

The 2-amino group serves as a versatile handle for derivatization to explore the structure-activity relationship (SAR).

Example: Amide Synthesis

  • Acylation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent: Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.2 eq) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or preparative HPLC.

PART 2: In Vitro Evaluation Protocols

Protocol 2.1: In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum. The [³H]-hypoxanthine incorporation assay is a gold standard.[18][19]

Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • RPMI 1640 medium supplemented with human serum or Albumax I[19][20]

  • [³H]-hypoxanthine

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Plate Preparation: Serially dilute test compounds in culture medium in a 96-well plate. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.

  • Parasite Addition: Add parasitized red blood cells (1% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control. Determine IC₅₀ values by plotting inhibition versus log-concentration and fitting the data to a dose-response curve.

Protocol 2.2: Mammalian Cell Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., human hepatocellular carcinoma, HepG2) is measured.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as: SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite.

Illustrative Data & SAR Analysis

The following table presents hypothetical data for a small library of analogs to illustrate how SAR can be developed.

Compound IDR-Group (at 2-amino position)IC₅₀ (nM, 3D7)IC₅₀ (nM, K1)CC₅₀ (nM, HepG2)Selectivity Index (SI)
Scaffold-01 -H8501200>20,000>16
ANA-01 -C(O)CH₃ (Acetyl)450620>20,000>32
ANA-02 -C(O)Ph (Benzoyl)15021015,00071
ANA-03 -C(O)CH₂CH₂N(Et)₂35458,000177
Chloroquine (Reference)20450>20,000>44

Interpretation:

  • The unsubstituted 2-amino scaffold has modest activity.

  • Acylation (ANA-01, ANA-02) improves potency, with the larger aromatic benzoyl group being more effective.

  • Introducing a basic side chain (ANA-03), mimicking the side chain of chloroquine[15], dramatically increases potency against both sensitive and resistant strains and improves the selectivity index. This suggests that a basic side chain is crucial for accumulation in the parasite's food vacuole.

PART 3: Mechanism of Action & In Vivo Protocols

Protocol 3.1: β-Hematin (Hemozoin) Inhibition Assay

This assay determines if the compounds act via the classical quinoline mechanism of inhibiting hemozoin formation.[4]

Hemozoin_Inhibition_Assay Hemin Hemin Solution (in DMSO) Incubate Incubate at 60°C (promotes polymerization) Hemin->Incubate Buffer Acetate Buffer (pH 4.8) Buffer->Incubate Compound Test Compound or Chloroquine Compound->Incubate Centrifuge Centrifuge to pellet β-hematin (hemozoin) Incubate->Centrifuge Wash Wash pellet with DMSO Centrifuge->Wash Dissolve Dissolve pellet in NaOH Wash->Dissolve Readout Measure Absorbance (405 nm) Dissolve->Readout

Caption: Workflow for the β-Hematin inhibition assay.

Protocol 3.2: In Vivo Efficacy - 4-Day Suppressive Test

The murine malaria model using Plasmodium berghei is a standard for preliminary in vivo efficacy testing.[19][21][22]

Animals:

  • Swiss albino or ICR mice[21]

Procedure:

  • Infection: Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells on Day 0.

  • Dosing: Administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting a few hours after infection.

  • Groups: Include a vehicle control group and a positive control group (e.g., chloroquine or artesunate).

  • Monitoring: On Day 4, collect tail blood smears from each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Analysis: Calculate the average percent suppression of parasitemia compared to the vehicle-treated group. The dose that causes a 90% reduction in parasitemia (ED₉₀) is a key efficacy metric.

Conclusion and Future Directions

The this compound scaffold offers a robust starting point for the development of novel antimalarial agents. The trifluoromethyl group is anticipated to confer superior metabolic stability and favorable physicochemical properties, while the 2-amino position provides a facile point for chemical elaboration to optimize potency and selectivity. By following the integrated workflow of synthesis, in vitro screening, and in vivo evaluation detailed in these notes, researchers can systematically explore the chemical space around this promising core. The ultimate goal is to identify lead candidates with potent activity against drug-resistant Plasmodium strains, a favorable safety profile, and pharmacokinetic properties suitable for clinical development in the global fight against malaria.

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Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthesis of 2-Aminoquinolines

The 2-aminoquinoline framework is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic routes to access these valuable scaffolds is a primary focus in medicinal chemistry and drug discovery.

Historically, the synthesis of quinolines relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. While foundational, these methods often necessitate harsh reaction conditions, exhibit limited substrate scope, and employ stoichiometric, often toxic, reagents. The advent of transition metal catalysis, particularly with palladium, has revolutionized the synthesis of N-heterocycles, offering milder conditions, superior functional group tolerance, and enhanced efficiency.[1]

This comprehensive guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the synthesis of 2-aminoquinolines. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer comparative data to guide researchers in selecting the optimal synthetic strategy.

Core Palladium-Catalyzed Strategies

Palladium catalysis offers several powerful strategies for the construction of the 2-aminoquinoline core. The most prominent and widely adopted of these is the Buchwald-Hartwig amination. However, alternative cyclization strategies have also emerged as valuable tools in the synthetic chemist's arsenal.

  • Buchwald-Hartwig Amination: A cross-coupling reaction forming a C-N bond between a 2-haloquinoline (typically 2-chloro- or 2-bromoquinoline) and a primary or secondary amine. This method is celebrated for its broad substrate scope and high yields.

  • Oxidative Cyclization of 2-Vinylanilines with Isocyanides: An efficient intermolecular process that constructs the 2-aminoquinoline skeleton in a single step.[2][3]

  • Annulation of 2-Amino Aromatic Ketones and Alkynes: A one-pot method that provides a direct route to polysubstituted quinolines.[4][5]

Part 1: The Workhorse - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent palladium-catalyzed method for forging C-N bonds.[6] Its application to the synthesis of 2-aminoquinolines provides a reliable and versatile route, replacing harsher classical methods.[7]

Mechanistic Insights: The "Why" Behind the Reaction

The reaction proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. Understanding this cycle is crucial for rational troubleshooting and optimization.

The generally accepted mechanism involves three key steps:[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloquinoline, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the 2-aminoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps, while also preventing the formation of inactive palladium dimers.[6] The choice of base is also critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of sensitive substrates.[9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd 2-Haloquinoline (Ar-X) Amido Palladium-Amido Complex OxAdd->Amido + Amine (R₂NH) - Base-HX Amido->Pd0 Reductive Elimination Product 2-Aminoquinoline (Ar-NR₂) Amido->Product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data: Selecting Your Catalytic System

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, and base. The following table provides a comparative overview of common catalytic systems for the amination of 2-chloroquinoline.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)AmineYield (%)Reference
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)Dioxane10012Aniline92[10]
Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene1004Morpholine95[11]
Pd(OAc)₂ (2)BrettPhos (3)K₃PO₄ (2.0)t-BuOH11018n-Butylamine88[12]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene11024Cyclohexylamine91[11]
PdCl₂(dppf) (5)(dppf)NaOtBu (1.5)Dioxane10016Benzylamine85[1]

Note: Yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.

Detailed Protocol 1: Synthesis of N-butylquinolin-2-amine via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative 2-aminoquinoline from 2-chloroquinoline and n-butylamine.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • n-Butylamine (1.2 mmol, 125 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 14.0 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Experimental Workflow:

Protocol_Workflow start Start setup Assemble oven-dried Schlenk flask under Argon start->setup add_solids Add Pd₂(dba)₃, RuPhos, and NaO-tBu setup->add_solids add_liquids Add Toluene, 2-chloroquinoline, and n-butylamine add_solids->add_liquids react Heat reaction mixture at 100 °C add_liquids->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup monitor->workup Upon completion purify Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General workflow for the Buchwald-Hartwig synthesis of 2-aminoquinolines.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), RuPhos (14.0 mg, 0.03 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL), followed by 2-chloroquinoline (163.6 mg, 1.0 mmol) and n-butylamine (125 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloroquinoline) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[13] A gradient elution system of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.[14]

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield N-butylquinolin-2-amine as a solid or oil. Characterize by NMR and mass spectrometry.

Part 2: Alternative Palladium-Catalyzed Routes

While the Buchwald-Hartwig amination is a powerful tool, other palladium-catalyzed reactions provide alternative and sometimes complementary approaches to 2-aminoquinolines.

Intermolecular Oxidative Cyclization of 2-Vinylanilines with Isocyanides

This method offers a direct and efficient assembly of the 2-aminoquinoline core from readily available starting materials.[3] The reaction proceeds via a palladium-catalyzed oxidative cyclization, forming two new bonds in a single operation.

Plausible Catalytic Cycle:

The reaction is thought to be initiated by the coordination of the aniline to a Pd(II) complex. This is followed by a sequence of steps including isocyanide insertion and intramolecular cyclization to form the quinoline ring. An oxidant, such as silver carbonate, is typically required to regenerate the active Pd(II) catalyst.

Detailed Protocol 2: General Procedure for Oxidative Cyclization

This protocol provides a general guideline for the synthesis of 2-aminoquinolines via the oxidative cyclization of 2-vinylanilines and isocyanides.[15]

Materials:

  • 2-Vinylaniline (0.5 mmol)

  • Isocyanide (0.6 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5.6 mg)

  • Silver Carbonate (Ag₂CO₃) (0.75 mmol, 207 mg)

  • Anhydrous 1,4-Dioxane (2 mL)

Procedure:

  • Reaction Setup: In a sealed tube, combine 2-vinylaniline (0.5 mmol), isocyanide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Ag₂CO₃ (207 mg, 0.75 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2 mL).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 2-aminoquinoline.

Annulation of 2-Amino Aromatic Ketones and Alkynes

This one-pot method allows for the synthesis of polysubstituted quinolines from commercially available or readily prepared starting materials.[5]

Plausible Catalytic Cycle:

The mechanism of this transformation is believed to involve the palladium-catalyzed activation of the alkyne, followed by a series of steps including nucleophilic attack by the aniline, cyclization, and dehydration to form the aromatic quinoline ring.

Detailed Protocol 3: Synthesis of 2,3,4-Triphenylquinoline

This protocol details the synthesis of 2,3,4-triphenylquinoline from 2-aminobenzophenone and diphenylacetylene.[4]

Materials:

  • 2-Aminobenzophenone (0.5 mmol, 98.6 mg)

  • Diphenylacetylene (0.55 mmol, 98.0 mg)

  • Palladium(II) Bromide (PdBr₂) (0.025 mmol, 6.6 mg)

  • Pivalic Acid (PivOH) (4.0 mmol, 408.5 mg)

  • 1,2-Dichloroethane (DCE) / Benzonitrile (1:1 mixture, 2 mL)

Procedure:

  • Reaction Setup: To a sealed tube, add 2-aminobenzophenone (98.6 mg, 0.5 mmol), diphenylacetylene (98.0 mg, 0.55 mmol), PdBr₂ (6.6 mg, 0.025 mmol), and pivalic acid (408.5 mg, 4.0 mmol).

  • Solvent Addition: Add the 1:1 mixture of DCE and benzonitrile (2 mL).

  • Reaction: Seal the tube and heat the mixture at 130 °C for 18 hours.

  • Workup and Purification: After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel to isolate the 2,3,4-triphenylquinoline product.

Troubleshooting and Expert Insights

Palladium-catalyzed reactions, while powerful, can sometimes be sensitive to reaction conditions. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Atmosphere: These reactions are typically sensitive to oxygen. Ensure that the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that anhydrous solvents are used.[9]

    • Base Incompatibility: The chosen base may not be suitable for the specific substrate. If your substrate has base-sensitive functional groups, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[8]

  • Formation of Side Products:

    • Dehalogenation: The formation of the dehalogenated quinoline (hydrodehalogenation) can sometimes be observed. This can be due to β-hydride elimination from a palladium-hydride intermediate. Adjusting the ligand or base may mitigate this side reaction.[6]

    • Palladium Black: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities, excess heat, or an inappropriate ligand-to-metal ratio.

  • Purification Challenges:

    • Product Tailing on Silica Gel: Amines can interact strongly with the acidic silica gel, leading to broad peaks and poor separation during column chromatography. As mentioned in the protocol, adding a small amount of a basic modifier like triethylamine to the eluent can significantly improve the chromatography.[14] Alternatively, using a neutral or basic stationary phase like alumina can be beneficial.

Conclusion

Palladium catalysis provides a robust and versatile platform for the synthesis of 2-aminoquinolines, a class of compounds of significant interest in medicinal chemistry. The Buchwald-Hartwig amination is a highly reliable and broadly applicable method, while oxidative cyclization and annulation strategies offer valuable alternatives for accessing diverse substitution patterns. By understanding the underlying mechanisms and carefully selecting and optimizing reaction conditions, researchers can effectively leverage these powerful synthetic tools in their drug discovery and development endeavors.

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  • "Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles". (n.d.). stoltz2.caltech.edu. [URL: http://stoltz2.caltech.edu/podcasts/C-H%20Functionalization%20(2003-2006)/JACS%202003,%20125,%209578.pdf]
  • "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds". (n.d.). ScienceOpen. [URL: https://www.scienceopen.com/document?vid=9f1d0b3a-5b7a-4b1e-8c1a-9e8d7c0b0c1d]
  • "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs". (n.d.). [URL: https://www.researchgate.
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  • "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists". (2003). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12822182/]
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Application Notes and Protocols for Evaluating the Antiproliferative Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have been instrumental in the development of drugs for a wide range of diseases, from malaria to cancer.[1][2] In oncology, the versatility of the quinoline ring system allows for the design of compounds that can interact with a multitude of cellular targets, leading to potent antiproliferative effects.[1][3] These compounds have been shown to exert their anticancer activity through diverse mechanisms, including interfering with DNA replication by inhibiting topoisomerases, disrupting the cellular skeleton by inhibiting tubulin polymerization, and modulating key signaling pathways that control cell growth and survival.[3][4]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to reliably evaluate the antiproliferative activity of novel quinoline derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the generated data is robust, reproducible, and meaningful.

Part 1: Foundational Antiproliferative Screening

The initial step in evaluating a new quinoline derivative is to determine its ability to inhibit the growth of cancer cells. This is typically achieved through in vitro cytotoxicity assays. The choice of assay and cell lines is critical for obtaining relevant data.

Strategic Selection of Cancer Cell Lines

The selection of cancer cell lines should be guided by the therapeutic goal of the research. A common starting point is the NCI-60 human tumor cell line panel, which represents a broad spectrum of cancer types.[3] Alternatively, a smaller, more focused panel can be chosen based on the prevalence of certain cancers or the hypothesized mechanism of action of the quinoline derivative.

Table 1: Recommended Cancer Cell Lines for Initial Screening

Cancer TypeCell LineKey Characteristics
Breast CancerMCF-7 Estrogen receptor-positive
MDA-MB-231 Triple-negative, highly aggressive and metastatic[5]
Lung CancerA549 Non-small cell lung cancer (NSCLC), adenocarcinoma[6][7]
NCI-H460 Large cell lung cancer
Colon CancerHCT-116 Colorectal carcinoma
HT-29 Colorectal adenocarcinoma[8]
LeukemiaK-562 Chronic myelogenous leukemia[7][9]
HL-60 Acute promyelocytic leukemia[10]

Causality Behind Cell Line Selection: Using cell lines with different genetic backgrounds and characteristics (e.g., hormone receptor status, metastatic potential) provides a broader understanding of the compound's spectrum of activity and potential for selective toxicity.[5]

Gold Standard Cytotoxicity Assays: MTT and SRB

The MTT and Sulforhodamine B (SRB) assays are the workhorses of in vitro cytotoxicity screening. They are reliable, cost-effective, and amenable to high-throughput formats.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.

  • SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to cellular proteins.[12] The amount of bound dye is proportional to the total protein mass, which reflects the number of cells. The SRB assay is generally considered to be less susceptible to interference from colored or reducing compounds than the MTT assay.[13]

Experimental Workflow for Antiproliferative Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines compound_prep 2. Prepare serial dilutions of quinoline derivatives cell_seeding 3. Seed cells into 96-well plates compound_prep->cell_seeding treatment 4. Treat cells with compounds and controls cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation reagent_add 6. Add MTT or SRB reagent incubation->reagent_add readout 7. Measure absorbance reagent_add->readout calc 8. Calculate % cell viability readout->calc ic50 9. Determine IC50/GI50 values calc->ic50

Caption: Workflow for MTT and SRB antiproliferation assays.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methodologies and is optimized for reliability.[12][13]

Materials and Reagents:

  • Selected cancer cell lines

  • Quinoline derivatives (dissolved in DMSO)

  • Complete culture medium

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[14] Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.

    • Positive Control: Cells treated with a known anticancer agent (e.g., Doxorubicin or Cisplatin at a relevant concentration range).[15]

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader.

Data Analysis and Interpretation: A Self-Validating System

Robust data analysis is key to the trustworthiness of the results.

  • Calculation of Percentage Growth Inhibition:

    • Subtract the blank OD from all other readings.

    • Percentage of cell viability is calculated as: (Mean OD of treated cells / Mean OD of vehicle control cells) x 100.

  • Determination of IC₅₀/GI₅₀ Values: The IC₅₀ (Inhibitory Concentration 50%) or GI₅₀ (Growth Inhibition 50%) is the concentration of the compound that causes a 50% reduction in cell viability or growth, respectively. These values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Hypothetical Antiproliferative Activity of a Quinoline Derivative (Compound QX-101)

Cell LineIC₅₀ (µM)
MCF-72.5 ± 0.3
MDA-MB-2311.8 ± 0.2
A5495.2 ± 0.6
HCT-1163.1 ± 0.4
Normal Fibroblasts> 50

Troubleshooting and Quality Control:

  • High Background: Can be caused by microbial contamination or interference from phenol red in the medium.[14][16] Using phenol red-free medium during the assay can mitigate this.

  • Inconsistent Results: Often due to inconsistent cell seeding, variations in incubation times, or improper washing techniques.[14][17]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is good practice to fill these wells with sterile PBS and not use them for experimental data.[14]

Part 2: Elucidating the Mechanism of Action

Once a quinoline derivative has demonstrated significant antiproliferative activity, the next crucial step is to investigate its mechanism of action. This provides a deeper understanding of its therapeutic potential and can guide further drug development.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents, including quinoline derivatives, exert their effects by disrupting the cell cycle, leading to cell cycle arrest and preventing cell division.[1][18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[19]

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Analysis: Incubate for 30 minutes in the dark at room temperature and analyze by flow cytometry.

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.[5][20]

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[10] Quinoline derivatives have been reported to induce apoptosis through various pathways.[1][21] The Annexin V-FITC/PI assay is a widely used method to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the quinoline derivative as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Investigating Key Signaling Pathways

Quinoline derivatives often target specific signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for these compounds.[7][10][22]

PI3K/Akt/mTOR Signaling Pathway

G cluster_downstream RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Techniques such as Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) to confirm that the quinoline derivative is indeed acting on this target.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the antiproliferative activity of novel quinoline derivatives. By moving from broad phenotypic screening to more focused mechanistic studies, researchers can build a strong, evidence-based case for the therapeutic potential of their compounds. The emphasis on understanding the "why" behind each experimental choice and incorporating rigorous data analysis and quality control will ensure the generation of high-quality, reliable data, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Cheng, C.-H., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Az. J. Pharm. Sci. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Science. Retrieved from [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Retrieved from [Link]

  • Bioorganic Chemistry. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. NIH. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2006). Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). Induced cell cycle arrest at G2/M phase. a Representative flow... ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Retrieved from [Link]

  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]

  • Frontiers. (2020). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers. Retrieved from [Link]

  • PubMed. (2020). Decision making for promising quinoline-based anticancer agents through combined methodology. PubMed. Retrieved from [Link]

  • Reddit. (2017). Problems with MTT. Reddit. Retrieved from [Link]

  • ResearchGate. (2021). Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Six dose growth inhibition percent and IC 50 values of the test compounds against MCF-7 cell line. ResearchGate. Retrieved from [Link]

  • SpringerLink. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC - NIH. Retrieved from [Link]

  • Nature. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC - NIH. Retrieved from [Link]

  • PubMed. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. PubMed. Retrieved from [Link]

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  • ResearchGate. (2018). How to analyze SRB ( Sulforhodamine B ) assay results? ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated quinoline compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these molecules. The introduction of fluorine into the quinoline scaffold dramatically alters its physicochemical properties, often complicating standard purification workflows.[1][2] This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the rationale behind our recommended strategies to empower you to overcome these hurdles efficiently.

Section 1: Understanding the Core Challenges

This section addresses the fundamental reasons why fluorinated quinolines can be difficult to purify. Understanding these principles is the first step toward developing a robust purification strategy.

Q1: Why does adding a fluorine atom or a trifluoromethyl group to a quinoline make it so much harder to purify?

A1: The difficulty stems from fluorine's unique and potent effects on molecular properties.[2] As the most electronegative element, its presence, even as a single atom, creates a strong dipole moment and significantly alters the electron distribution across the quinoline ring system. This leads to several downstream consequences:

  • Altered Polarity and Solubility: Contrary to simple predictions, fluorination doesn't always make a molecule "more polar" in a way that simplifies purification. The C-F bond is highly polar, but a trifluoromethyl (-CF3) group, for instance, is highly lipophilic and can increase a molecule's passage through cell membranes.[2] This dual nature can lead to unexpected solubility profiles, making solvent selection for chromatography and recrystallization non-intuitive.

  • Changes in Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen.[1] This change in basicity affects how the molecule interacts with silica gel (an acidic stationary phase) and its solubility in acidic or basic aqueous solutions used for liquid-liquid extraction.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in non-covalent interactions not commonly seen with their non-fluorinated analogs. These include dipole-dipole interactions, halogen bonds, and fluorous-fluorous interactions.[3] These forces can cause compounds to aggregate, streak on TLC or silica columns, or resist crystallization.

  • Co-elution with Impurities: Synthetic routes to fluorinated quinolines often produce regioisomers or partially fluorinated byproducts.[4][5] These impurities can have very similar polarities and molecular shapes to the desired product, leading to difficult-to-resolve co-elution in chromatography.[1]

Section 2: Troubleshooting Common Purification Techniques

Here, we tackle specific issues encountered during the two primary purification methods: chromatography and recrystallization.

FAQs: Flash Chromatography

Q2: My fluorinated quinoline is streaking badly on my silica gel column, and I'm getting poor separation. What's causing this and how do I fix it?

A2: Streaking (or tailing) is a common problem and usually points to overly strong interactions between your compound and the stationary phase. Given that silica gel is acidic (due to surface silanol groups, Si-OH), the basic nitrogen on your quinoline is likely the culprit. The fluorination exacerbates this in a few ways:

  • Cause: While fluorine reduces the quinoline's pKa, the nitrogen is often still basic enough to interact strongly with the acidic silica. This strong, sometimes irreversible, binding leads to slow elution and broad, streaky peaks.

  • Solution 1 (Mobile Phase Modification): The most effective solution is to add a competitive base to your mobile phase to saturate the acidic sites on the silica.

    • Start by adding 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This will neutralize the acidic sites and significantly improve peak shape.

    • For very polar compounds, a small amount of ammonia in methanol (e.g., 1-2% of a 7N solution) in a DCM/Methanol mobile phase can also be effective.

  • Solution 2 (Change Stationary Phase): If mobile phase additives don't resolve the issue, consider a different stationary phase.

    • Alumina (Neutral or Basic): Switching to alumina can eliminate the acidic interactions causing the streaking.

    • Reverse-Phase (C18): For moderately polar to nonpolar compounds, reverse-phase flash chromatography using solvent systems like Water/Acetonitrile or Water/Methanol can be an excellent alternative.

Q3: I'm trying to separate two regioisomers of a fluoroquinoline, but they have the exact same Rf on TLC in multiple solvent systems. Am I stuck?

A3: This is a classic challenge, as regioisomers often have nearly identical polarities.[5] However, their shapes and the presentation of their functional groups in 3D space are different. We can exploit this.

  • Cause: The isomers have similar overall polarity, so they migrate at the same rate in standard adsorption chromatography.

  • Solution 1 (Exploit Different Interactions): The key is to use a system that separates based on more than just polarity.

    • Switch to a Chloroform/Methanol System: Sometimes, highly chlorinated solvents or alcohols can have specific interactions (like hydrogen bonding) with one isomer more than the other, enabling separation.

    • Consider Toluene-based Systems: Replacing hexane with toluene in your mobile phase can introduce π-π stacking interactions. If the fluorine's position affects the quinoline's ability to stack with the toluene, you may achieve separation.

  • Solution 2 (High-Performance Liquid Chromatography - HPLC): If flash chromatography fails, preparative HPLC is the next logical step. The superior efficiency of HPLC columns can often resolve isomers that are inseparable by flash chromatography.[6] A method development screen using different columns (e.g., standard C18, Phenyl-Hexyl, and a polar-embedded phase) is highly recommended.

Troubleshooting Workflow: Flash Chromatography

Caption: Decision tree for troubleshooting common flash chromatography issues.

FAQs: Recrystallization

Q4: I've tried to recrystallize my fluorinated quinoline from a dozen different solvents, but it keeps "oiling out" or crashing out as an amorphous powder. What should I do?

A4: This is a very common frustration. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it has a chance to form an ordered crystal lattice.[3]

  • Cause: The unique intermolecular forces of fluorinated compounds can disrupt normal crystal packing.[3] The ideal recrystallization solvent should dissolve the compound when hot but have very poor solubility when cold. Your compound may be too soluble in most common solvents even at room temperature.

  • Solution 1 (Two-Solvent System): This is often the most successful approach.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone) at room temperature or with gentle heating.

    • Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., Hexane, Heptane, or Water) dropwise at the same temperature until the solution becomes faintly cloudy (the saturation point).

    • Add a few drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. The slow change in solvent composition and temperature encourages ordered crystal growth.

  • Solution 2 (Scratching & Seeding):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a tiny amount of pure crystalline material from a previous batch, add a single seed crystal to the saturated solution to initiate crystallization.

Q5: How do I choose the right solvents for recrystallizing a novel fluorinated quinoline?

A5: Solvent selection should be a systematic process. The goal is to find a solvent (or solvent pair) where your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Small-Scale Screening: Place a few milligrams of your crude compound into several small test tubes.

  • Test Single Solvents: To each tube, add a common solvent (see table below) dropwise at room temperature. Note if it dissolves readily. If not, heat the solvent to its boiling point and observe solubility. Then, cool the tube in an ice bath to see if crystals form.

  • Identify "Good" and "Poor" Solvents: A "good" solvent dissolves the compound completely when hot. A "poor" solvent does not dissolve it even when hot. A good single-solvent system is one where it dissolves when hot but becomes insoluble and crystallizes when cold. If no single solvent works, identify a good/poor pair for a two-solvent recrystallization.

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Notes
Non-Polar Hexane, Heptane, Cyclohexane~0.169 - 98Often used as the "poor" solvent (anti-solvent).
Ethers Diethyl Ether, MTBE~2.835 - 55Volatile, good for initial tests but can be hard to crystallize from.
Chlorinated Dichloromethane (DCM), Chloroform~3.140 - 61Often a "good" solvent; use in a fume hood.
Esters Ethyl Acetate (EtOAc)~4.477Excellent, versatile solvent for both chromatography and crystallization.
Ketones Acetone~5.156Very polar, often a "good" solvent.
Alcohols Isopropanol (IPA), Ethanol, Methanol~4.0 - 5.165 - 82Can form hydrogen bonds, which may help or hinder crystallization.
Aromatic Toluene, Xylene~2.4111 - 144Higher boiling points; can dissolve less soluble compounds.
Highly Polar Acetonitrile (ACN), Water~5.8 / 10.282 / 100ACN is a good "good" solvent. Water is often a "poor" solvent.

Section 3: Advanced Challenges - Chiral Separations

Many fluorinated quinolones used as pharmaceuticals are chiral, and their enantiomers can have different biological activities and toxicities.[8] Separating them is a critical and often challenging task.

Q6: I need to separate the enantiomers of my chiral fluorinated quinoline. Where do I even begin?

A6: Enantiomer separation requires a chiral environment. For laboratory and industrial scale, this is almost exclusively done using chiral chromatography.

  • Cause: Enantiomers have identical physical properties (boiling point, solubility, Rf on achiral media) and cannot be separated by standard techniques. They only differ in how they interact with other chiral entities.

  • Primary Technique (Chiral HPLC): High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the gold standard.[9][10]

    • Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose like CHIRALCEL® or CHIRALPAK®) are the most common starting point and can separate a broad range of compounds.

    • Mobile Phase Screening: A typical screen involves running the racemic mixture on a selected chiral column with different mobile phases. Common systems include:

      • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol.

      • Reverse Phase: Acetonitrile/Water or Methanol/Water, often with additives like formic acid or diethylamine to improve peak shape.

    • Optimization: Once baseline separation is achieved, the mobile phase composition, flow rate, and temperature can be optimized to improve resolution and shorten run times.

  • Alternative Technique (Capillary Electrophoresis): For analytical-scale separations, Capillary Electrophoresis (CE) with a chiral selector (e.g., cyclodextrins) added to the buffer can provide excellent resolution and is a powerful analytical tool.[8]

Section 4: Purity Assessment

Purification is meaningless if you cannot confidently assess the purity of the final product. For fluorinated compounds, you have a uniquely powerful tool at your disposal.

Q7: How can I be certain my final fluorinated quinoline is pure? My ¹H NMR looks clean, but I'm not sure.

A7: While ¹H NMR and HPLC-UV are standard methods, for fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and highly specific tool.[11]

  • Quantitative ¹⁹F NMR (qNMR): This is arguably the most accurate method for determining the absolute purity of a fluorinated compound.[11]

    • Why it Works: Unlike ¹H NMR, the ¹⁹F NMR spectrum is often much simpler with a wider chemical shift range, making it easier to see and integrate signals from tiny impurities. The signal is directly proportional to the molar quantity of the fluorine-containing species.

    • How it's Done: A certified internal standard of known purity and fluorine content (e.g., trifluorotoluene) is added in a precise amount to a known mass of your sample. By comparing the integration of the standard's ¹⁹F signal to your compound's ¹⁹F signal, you can calculate the absolute purity of your material without needing a reference standard of your own compound.

  • High-Resolution Mass Spectrometry (HRMS): This confirms the elemental composition of your compound, ensuring you have the correct molecular formula. It will not, however, quantify isomeric impurities.

  • HPLC with Diode-Array Detection (HPLC-DAD): This is a powerful method for assessing purity and is standard in the pharmaceutical industry.[6][12] Running a validated HPLC method allows you to quantify impurities as a percentage of the total peak area. The DAD provides UV spectra for each peak, which can help determine if a peak corresponds to an impurity or the main compound.

Workflow for Final Purity Confirmation

Caption: A systematic workflow for confirming the purity of a final product.

Section 5: Key Experimental Protocols

Protocol 1: General Two-Solvent Recrystallization

This protocol provides a robust starting point for crystallizing compounds that have oiled out or failed to crystallize from a single solvent.

  • Preparation: Place the crude, solid fluorinated quinoline (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a "good" solvent (e.g., Ethyl Acetate) in small portions while stirring at room temperature until the solid is fully dissolved. Use the absolute minimum volume required. Gentle heating (to ~40-50°C) may be applied if necessary.

  • Induce Saturation: While stirring, slowly add a "poor" solvent (e.g., Hexane) dropwise from a pipette or addition funnel. Continue adding until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of the "good" solvent back into the flask until the solution becomes completely clear again. At this point, the solution is perfectly saturated.

  • Slow Cooling & Crystallization: Remove the flask from heat (if used) and cover it with a watch glass. Allow it to cool undisturbed to room temperature. Crystal formation should begin. Do not agitate the flask.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the crystalline solid.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold "poor" solvent.

  • Collection & Washing: Quickly pour the cold slurry of crystals into the funnel. Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Leave the crystals under vacuum for several minutes to air dry. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Starting Point for RP-HPLC Method Development

This protocol outlines a generic starting point for developing an analytical reverse-phase HPLC method for purity assessment.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (Linear Ramp)

    • 17-20 min: 95% B (Hold)

    • 20-21 min: 95% to 5% B (Return to Initial)

    • 21-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD), monitoring a range (e.g., 210-400 nm) and extracting the chromatogram at the compound's λmax (e.g., 254 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in Acetonitrile or a 50:50 mixture of Acetonitrile/Water. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Analysis: This gradient method will provide a survey of the compound's retention time and reveal the presence of more or less polar impurities. The gradient can then be optimized (made shallower around the elution time of the main peak) to improve the resolution between the product and any nearby impurities.

References

  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. Available at: [Link]

  • Khan, A. A., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. Available at: [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025). ChemRxiv. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing. Available at: [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Lipunova, G. N., et al. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. Available at: [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Separation Science. Available at: [Link]

  • The crystallization of quinoline. (n.d.). Google Patents.
  • Peikova, L., Balkanski, S., & Georgieva, M. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Current Pharmaceutical Analysis, 18(10), 968-982. Available at: [Link]

  • Brooke, G. M., et al. (1993). Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 968-975. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). EurekAlert!. Available at: [Link]

  • Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. (n.d.). King's College London Research Portal. Available at: [Link]

  • Gherman, S., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(3), 241-255. Available at: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (n.d.). ResearchGate. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(22), 4647-4655. Available at: [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). ResearchGate. Available at: [Link]

  • The Synthesis and Properties of Fluorinated Quinoline Liquid Crystals. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2021). Journal of Fluorine Chemistry, 250, 109865. Available at: [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of St Andrews Research Portal. Available at: [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Download. Available at: [Link]

  • The conflicting behaviours of fluorine. (2020). ResearchGate. Available at: [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2017). PMC - NIH. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2025). ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Future challenges and opportunities with fluorine in drugs?. (2023). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of 2-Aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is on providing practical, evidence-based solutions to enhance yield, purity, and predictability in your synthetic routes.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations of the underlying chemistry and actionable protocols to mitigate common side reactions.

Issue 1: Low Yield and/or Complex Mixture in Friedländer Annulation

Q: My Friedländer synthesis of a 2-aminoquinoline is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

A: Low yields in the Friedländer synthesis are a frequent challenge, often stemming from competing side reactions and suboptimal reaction conditions. The primary culprits are typically self-condensation of the ketone starting material (an aldol condensation) and the formation of regioisomers when using unsymmetrical ketones.[1][2]

Causality and Mitigation Strategies:

  • Aldol Condensation: Under basic conditions, the ketone reactant can undergo self-condensation, reducing the amount available to react with the 2-aminoaryl aldehyde or ketone.[2]

    • Troubleshooting Protocol:

      • Catalyst Selection: If using a strong base (e.g., NaOH, KOH), consider switching to a milder base or an acid catalyst. Lewis acids or Brønsted acids can promote the desired cyclization while minimizing aldol side reactions.[3]

      • Use of an Imine Analog: To circumvent the aldol condensation, the imine analog of the o-aminoaryl aldehyde/ketone can be used.[2]

      • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction over the aldol condensation. Monitor the reaction closely by TLC to find the optimal temperature.[1]

  • Regioisomer Formation: When an unsymmetrical ketone is used, two different enolates can form, leading to a mixture of regioisomeric quinoline products. The regioselectivity is influenced by both steric and electronic factors.

    • Troubleshooting Protocol:

      • Catalyst Choice: The choice of catalyst can significantly influence which enolate is formed preferentially. For instance, certain amine catalysts can favor the kinetic enamine intermediate, leading to higher regioselectivity.

      • Reaction Conditions: The solvent and temperature can also play a crucial role. Experimenting with a range of solvents from polar aprotic to non-polar may alter the regioisomeric ratio. A systematic approach to optimizing the temperature is also recommended.[1]

A generalized experimental protocol for the Friedländer annulation is as follows:

Representative Experimental Protocol: Friedländer Annulation [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde or 2-aminoketone derivative (1.0 eq) and the carbonyl compound containing an α-methylene group (1.2 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Catalyst Addition: Add a catalytic amount of a selected acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux (typically between 80-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated. Purify the crude product by column chromatography.[4]

Issue 2: Formation of Regioisomers in the Combes Synthesis

Q: I am obtaining a mixture of regioisomers in my Combes synthesis of a 2,4-disubstituted quinoline. How can I control the regioselectivity?

A: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is prone to regioselectivity issues when an unsymmetrical β-diketone is used. The outcome is a delicate balance of steric and electronic effects of the substituents on both the aniline and the diketone.

Controlling Regioselectivity:

  • Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block the attack of the aniline at the more hindered carbonyl group, thus favoring the formation of one regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring is also a key determinant. For example, electron-donating groups on the aniline may favor reaction at one carbonyl over the other, depending on the electronic nature of the diketone's substituents.

  • Catalyst and Solvent System: While strong acids like sulfuric acid are traditional catalysts, exploring alternative catalysts and solvent systems can influence the regiochemical outcome. For instance, the use of polyphosphoric acid (PPA) has been reported to alter the product distribution.

FAQs: Common Questions in 2-Aminoquinoline Synthesis

Q1: What is the source of N-oxide impurities in my reaction, and how can I prevent their formation?

A1: N-oxide formation is a common side reaction when working with nitrogen-containing heterocycles, including quinolines. The nitrogen atom in the quinoline ring can be oxidized, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: If the synthetic route does not require an oxidant, ensure that no adventitious oxidizing agents are present.

  • Protection of the Nitrogen Atom: In some cases, protecting the quinoline nitrogen with a group that can be removed later might be a viable, albeit less direct, strategy.

  • Storage: Storing the amine as a salt can also reduce its susceptibility to oxidation.[5]

Q2: I am observing dimerization of my aniline starting material. What conditions favor this side reaction and how can it be minimized?

A2: Dimerization of anilines can occur, particularly in the presence of certain catalysts and reaction conditions, leading to the formation of undesired dimeric quinoline derivatives or other byproducts. For instance, in some palladium-catalyzed syntheses, dimerization can proceed through the formation of diazetidine intermediates.[6]

Minimization Protocol:

  • Control of Stoichiometry: Ensure precise stoichiometric control of the reactants.

  • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of the reactive species and disfavor dimerization.

  • Catalyst Choice: The choice of catalyst and ligands in metal-catalyzed reactions is critical. Some catalytic systems may be more prone to promoting dimerization than others.

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization relative to the desired product formation.

Q3: What are the best practices for purifying 2-aminoquinolines from common side products like regioisomers?

A3: The purification of 2-aminoquinolines from closely related isomers can be challenging. A multi-step purification strategy is often necessary.

Purification Strategy:

  • Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides the best separation.[4]

  • Recrystallization: If the desired product and the regioisomeric impurity have sufficiently different solubilities, recrystallization can be an effective purification technique. Experiment with a variety of solvents to find one that selectively crystallizes the desired product.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in a Hypothetical Friedländer Synthesis

CatalystSolventTemperature (°C)Ratio of Regioisomer A:BYield (%)
KOHEthanol801:165
p-TsOHToluene1103:178
Sc(OTf)₃Acetonitrile8010:185
PyrrolidineDioxane1001:572

Experimental Protocols

Protocol 1: Step-by-Step Guide for Minimizing Dimerization in a Palladium-Catalyzed Synthesis

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon.

  • Reagent Preparation: Dissolve the 2-vinylaniline (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) in degassed solvent (e.g., toluene). In the dropping funnel, prepare a solution of the isocyanide (1.1 eq) in the same degassed solvent.

  • Controlled Addition: Heat the flask containing the aniline and catalyst to the desired reaction temperature. Add the isocyanide solution dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the desired 2-aminoquinoline.

  • Work-up: Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify by column chromatography.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield in 2-Aminoquinoline Synthesis

troubleshooting_workflow cluster_side_reactions Common Side Reactions start Low Yield of 2-Aminoquinoline check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions side_reactions Identify Potential Side Reactions start->side_reactions optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp regioisomers Regioisomer Formation side_reactions->regioisomers dimerization Dimerization side_reactions->dimerization n_oxide N-Oxide Formation side_reactions->n_oxide aldol Aldol Condensation side_reactions->aldol optimize_catalyst Optimize Catalyst/Solvent System regioisomers->optimize_catalyst dimerization->optimize_temp n_oxide->check_conditions aldol->optimize_catalyst purification Refine Purification Strategy optimize_catalyst->purification optimize_temp->purification end Improved Yield and Purity purification->end

Caption: A flowchart for troubleshooting low yields in 2-aminoquinoline synthesis.

Diagram 2: Mechanistic Pathways in Friedländer Annulation

friedlander_mechanism cluster_pathways Reaction Pathways start 2-Aminoaryl Ketone + Ketone path_a Aldol Addition start->path_a path_b Schiff Base Formation start->path_b intermediate_a Aldol Adduct path_a->intermediate_a intermediate_b Schiff Base path_b->intermediate_b cyclization Cyclization & Dehydration intermediate_a->cyclization intermediate_b->cyclization product 2-Aminoquinoline cyclization->product

Caption: Two possible mechanistic pathways in the Friedländer synthesis.[1]

References

  • BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • BenchChem. (2025).
  • Gouda, M. A., & Elbana, G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5).
  • ACS Publications. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]

  • RSC Publishing. (2018). Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines. Organic & Biomolecular Chemistry.
  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]

  • MDPI. (2018). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

  • NIH. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]

  • ACS Publications. (2011). Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. The Journal of Organic Chemistry.
  • ResearchGate. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • NIH. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. [Link]

  • ResearchGate. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis. BenchChem.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • NIH. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. [Link]

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Optimizing reaction conditions for the trifluoromethylation of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

<_ T his technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the trifluoromethylation of quinolines. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to address common challenges and provide robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides foundational knowledge for planning and executing trifluoromethylation reactions on quinoline scaffolds.

Q1: What are the most common methods for trifluoromethylating quinolines, and how do I choose the right one?

A1: The choice of method depends primarily on the desired regioselectivity (C-2, C-4, or other positions), the nature of the trifluoromethylating reagent, and the functional group tolerance of your quinoline substrate. The major strategies fall into three categories:

  • Radical Trifluoromethylation: This is the most common approach for direct C-H functionalization of heterocycles.[1] A CF3 radical is generated, which then adds to the electron-deficient quinoline ring. This method is often favored for its operational simplicity.[2][3]

  • Nucleophilic Trifluoromethylation: This involves using a nucleophilic CF3 source, such as the Ruppert-Prakash reagent (TMSCF3), which attacks an electrophilic center on the quinoline.[4][5][6][7] This is typically used for quinolones or pre-functionalized quinolines.

  • Electrophilic Trifluoromethylation: This method uses an electrophilic CF3+ source, like Togni's or Umemoto's reagents, to react with electron-rich quinoline derivatives.[8][9][10]

Recommendation: For direct C-H trifluoromethylation of a simple quinoline, start with a radical-based method, such as a photoredox-catalyzed reaction.[11] If your quinoline has a suitable leaving group or is a quinolone, consider nucleophilic methods.

Q2: I'm seeing a mixture of C-2 and C-4 isomers. How can I improve regioselectivity?

A2: Regioselectivity in radical trifluoromethylation of quinolines is a common challenge. The C-2 and C-4 positions are both electronically activated and susceptible to radical attack. Several factors can influence the outcome:

  • Steric Hindrance: Bulky substituents near the C-2 position can favor attack at C-4, and vice-versa.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's regioselectivity. Preliminary studies have shown that switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) can sometimes reverse selectivity.[3][12]

  • Electronic Effects: The electronic nature of substituents on the quinoline ring dictates the most electron-deficient sites, which are favored for radical attack.

  • Reaction Mechanism: The specific method and catalyst system can have inherent regiochemical biases. For instance, some photocatalytic systems may show different selectivities compared to thermally generated radical methods.

Recommendation: Conduct a solvent screen. Common solvents to evaluate include acetonitrile (ACN), dimethylformamide (DMF), DMSO, and DCM.[12] Analyzing the electronic properties of your specific quinoline substrate can also provide predictive insights.

Q3: My reaction is not working at all (0% conversion). What are the first things I should check?

A3: A complete lack of conversion usually points to a fundamental problem with one of the core components of the reaction. Before re-optimizing conditions, verify the following:

  • Reagent Quality:

    • CF3 Source: Are you using a fresh, properly stored trifluoromethylating reagent? Reagents like Sodium trifluoromethanesulfinate (Langlois' reagent) are bench-stable solids, but others may be more sensitive.[2][13]

    • Oxidant/Catalyst: If using an oxidative or photocatalytic method, ensure your oxidant (e.g., tert-butyl hydroperoxide) or photocatalyst is active. Photocatalysts can decompose with prolonged exposure to light.

  • Inert Atmosphere: Many radical reactions are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere.

  • Light Source (for Photoredox Reactions): Is your light source functioning correctly and emitting at the correct wavelength to excite your photocatalyst?[14] Ensure the reaction vessel is positioned for optimal light exposure.

Section 2: Troubleshooting Guide for Low Yield & Byproduct Formation

This guide provides a systematic approach to diagnosing and solving common issues encountered during the optimization process.

Issue 1: Low Yield / Incomplete Conversion

Your reaction works, but the yield is poor, and a significant amount of starting material remains.

Potential Cause Diagnostic Step & Explanation Proposed Solution
Insufficient Oxidant/Reagent The stoichiometry of radical-generating reactions is crucial. Unproductive side reactions can consume the oxidant or CF3 source.[2]Increase the equivalents of the oxidant (e.g., tBuOOH) and the CF3 source (e.g., Langlois' reagent). A common starting point is 3-5 equivalents of each relative to the substrate.[2][3]
Suboptimal Temperature Radical reactions can be temperature-sensitive. While many photoredox reactions run at room temperature, some systems may require heating to overcome activation barriers.If running at room temperature, try gently heating the reaction to 40-60 °C. Conversely, if byproducts are an issue, cooling might be beneficial.
Poor Catalyst Activity The photocatalyst's excited state may be quenched or the catalyst could be degrading.Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the solvent is of high purity, as impurities can act as quenchers.
Incorrect Solvent Choice Solvent can affect reagent solubility and the stability of radical intermediates.[12]Screen a range of solvents with varying polarities, such as ACN, DMF, DMSO, and 1,4-Dioxane.
Issue 2: Multiple Unidentified Byproducts

Your starting material is consumed, but the desired product is only a minor component in a complex mixture.

Potential Cause Diagnostic Step & Explanation Proposed Solution
Over-oxidation / Decomposition The reaction conditions are too harsh, leading to degradation of the starting material or product. The quinoline ring itself can be susceptible to oxidation.Reduce the amount of oxidant. Lower the reaction temperature. Decrease the light intensity for photoredox reactions.
Radical Side Reactions The highly reactive CF3 radical can engage in undesired pathways, such as dimerization or reaction with the solvent.Change the solvent to one less prone to radical abstraction (e.g., switch from DCM to ACN). Lowering the concentration of the reaction can sometimes disfavor bimolecular side reactions.
Bis-Trifluoromethylation If the product is also susceptible to trifluoromethylation, adding a second CF3 group can occur.Stop the reaction at a lower conversion. Use a smaller excess of the trifluoromethylating reagent.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a low-yielding trifluoromethylation reaction.

G start Low Yield or Conversion check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Temp, Concentration, Atmosphere) start->check_conditions If reagents are confirmed pure check_catalyst Evaluate Catalyst/Light Source (For Photoredox) start->check_catalyst If photoredox optimize_stoichiometry Increase Equivalents of CF3 Source & Oxidant check_reagents->optimize_stoichiometry If reagents are suspect optimize_temp_conc Screen Temperature & Concentration check_conditions->optimize_temp_conc optimize_solvent Screen Solvents (ACN, DMF, DMSO, etc.) check_catalyst->optimize_solvent analyze_byproducts Analyze Byproducts by LC-MS optimize_stoichiometry->analyze_byproducts optimize_temp_conc->optimize_solvent optimize_solvent->analyze_byproducts end_success Reaction Optimized analyze_byproducts->end_success Yield Improved end_fail Re-evaluate Method analyze_byproducts->end_fail No Improvement

Caption: A decision tree for troubleshooting trifluoromethylation reactions.

Section 3: Experimental Protocols & Mechanistic Insights

Representative Protocol: Photoredox C-H Trifluoromethylation of Quinoline

This protocol is adapted from general procedures for the trifluoromethylation of heterocycles.[2][3][11]

Materials:

  • Quinoline (1.0 equiv)

  • Sodium Trifluoromethanesulfinate (Langlois' Reagent, CF3SO2Na) (3.0 equiv)[15]

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O) (5.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst) (1-2 mol%)

  • Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the quinoline, Langlois' reagent, and the photocatalyst.

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed solvent mixture (e.g., ACN/H2O) via syringe.

  • Add the tert-butyl hydroperoxide (tBuOOH) dropwise via syringe.

  • Place the reaction vial approximately 5-10 cm from a light source (e.g., a blue LED lamp) and begin vigorous stirring.[14]

  • Monitor the reaction by TLC or LC-MS. If starting material remains after 24 hours, a second portion of CF3SO2Na and tBuOOH can be added.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Simplified Radical Mechanism

The trifluoromethylation of quinolines often proceeds through a radical-mediated pathway. Understanding this mechanism is key to troubleshooting.

G cluster_initiation Step 1: Radical Generation cluster_propagation Step 2: Radical Addition & Propagation CF3SO2Na CF3SO2Na (Langlois' Reagent) CF3_Radical •CF3 CF3SO2Na->CF3_Radical SET Oxidant Oxidant (e.g., tBuOOH) Oxidant->CF3_Radical Oxidation Quinoline Quinoline CF3_Radical->Quinoline Addition Radical_Adduct Quinoline-CF3• (Radical Adduct) Quinoline->Radical_Adduct Product CF3-Quinoline Radical_Adduct->Product Oxidation & Deprotonation

Caption: Simplified mechanism of radical trifluoromethylation of quinoline.

Mechanistic Considerations for Troubleshooting:

  • Radical Generation (Step 1): If the CF3 radical is not formed efficiently, the reaction will fail. This step is dependent on the strength of the oxidant and the stability of the CF3 source.[5][16]

  • Radical Addition (Step 2): The CF3 radical is electrophilic and will preferentially add to electron-rich positions. However, in an electron-deficient system like quinoline, this addition occurs at the least electron-deficient C-H bonds (typically C2/C4). If this step is slow, side reactions of the CF3 radical may dominate.

  • Oxidation & Deprotonation: The resulting radical adduct must be oxidized to a cation and then lose a proton to rearomatize and form the final product. If this turnover is inefficient, the reaction may stall. The presence of a mild base can sometimes facilitate the final deprotonation step.[11]

By methodically addressing these common issues and understanding the underlying chemical principles, researchers can significantly improve the success rate and efficiency of quinoline trifluoromethylation reactions.

References
  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

  • Li, Y., et al. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1528–1540. [Link]

  • Ibid.
  • Sereda, O., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. [Link]

  • Wang, F., et al. (2023). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules, 28(19), 6939. [Link]

  • Le, T., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications. [Link]

  • Baran, P. S., et al. (2011). A "Renaissance" in Radical Trifluoromethylation. Angewandte Chemie International Edition, 50(47), 11496-11520. [Link]

  • Wang, F., et al. (2020). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]

  • Smith, A. M., et al. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(3), 754-764. [Link]

  • Wang, Z., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 975–979. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580-6589. [Link]

  • ResearchGate. (n.d.). Catalytic trifluoromethylation with the Umemoto I (A) reagent. [Link]

  • Das, S., et al. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ChemistrySelect, 6(2), 299-320. [Link]

  • Cahard, D., et al. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 590–599. [Link]

  • Yang, X., et al. (2023). Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry, 88(22), 15875–15886. [Link]

  • Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(39), 12426-12459. [Link]

  • Wang, X., et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(9), 5495–5505. [Link]

  • Yang, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8440. [Link]

  • Liang, C., et al. (2019). Visible-Light-Promoted C2 Trifluoromethylation of Quinoline N-Oxides. Synthesis, 52(02), 219–226. [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]

  • Wang, X., et al. (2022). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters, 24(3), 698–703. [Link]

  • da Silva, J. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Zhang, C. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. Advanced Synthesis & Catalysis, 356(14-15), 2895-2906. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Gemoets, H., et al. (2016). Microflow trifluoromethylation reactions: a decade of continuous-flow innovation. Chemical Society Reviews, 45(24), 6745-6757. [Link]

  • ChemRxiv. (2023). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. [Link]

  • Wang, X., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 2194–2200. [Link]

  • Ibid.
  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Magnier, E., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 1946–1986. [Link]

  • Kuehl, N. J., & Taylor, M. T. (2022). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters, 24(48), 8928–8933. [Link]

  • Billard, T., et al. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 939-964. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]

  • Sosnovskikh, V. Ya., et al. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 779–784. [Link]

  • Kuehl, N. J., & Taylor, M. T. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

  • Suryanarayanan, V., & Noel, M. (1998). Effect of solvents on the selective electrofluorination of aromatic compounds containing active methylene groups. Journal of Fluorine Chemistry, 92(2), 177-180. [Link]

  • Muzalevskiy, V. M., et al. (2015). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 13(12), 3781-3791. [Link]

  • ChemInform. (2010). Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. ChemInform, 36(40). [Link]

Sources

Technical Support Center: Heck Cyclization in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis via intramolecular Heck cyclization. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction to construct quinoline scaffolds. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and development.

Section 1: Catalyst and Reaction Initiation Problems

Q1: My reaction is sluggish or shows no conversion. I see "palladium black" crashing out of the solution. What's happening?

A1: This is a classic sign of palladium catalyst deactivation, where the active Pd(0) species agglomerates into inactive bulk palladium metal ("palladium black").[1] This is one of the most common failure modes in Heck reactions.

Root Causes & Solutions:

  • Catalyst Precursor Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[2] This reduction, often facilitated by phosphine ligands or the solvent, can sometimes be inefficient or lead to premature precipitation.

    • Expert Tip: Consider starting with a stable Pd(0) source like Pd(dba)₂ or Pd₂(dba)₃. While Pd(PPh₃)₄ is a Pd(0) source, its high coordination saturation can sometimes lead to slow initiation as it must first dissociate ligands.[2]

  • Ligand Choice: The ligand stabilizes the catalytically active Pd(0) nanoparticles and prevents them from aggregating.[3] Insufficient or inappropriate ligation is a primary cause of catalyst death.

    • Troubleshooting Protocol: Screen a panel of phosphine ligands. Monodentate ligands like PPh₃ or P(o-tol)₃ are common starting points. If these fail, bidentate ligands such as dppf or BINAP can offer greater stability and control over the catalyst's coordination sphere.[3] Ligands with a large "bite angle" can often promote the desired reductive elimination step and improve turnover.[3]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to inactive Pd(II) species or promote agglomeration.

    • Best Practice: Ensure your reaction is rigorously degassed. Use a robust inert gas (Argon or Nitrogen) manifold. Solvents should be sparged with inert gas for at least 30 minutes prior to use. The "freeze-pump-thaw" method (three cycles) is the gold standard for removing dissolved oxygen.

Section 2: Low Yield and Incomplete Conversion

Q2: The reaction works, but I can't get the yield above 50%. My starting material is always present. What factors should I investigate?

A2: Stalling at partial conversion points to a suboptimal reaction environment or a catalyst that is losing activity over the course of the reaction. Assuming you've addressed the catalyst precipitation issue from Q1, the next step is to systematically optimize the reaction conditions.

Key Parameters for Optimization:

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the H-X species formed.[2][4] Its identity and strength can dramatically impact the reaction rate and outcome.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and NaOAc are commonly used and effective. They are generally less prone to side reactions compared to organic bases.

    • Organic Bases: Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often used. However, they can sometimes promote catalyst deactivation.[5] If using an amine base, ensure it is pure and dry.

  • Solvent Effects: The solvent must fully dissolve your substrate and reagents while being stable at the reaction temperature. Polar aprotic solvents are typically preferred.

    • Screening Guide: Start with common solvents like DMF, DMAc, or NMP. Acetonitrile (MeCN) can also be effective. The choice of solvent can influence catalyst stability and reaction kinetics.[6]

  • Temperature Control: Intramolecular Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[7]

    • Optimization Strategy: If conversion is low, incrementally increase the temperature by 10-15 °C. Conversely, if you observe byproduct formation or decomposition, lowering the temperature may be beneficial. Use a reliable heating mantle with a temperature controller and an external thermocouple for accurate temperature monitoring.

Optimization Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

G start Low Yield (<50%) check_catalyst Catalyst Deactivation? (See Pd Black?) start->check_catalyst check_catalyst->start Yes, Address Q1 First optimize_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NEt₃) check_catalyst->optimize_base No optimize_solvent Screen Solvents (e.g., DMF, DMAc, MeCN) optimize_base->optimize_solvent optimize_temp Adjust Temperature (Range: 80-140 °C) optimize_solvent->optimize_temp check_purity Verify Reagent Purity (Substrate, Solvent, Base) optimize_temp->check_purity success Improved Yield check_purity->success

Caption: A systematic troubleshooting flowchart for low-yield Heck cyclizations.

Section 3: Regioselectivity and Side Reactions

Q3: I am forming an undesired regioisomer or other byproducts. How can I improve the selectivity of my cyclization?

A3: Regioselectivity in intramolecular Heck reactions is primarily governed by the ring size being formed and steric factors.[8][9] The reaction overwhelmingly favors pathways that form more stable 5- or 6-membered rings.[10]

Controlling Selectivity:

  • Baldwin's Rules: The cyclization generally follows Baldwin's rules for ring closure. For quinoline synthesis, this typically involves a "6-exo-trig" cyclization, which is highly favored. If your substrate design allows for competing pathways (e.g., a potential "7-endo-trig" closure), the 6-exo pathway will almost always dominate.[10]

  • Ligand Sterics: The steric bulk of the phosphine ligand can influence which face of the alkene coordinates to the palladium center, thereby influencing the stereochemistry and potentially the regiochemistry of the insertion step.[11] Bulky ligands can block undesired reaction pathways.

  • Double Bond Isomerization: A common side reaction is the isomerization of the newly formed exocyclic double bond into the more thermodynamically stable endocyclic position. This occurs if the hydridopalladium (H-Pd-X) species formed after β-hydride elimination re-adds to the product alkene and undergoes another elimination.

    • Solution: Adding a halide scavenger like a silver or thallium salt (e.g., Ag₂CO₃, TlOAc) can promote a "cationic pathway" for the Heck reaction, which often minimizes double bond isomerization and can sometimes accelerate the reaction.[8][10]

Catalytic Cycle and Selectivity

The key regiochemistry-determining step is the migratory insertion of the alkene into the Aryl-Palladium bond.

HeckCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_aryl Ar-Pd(II)-X(L)₂ ox_add->pd_aryl insertion Migratory Insertion (Regiochemistry Set Here) pd_aryl->insertion Alkene Coordination alkyl_pd Alkyl-Pd(II)-X insertion->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim product_complex [Product]Pd(II)-H beta_elim->product_complex Product Released red_elim Reductive Elimination (+ Base) product_complex->red_elim red_elim->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Section 4: Experimental Protocols & Data

General Protocol for a Trial Heck Cyclization

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the o-halo-vinylaniline substrate (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent (e.g., DMF, 0.05-0.1 M concentration).

  • Degassing: Subject the entire reaction mixture to another cycle of freeze-pump-thaw to ensure it is thoroughly deoxygenated.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Common Parameters for Screening
ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂Pd(PPh₃)₄
Ligand PPh₃P(o-tol)₃dppfXantphos
Base K₂CO₃Cs₂CO₃NEt₃NaOAc
Solvent DMFDMAcMeCN1,4-Dioxane
Temp (°C) 80100120140

References

  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal. [Link]

  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Semantic Scholar. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Bath. [Link]

  • Gupta, S., Ganguly, B., & Das, S. (2014). A straight forward synthesis of 4-aryl substituted 2-quinolones via Heck reaction. RSC Advances. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Palladium Metal Catalysts in Heck C-C Coupling Reactions. ResearchGate. [Link]

  • A straight forward synthesis of 4-aryl substituted 2-quinolones via Heck reaction. Sci-Hub. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]

  • Ghora, S., Sreenivasulu, C., & Satyanarayana, G. (2020). A Domino Heck Coupling–Cyclization–Dehydrogenative Strategy for the One-Pot Synthesis of Quinolines. Thieme E-Books & E-Journals. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. BMC Chemistry. [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Murru, S., McGough, B., & Srivastava, R. (2015). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry. [Link]

  • The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Practical Heck Reaction problems! Reddit. [Link]

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Navigating the Stability of 6-(Trifluoromethyl)quinolin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-(Trifluoromethyl)quinolin-2-amine. This guide is designed to provide you, as a valued researcher, with in-depth insights and practical troubleshooting advice for the stability challenges you may encounter when working with this compound. As Senior Application Scientists, we understand that unanticipated experimental outcomes can be a significant hurdle. This resource is structured to address potential stability issues under various conditions, helping you to ensure the integrity of your results.

Understanding the Molecule: A Stability Overview

This compound incorporates two key structural features that dictate its chemical behavior: the 2-aminoquinoline core and the trifluoromethyl (-CF3) group at the 6-position. The 2-aminoquinoline moiety provides a basic nitrogen atom within the quinoline ring system, making it susceptible to protonation in acidic media. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density of the quinoline ring and potentially impact its stability[1][2]. While the -CF3 group is generally considered stable, it can be susceptible to hydrolysis under harsh conditions[2].

This guide will walk you through potential stability issues, offering plausible chemical explanations and actionable protocols to diagnose and mitigate these challenges.

Troubleshooting Guide

This section is designed to address specific issues you might encounter during your experiments.

Question 1: I am observing a loss of my starting material, this compound, when my reaction is performed under acidic conditions (e.g., pH < 4). What could be happening?

Answer:

Under acidic conditions, the quinoline nitrogen of this compound is likely to be protonated. The pKa of quinoline is approximately 4.9, and while the substituents on your molecule will alter this value, it is reasonable to assume significant protonation in acidic media[3]. This protonation increases the solubility of the compound in aqueous acidic solutions but can also render the quinoline ring more susceptible to nucleophilic attack.

Furthermore, while the trifluoromethyl group is generally robust, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis to a carboxylic acid group (-COOH)[2].

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Acid-Catalyzed Degradation of the Quinoline Ring The protonated quinoline ring may be more susceptible to cleavage or rearrangement reactions.Consider running your reaction at a milder pH if your protocol allows. A buffer system can help maintain a more controlled pH environment. If strongly acidic conditions are required, minimize reaction time and temperature.
Hydrolysis of the Trifluoromethyl Group Although less likely under mild acidic conditions, prolonged exposure to strong acids and heat can lead to the conversion of the -CF3 group to a carboxylic acid.Analyze your reaction mixture for the presence of 6-carboxy-quinolin-2-amine using techniques like LC-MS. If this degradation is confirmed, explore alternative, non-hydrolytic acidic catalysts or protecting group strategies for the amino group if it is not the reactive site.
Precipitation of the Salt Form While protonation generally increases aqueous solubility, the formation of a specific salt (e.g., with a bulky counter-ion) could lead to precipitation, giving the appearance of material loss from the solution phase.Ensure your compound is fully dissolved at the start of the reaction. If precipitation occurs, analyze the solid to confirm if it is the unreacted starting material salt.

Question 2: My reaction under basic conditions (e.g., pH > 10) is giving me multiple unidentified products. Why might this compound be unstable?

Answer:

In strongly basic solutions, several degradation pathways are plausible. The amino group at the 2-position can be deprotonated, which may increase the electron density of the quinoline ring and make it more susceptible to oxidative degradation, especially if atmospheric oxygen is not excluded.

Additionally, the trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid under strong basic conditions, particularly with heating[2].

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Base-Catalyzed Hydrolysis of the Trifluoromethyl Group Strong bases can facilitate the nucleophilic attack of hydroxide ions on the carbon of the -CF3 group, leading to its conversion to a carboxylic acid.Use the mildest basic conditions possible for your transformation. Consider using non-nucleophilic organic bases if applicable. Monitor the reaction for the formation of 6-carboxy-quinolin-2-amine.
Oxidative Degradation The electron-rich deprotonated 2-aminoquinoline system can be sensitive to oxidation.Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Ring-Opening or Rearrangement Reactions Strong bases can potentially induce cleavage of the heterocyclic ring system.If you suspect complex degradation, techniques like UPLC-MS/MS can be invaluable for identifying the masses of the byproducts and helping to elucidate their structures[4].

Question 3: I am seeing a new peak in my chromatogram after leaving my sample of this compound in solution on the benchtop for a few hours. What could be the cause?

Answer:

Solutions of this compound may exhibit limited stability, particularly when exposed to light and atmospheric oxygen. Photodegradation is a common issue for many aromatic and heterocyclic compounds[5].

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Photodegradation Exposure to ambient light, especially UV wavelengths, can provide the energy for degradative photochemical reactions.Prepare solutions fresh and use them promptly. If storage is necessary, protect the solution from light by using amber vials or wrapping the container in aluminum foil. Store solutions at a low temperature (e.g., 4°C) as recommended for the solid material[6].
Oxidation As mentioned previously, the 2-aminoquinoline moiety can be susceptible to oxidation by atmospheric oxygen.If you need to store solutions, consider degassing the solvent and storing the solution under an inert atmosphere.
Solvent-Induced Degradation Depending on the solvent, it may not be completely inert and could react with your compound over time.Use high-purity, degassed solvents. If you observe degradation in a particular solvent, try switching to an alternative solvent with different properties (e.g., aprotic vs. protic).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on supplier recommendations, the solid compound should be stored at 4°C and protected from light[6]. It is also good practice to store it in a tightly sealed container under an inert atmosphere to minimize exposure to moisture and air.

Q2: What is the expected solubility of this compound?

A2: Due to the aromatic quinoline core and the lipophilic trifluoromethyl group, the compound is expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and alcohols. The amino group and the quinoline nitrogen can be protonated in acidic solutions, which will increase its solubility in aqueous acids. Conversely, in basic solutions, its solubility in aqueous media may be limited.

Q3: How can I monitor the stability of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is a standard and effective method for monitoring the purity of your compound over time. For identifying potential degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly recommended as it provides mass information about the impurities[4].

Q4: Are there any known incompatible reagents or conditions to avoid?

  • Strong oxidizing agents: The 2-aminoquinoline ring is susceptible to oxidation.

  • Strong, prolonged heating in highly acidic or basic aqueous solutions: This can promote hydrolysis of the trifluoromethyl group.

  • Reactive aldehydes and ketones: These can potentially react with the primary amino group to form imines.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to assess the intrinsic stability of this compound. It is crucial to adapt the conditions based on your experimental observations and the specific goals of your study.

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • HPLC or UPLC system with UV and/or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN/water 50:50).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • To another aliquot, add an equal volume of 1 M HCl.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before injection into the HPLC/UPLC system if necessary.

  • Base Hydrolysis:

    • Repeat step 2 using 0.1 M NaOH and 1 M NaOH instead of HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • To another aliquot, add an equal volume of 30% H₂O₂.

    • Keep the samples at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Store an aliquot of the stock solution and a sample of the solid material in an oven at an elevated temperature (e.g., 80°C).

    • Analyze at various time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution and a sample of the solid material to a light source in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to exclude light.

    • Analyze both samples at various time points.

  • Analysis:

    • Analyze all stressed samples by a suitable stability-indicating HPLC/UPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the parent compound and any degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on the known chemistry of quinolines and trifluoromethyl groups. These are predictive and require experimental verification.

Acid_Degradation A This compound B Protonated Quinoline A->B H+ C Hydrolysis of -CF3 to -COOH (Harsh Conditions) B->C H2O, Δ D Ring Opening/Rearrangement (Potential) B->D Strong Acid, Δ

Caption: Potential Acid-Catalyzed Degradation Pathways.

Base_Degradation A This compound B Deprotonated Amine A->B OH- C Hydrolysis of -CF3 to -COOH B->C H2O, Δ D Oxidative Degradation B->D [O]

Caption: Potential Base-Catalyzed Degradation Pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Stability Issue Observed condition Under what condition did the issue occur? Acidic Basic Neutral/Storage start->condition acid_check Check for: - Hydrolysis of -CF3 - Ring degradation condition:f0->acid_check base_check Check for: - Hydrolysis of -CF3 - Oxidation condition:f1->base_check neutral_check Check for: - Photodegradation - Oxidation condition:f2->neutral_check acid_solution Solution: - Milder pH - Lower temperature - Shorter reaction time acid_check->acid_solution base_solution Solution: - Milder base - Inert atmosphere - Lower temperature base_check->base_solution neutral_solution Solution: - Protect from light - Store at 4°C - Use fresh solutions neutral_check->neutral_solution end Problem Resolved acid_solution->end base_solution->end neutral_solution->end

Sources

Byproduct identification in the synthesis of 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinolin-2-amine

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents.[1] The most common synthetic route is the Friedländer annulation, which involves the condensation of 2-amino-5-(trifluoromethyl)benzaldehyde with a carbonyl compound containing an α-methylene group, such as acetaldehyde or its synthetic equivalents.[2][3]

While elegant in principle, this synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and significantly reduce yields. This guide, presented in a practical question-and-answer format, provides field-proven insights and troubleshooting protocols to help you identify, mitigate, and eliminate these common impurities.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned into a dark brown or black, intractable tar. What is the primary cause and how can I prevent it?

A1: This is the most frequently reported issue and is almost certainly due to the acid- or base-catalyzed self-condensation of acetaldehyde. Under reaction conditions, acetaldehyde readily undergoes an aldol condensation to form 3-hydroxybutanal, which then dehydrates to crotonaldehyde. These α,β-unsaturated carbonyls are highly susceptible to polymerization, leading to the formation of high-molecular-weight, tarry substances.[4] This side reaction is a well-known challenge in related quinoline syntheses like the Doebner-von Miller and Skraup reactions.[5][6]

Mitigation Strategies:

  • Control Reactant Concentration: Add acetaldehyde very slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the desired reaction with the aminobenzaldehyde over self-condensation.

  • Temperature Management: Maintain strict temperature control. Run the initial condensation at a lower temperature (e.g., 0-10 °C) before proceeding with the cyclization step.

  • Use an Acetaldehyde Equivalent: Consider using a more stable acetaldehyde synthon, such as an N,N-dimethylhydrazone or an enamine, which can release the reactive species in a more controlled manner under the reaction conditions.

Q2: My TLC analysis shows multiple spots, but the reaction hasn't gone to completion. What are these intermediate spots likely to be?

A2: The presence of multiple spots other than your starting material and product points to the formation of stable intermediates or side-products. Based on the Friedländer reaction mechanism, these could be:

  • Aldol Adduct: The initial product of the reaction between the enolate of acetaldehyde and the 2-amino-5-(trifluoromethyl)benzaldehyde carbonyl group. This intermediate must dehydrate to proceed.

  • Schiff Base: The product of condensation between the amino group of the benzaldehyde and the carbonyl of acetaldehyde.[2]

  • Uncyclized Enone: The α,β-unsaturated ketone formed after the initial aldol addition and dehydration, but before the final intramolecular cyclization and dehydration to form the aromatic quinoline ring.

These intermediates are often more polar than the final product and will typically have lower Rf values on a normal-phase TLC plate.

Q3: I'm getting a significant byproduct with a molecular weight of approximately 360 g/mol . What could this be?

A3: A byproduct with a mass around 360 g/mol strongly suggests a self-condensation of your starting material, 2-amino-5-(trifluoromethyl)benzaldehyde (MW: 189.14 g/mol ). Two molecules can react via an aldol-type condensation followed by Schiff base formation and cyclization to form a dimeric quinoline-like structure. While less common than acetaldehyde polymerization, this can occur if the reaction conditions are too harsh or if the acetaldehyde is not present in sufficient excess.

Part 2: Byproduct Identification & Characterization

A systematic approach is crucial for identifying unknown impurities. The following workflow and data table provide a guide for characterization.

Troubleshooting Workflow for Byproduct Analysis

The following diagram outlines a decision-making process when encountering an impure product mixture.

G Start Crude Product Mixture (TLC/LC-MS Analysis) IsTar Is the mixture a dark, polymeric tar? Start->IsTar IsSM Is starting material (2-amino-5-(CF3)benzaldehyde) the major component? IsTar->IsSM No Polymerization Primary Issue: Acetaldehyde Polymerization IsTar->Polymerization Yes UnknownSpots Are there discrete, unknown spots? IsSM->UnknownSpots No IncompleteConv Primary Issue: Incomplete Conversion IsSM->IncompleteConv Yes SideReaction Primary Issue: Side Reaction Products UnknownSpots->SideReaction Yes ActionPoly Solution: - Use syringe pump for acetaldehyde - Lower reaction temperature - Use acetaldehyde equivalent Polymerization->ActionPoly ActionConv Solution: - Increase reaction time/temp - Check catalyst activity - Ensure stoichiometry is correct IncompleteConv->ActionConv ActionSide Solution: - Isolate byproduct via prep-HPLC/column - Characterize via NMR & HRMS - Compare data with Table 1 SideReaction->ActionSide

Caption: Troubleshooting workflow for byproduct identification.

Data Table: Common Byproducts and Their Characteristics

This table summarizes potential byproducts, their molecular weights, and key analytical signatures to aid in their identification.

Byproduct/Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures (LC-MS & ¹H NMR)
Target Product C₁₀H₇F₃N₂212.17MS: [M+H]⁺ at m/z 213. NMR: Characteristic aromatic quinoline protons, broad amine (-NH₂) singlet.
2-Amino-5-(trifluoromethyl)benzaldehydeC₈H₆F₃NO189.14MS: [M+H]⁺ at m/z 190. NMR: Aldehyde proton singlet (~9.8 ppm), aromatic protons, broad amine (-NH₂) singlet.
Uncyclized Enone IntermediateC₁₀H₈F₃NO215.17MS: [M+H]⁺ at m/z 216. NMR: Presence of vinyl protons (doublets, ~6.5-7.5 ppm) and a methyl group singlet.
Dimeric Self-Condensation ProductC₁₆H₉F₆N₃385.26MS: [M+H]⁺ at m/z 386. NMR: Complex aromatic region, likely loss of aldehyde and some amine protons.
Crotonaldehyde PolymerMixtureVariableMS: Broad, unresolved peaks at higher masses. NMR: Broad, undefined signals, loss of sharp aromatic features. Appears as baseline "hump".

Part 3: Experimental Protocols for Mitigation & Purification

Protocol 1: Optimized Synthesis to Minimize Byproduct Formation

This protocol incorporates best practices to suppress common side reactions.

Materials:

  • 2-amino-5-(trifluoromethyl)benzaldehyde

  • Acetaldehyde

  • Potassium hydroxide (KOH) or another suitable base/acid catalyst[3]

  • Ethanol or another suitable solvent

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), dissolve 2-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add the catalyst (e.g., KOH, 1.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Controlled Acetaldehyde Addition: Cool the mixture to 0 °C in an ice bath. Using a syringe pump, add acetaldehyde (1.5-2.0 eq) dropwise over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is critical to prevent polymerization.[4]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, pour it into cold water, and stir. The product may precipitate. Collect the solid by filtration or extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Purification: Proceed with the purification protocol below.

Protocol 2: Purification via Acid-Base Extraction

This technique effectively separates the basic quinoline product from non-basic impurities like polymers and unreacted aldehyde.[4]

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic this compound will move into the aqueous layer as its hydrochloride salt. Non-basic impurities will remain in the organic layer.

  • Organic Layer Wash: Discard the initial organic layer (or save for analysis of neutral byproducts).

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH or concentrated NH₄OH) with stirring until the pH is >10. The free amine product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, if it oils out, extract the basified aqueous solution with fresh DCM or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Final Polish: The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanism and Byproduct Pathways

The Friedländer synthesis can proceed through two primary pathways, with the aldol addition pathway generally favored. Side reactions branch off from key intermediates.

Caption: Simplified Friedländer mechanism and major byproduct pathway.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Avoiding common pitfalls in quinoline synthesis.
  • Biosynth. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Senga, K., & Robins, R. K. (1981). A new and convenient synthesis of 2-amino-6-substituted-quinolines. The Journal of Organic Chemistry, 46(13), 2857-2865.
  • BenchChem. (2026). 6-(Trifluoromethyl)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-(Trifluoromethoxy)

Sources

Technical Support Center: Enhancing Regioselectivity in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of the quinoline scaffold. Quinoline and its derivatives are foundational in medicinal chemistry and materials science, making the precise control of functional group addition a critical aspect of synthetic chemistry.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered in achieving regioselectivity during the functionalization of the quinoline core. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate in your own work.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a detailed analysis of the problem, potential causes, and actionable solutions grounded in established chemical principles.

Question 1: My reaction is producing a mixture of C2 and C4 isomers in a Minisci-type reaction. How can I favor one over the other?

Analysis of the Problem:

The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heterocycle, is a powerful tool for C-H functionalization. However, with quinolines, the C2 and C4 positions are both electronically activated, often leading to a mixture of regioisomers and creating significant purification challenges.[3][4] The regioselectivity is subtly influenced by a delicate interplay of steric and electronic factors, which can be modulated by the reaction conditions.[3][5]

Potential Causes & Solutions:

  • Inappropriate Acid/Solvent Combination: The nature of the acid and solvent system is paramount in controlling the regioselectivity of Minisci-type additions.[3][5]

    • To Favor C2-Addition: Employ a less coordinating solvent system that allows for tighter ion pairing between the protonated quinoline and the counter-anion. This can sterically hinder the more accessible C2 position to a lesser extent than the C4 position. A combination of a strong Brønsted acid in a non-polar solvent is often effective.

    • To Favor C4-Addition: Utilize a more coordinating solvent or an acid with a bulky counter-ion. This can effectively shield the C2 position, directing the incoming radical to the C4 position.[5]

  • Radical Precursor Choice: The steric and electronic properties of the radical precursor can influence the site of addition.

    • Bulky Radicals: Larger, more sterically demanding radicals will preferentially attack the less hindered C4 position.

    • Nucleophilicity of the Radical: The nucleophilicity of the radical can also play a role, with more nucleophilic radicals showing a higher preference for the C4 position in some cases.

Experimental Protocol: Tuning Regioselectivity in a Minisci-Type Reaction

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinoline substrate (1.0 equiv) in the chosen solvent (see table below).

  • Acid Addition: Add the selected Brønsted acid (1.1 equiv) and stir the mixture at room temperature for 10 minutes.

  • Initiation: Add the radical precursor and the initiator (e.g., a photocatalyst and light source, or a chemical initiator like ammonium persulfate).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Acid and Solvent Effects on Minisci-Type Addition to Quinoline

Desired IsomerBrønsted AcidSolventRationale
C2 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Less coordinating solvent and smaller counter-ion favor attack at the electronically preferred C2 position.
C4 Camphorsulfonic Acid (CSA)Acetonitrile (MeCN)A bulkier acid and more coordinating solvent can sterically shield the C2 position.[5]
Question 2: I am attempting a transition-metal-catalyzed C-H functionalization at a distal position (C5, C6, or C7) but am getting low yields and poor selectivity. What strategies can I employ?

Analysis of the Problem:

Directing C-H functionalization to the distal positions of the quinoline carbocyclic ring is a significant challenge.[6] The intrinsic reactivity of the quinoline scaffold favors functionalization at the C2 and C8 positions, which are more electronically distinct and can readily participate in chelation-assisted C-H activation.[7][8] Achieving selectivity at the C5, C6, or C7 positions requires overcoming these inherent biases.

Potential Causes & Solutions:

  • Lack of a Directing Group: Without a directing group, the catalyst is likely to react at the more accessible C2 or C8 positions.

    • Solution: Employ a traceless directing group strategy. For instance, a temporary N-acyl directing group can be used in conjunction with a copper catalyst to achieve C7 functionalization.[9] This directing group can be removed in situ, providing direct access to the C7-functionalized quinoline.[9]

  • Inappropriate Catalyst/Ligand System: The choice of metal and ligand is crucial for accessing distal positions.

    • Solution: Explore catalyst systems known for remote C-H activation. While palladium and rhodium are common for C2 and C8 functionalization, other metals or specific ligand designs may be necessary for other positions.[1] Recent literature should be consulted for the latest advancements in this area.[2][10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives can all influence the regiochemical outcome.

    • Solution: A thorough optimization of reaction conditions is necessary. This may involve screening different solvents to alter the catalyst's reactivity and selectivity, as well as adjusting the temperature to favor the desired reaction pathway.

Experimental Workflow: Traceless Directing Group Strategy for C7-Arylation

G cluster_0 Reaction Setup cluster_1 C-H Activation & Functionalization cluster_2 Traceless Removal & Product Formation A Quinoline + Acylating Agent B Formation of N-Acyl Quinolinium Intermediate A->B In situ D C7-Arylation B->D Catalytic Cycle C Cu-Catalyst + Iodonium Triflate C->D E In situ Removal of N-Acyl Group D->E Ring-size-induced F C7-Arylated Quinoline E->F

Caption: Workflow for C7-arylation using a traceless directing group.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the principles of regioselective quinoline functionalization.

Q1: What is the role of the N-oxide group in directing regioselectivity?

The N-oxide moiety is a powerful and versatile directing group in quinoline functionalization.[8] It primarily directs transition metal catalysts to the C8 position through the formation of a stable five-membered metallacyclic intermediate.[7][11][12] This chelation-assisted C-H activation allows for selective functionalization at a position that is otherwise difficult to access.[10] Furthermore, the N-oxide can also electronically activate the C2 position, making it susceptible to nucleophilic attack or certain metal-catalyzed reactions.[1][13] The N-oxide group can typically be removed post-functionalization to yield the desired substituted quinoline.[8]

Q2: How can I achieve selective functionalization at the C3 position?

Selective C3 functionalization is challenging due to the lower acidity of the C3-H bond compared to the C2-H bond.[8] However, it can be achieved through specific strategies:

  • Base-Controlled Metalation: The use of specific metal amides can control the site of deprotonation. For instance, while lithium diisopropylamide (LDA) tends to metalate at the C3 position of chloro-substituted quinolines, lithium-magnesium or lithium-zinc amides can direct functionalization to the C2 or C8 positions.[14][15]

  • Bulky Ligands: In transition-metal-catalyzed reactions, the use of bulky ligands on the metal center can sterically hinder the C2 position and favor C-H activation at the C3 position.[1]

Q3: Are there any metal-free methods for regioselective quinoline functionalization?

Yes, metal-free approaches are gaining prominence. For example, the Minisci reaction, which can be initiated photochemically or with chemical oxidants, offers a metal-free route for alkylation and acylation, primarily at the C2 and C4 positions.[3][4][5] Additionally, C2-heteroarylation of quinoline N-oxides can be achieved under metal-free conditions, often involving activation of the N-oxide with an agent like triflic anhydride, followed by nucleophilic attack.[16]

Q4: What are the general rules for electrophilic vs. nucleophilic addition to the quinoline core?

The electronic nature of the quinoline ring dictates the regioselectivity of these additions.

  • Electrophilic Substitution: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Therefore, electrophilic substitution reactions, such as nitration and sulfonation, preferentially occur on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[17][18][19]

  • Nucleophilic Addition/Substitution: Conversely, the electron-deficient pyridine ring is activated towards nucleophilic attack. Nucleophiles will preferentially add to the C2 and C4 positions.[17][18][20] The C2 position is often the most favored site for nucleophilic attack.[21]

Reaction Pathway Diagram: Electrophilic vs. Nucleophilic Attack

Caption: General regioselectivity for electrophilic and nucleophilic attacks on the quinoline core.

References

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. (2015). American Chemical Society.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central.
  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. (2015).
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. (n.d.). Source unavailable.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (2018). Source unavailable.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (n.d.).
  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed.
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. (n.d.). Apollo.
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. (n.d.).
  • Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionaliz
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PubMed Central.
  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (n.d.).
  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Str
  • Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. (2019).
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.).
  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023). RSC Publishing.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PubMed Central.
  • Nucleophilic addition to quinolines and isoquinolines. (n.d.). Química Organica.org.
  • Scope of regioselective C-H functionalization of quinolines or... (n.d.).
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (n.d.). Benchchem.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Overcoming challenges in the synthesis of substituted quinolines. (n.d.). Benchchem.
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.).
  • Discovery and Development of the Enantioselective Minisci Reaction. (2023).
  • QUINOLINE. (n.d.).
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (n.d.). Benchchem.
  • Preparation and Properties of Quinoline. (n.d.). Source unavailable.
  • Reactions of Quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Why nucleophllic substitution in quinoline takes place at 2 position not
  • ECSOC 7 - Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles. (2003). Stadlbauer + Coworkers.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

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Validation & Comparative

The Bioactivity of 6-(Trifluoromethyl)quinolin-2-amine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural and synthetic bioactive compounds. Its versatile structure has been a fertile ground for the development of therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. This guide provides an in-depth comparison of the bioactivity of a specific analog, 6-(Trifluoromethyl)quinolin-2-amine, with other key quinoline derivatives. By examining the structure-activity relationships and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

The Significance of the Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to interact with various biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the planar aromatic system allows for π-π stacking interactions with biological macromolecules. Furthermore, the quinoline core can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This chemical tractability has led to the development of a wide array of quinoline-based drugs with diverse therapeutic applications.

Unveiling the Bioactivity of this compound: A Structure-Activity Relationship Perspective

While specific experimental bioactivity data for this compound is not extensively available in the public domain, we can infer its potential biological profile by analyzing the contributions of its key structural features: the 2-amino group and the 6-trifluoromethyl substituent.

The 2-Amino Group: The presence of an amino group at the 2-position of the quinoline ring is a common feature in many biologically active quinoline derivatives. This group can participate in hydrogen bonding interactions with target enzymes and receptors, which is often crucial for biological activity. For instance, 2-aminoquinoline derivatives have been investigated for their potential as anticancer and antimicrobial agents.

The 6-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its strong electron-withdrawing nature can significantly alter the electronic distribution of the quinoline ring, potentially influencing its binding affinity to biological targets. Furthermore, the trifluoromethyl group can enhance the lipophilicity of a molecule, which can improve its cell membrane permeability and bioavailability. The introduction of a trifluoromethyl group has been shown to enhance the anticancer activity of some quinoline derivatives.

Based on these structural features, this compound is hypothesized to exhibit promising anticancer and antimicrobial activities. The combination of a hydrogen-bonding donor (2-amino group) and a lipophilic, electron-withdrawing group (6-trifluoromethyl) could lead to potent interactions with various biological targets.

Comparative Bioactivity of Quinoline Analogs

To provide a comprehensive comparison, this section will delve into the experimentally determined bioactivities of various quinoline analogs, focusing on anticancer and antimicrobial properties.

Anticancer Activity

The quinoline scaffold is a prominent feature in a number of anticancer agents. Their mechanisms of action are diverse and can include inhibition of topoisomerases, protein kinases, and tubulin polymerization.

Trifluoromethylated Quinoline Analogs:

A study on quinoline-derived trifluoromethyl alcohols demonstrated their potential as anticancer agents. One of the synthesized compounds exhibited potent anticancer activity in a zebrafish embryo model, with an LC50 value of 14.14 μM, which was more potent than the established anticancer drug cisplatin in in vitro cell proliferation assays. This highlights the potential of the trifluoromethyl group in enhancing the anticancer efficacy of quinoline derivatives.

Aminoquinoline Analogs:

Derivatives of 2-aminoquinoline have also been explored for their anticancer potential. For example, novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives, which incorporate a 2-amino pyridine moiety, have shown potent cytotoxic activity against MCF-7 and A549 cancer cell lines with IC50 values ranging from 6.39 to 9.3 μM.

Table 1: Comparative Anticancer Activity (IC50) of Selected Quinoline Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Quinoline-derived trifluoromethyl alcoholZebrafish Embryo Model (in vivo)LC50 = 14.14
6-(Quinolin-2-ylthio) pyridine derivative (4f)MCF-7 (Breast Cancer)6.39
6-(Quinolin-2-ylthio) pyridine derivative (4d)A549 (Lung Cancer)9.3
6-(Quinolin-2-ylthio) pyridine derivative (4g)A549 (Lung Cancer)8.7

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a sample population.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs being quinoline-based. Their antibacterial and antifungal activities are also well-documented.

Fluoroquinolones:

This well-known class of antibiotics, characterized by a fluorine atom at position 6, demonstrates the importance of halogen substitution in enhancing antimicrobial potency. For example, AM-1155, a 6-fluoro-8-methoxy quinolone, exhibits broad-spectrum antibacterial activity with MIC90 values ranging from 0.10 to 0.78 µg/mL against various Gram-positive bacteria.

Aminoquinoline Analogs:

Quinoline-based hydroxyimidazolium hybrids, which can be considered analogs of 2-aminoquinolines, have shown promising antimicrobial activity. One such hybrid demonstrated potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Quinoline Analogs

Compound/Analog ClassBacterial StrainMIC (µg/mL)Reference
AM-1155 (a 6-fluoro-8-methoxy quinolone)Staphylococcus aureus (including MRSA)0.10 - 0.78 (MIC90)
Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2
Novel Quinoline DerivativesStaphylococcus aureus7.81

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate incubation_24h 2. Incubate 24h (Cell Attachment) cell_seeding->incubation_24h add_compounds 3. Add Test Compounds (Varying Concentrations) incubation_24h->add_compounds incubation_treatment 4. Incubate (e.g., 24-72h) add_compounds->incubation_treatment add_mtt 5. Add MTT Solution incubation_treatment->add_mtt incubation_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubation_mtt solubilize 7. Solubilize Formazan (e.g., DMSO) incubation_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Workflow for Anticancer Activity Screening.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay_execution Assay Execution cluster_results Results prepare_inoculum 1. Prepare Standardized Bacterial Inoculum inoculate_plate 3. Inoculate 96-well Plate with Bacteria and Compound prepare_inoculum->inoculate_plate serial_dilutions 2. Prepare Serial Dilutions of Test Compound in Broth serial_dilutions->inoculate_plate incubate_plate 4. Incubate Plate (37°C, 16-20h) inoculate_plate->incubate_plate visual_inspection 5. Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->visual_inspection determine_mic 6. Determine MIC (Lowest Concentration with No Growth) visual_inspection->determine_mic

Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

This guide has provided a comparative analysis of the potential bioactivity of this compound based on the established structure-activity relationships of quinoline derivatives. The presence of the 2-amino and 6-trifluoromethyl groups suggests a strong potential for both anticancer and antimicrobial activities. While direct experimental data for this specific compound remains to be published, the comparative data from structurally related analogs provides a solid foundation for its further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the hypotheses presented in this guide. In vitro screening against a panel of cancer cell lines and pathogenic microorganisms will be crucial to determine its potency and spectrum of activity. Subsequent mechanistic studies can then elucidate its mode of action and identify its specific molecular targets. The insights gained from such studies will be invaluable for the rational design and development of novel quinoline-based therapeutic agents.

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The 2-Aminoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel drugs targeting a wide array of diseases, including cancer, malaria, and microbial infections.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-aminoquinoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

I. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminoquinoline have demonstrated significant promise as anticancer agents, with their efficacy being highly dependent on the nature and position of various substituents.[5][6] A primary mechanism of action for many of these compounds is the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[7][8]

A. Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.[7] Certain 2-aminoquinoline derivatives have been identified as potent inhibitors of this pathway, inducing cell cycle arrest and apoptosis in cancer cells.[7]

Key SAR Insights:

  • Substitution at the 4-position: The introduction of anilino moieties at the C4 position has been shown to be crucial for potent anticancer activity against cell lines like HepG2.[6]

  • Morpholino group at the 2-position: The presence of a morpholino group at the C2 position, in conjunction with a C4-anilino substituent, can enhance cytotoxic activity and selectivity against cancer cells.[6]

  • Substituents on the C4-aniline ring: The electronic properties of substituents on the aniline ring at the 4-position significantly influence activity. For instance, electron-withdrawing groups can modulate the inhibitory potential.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.

PI3K_pathway 2-Aminoquinoline Derivative 2-Aminoquinoline Derivative PI3K PI3K 2-Aminoquinoline Derivative->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.

B. EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and quinoline-based scaffolds have shown significant promise as EGFR inhibitors.[8][9]

Key SAR Insights:

  • Quinazoline Core: While not strictly 2-aminoquinolines, the related quinazoline scaffold has been extensively studied. The core structure provides a high affinity for the EGFR kinase active site.[8]

  • Substitutions on Terminal Phenyl Rings: For diaryl-thiourea-linked quinazoline derivatives, the presence of electron-withdrawing groups on the terminal benzene ring leads to enhanced inhibitory activity against both EGFR and VEGFR2. Conversely, electron-donating groups decrease activity.[8]

Comparative Data of Anticancer 2-Aminoquinoline and Quinoline Derivatives:

Compound IDModificationTargetCell LineIC50 (µM)Reference
Compound 3e 2-morpholino-4-(substituted anilino)quinolineNot specifiedHepG2Potent[6]
Compound 6 Diaryl-thiourea-linked quinazolineEGFR/VEGFR2HCT-116, MCF-7, B160.01 (EGFR), 0.08 (VEGFR2)[8]
Compound 80 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamideEGFRMCF-75.069[10]

II. Antimalarial Activity: Disrupting Heme Detoxification

Quinoline-containing compounds, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[10] The mechanism of action for many of these derivatives involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[10][11]

Key SAR Insights:

  • 4-Aminoquinoline Core: The 4-aminoquinoline scaffold is essential for antimalarial activity.[12]

  • Side Chain at the 4-Position: A flexible side chain with a terminal amino group is crucial.[10] The length of the alkylamino side chain is a key determinant of potency, with a two to five-carbon linker often being optimal.[5][12] Smaller dialkylamino groups on the side chain tend to enhance efficacy.[10]

  • Substitution at the 7-Position: An electron-withdrawing group, such as chlorine, at the 7-position is critical for antimalarial activity.[12]

  • Hybrid Molecules: Hybrid molecules combining the 4-aminoquinoline core with other pharmacophores, such as isatin or artemisinin, have shown promise in overcoming drug resistance.[11][13] For chloroquine-isatin hybrids, electron-withdrawing substituents on the isatin ring generally enhance antiplasmodial activity.[11]

Below is a diagram illustrating the proposed workflow for evaluating the antimalarial activity of 2-aminoquinoline derivatives.

Antimalarial_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize 2-Aminoquinoline Derivatives InVitro Screen against P. falciparum strains (CQ-sensitive & CQ-resistant) Synthesis->InVitro Determine_IC50 Determine IC50 values InVitro->Determine_IC50 Cytotoxicity Assess cytotoxicity against mammalian cell lines (e.g., Vero, HeLa) Determine_IC50->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity->Selectivity_Index InVivo Test promising compounds in murine malaria models Selectivity_Index->InVivo Promising Candidates Efficacy Evaluate in vivo efficacy (parasitemia reduction) InVivo->Efficacy Toxicity Assess in vivo toxicity Efficacy->Toxicity

Caption: Experimental workflow for antimalarial drug discovery with 2-aminoquinolines.

Comparative Data of Antimalarial 4-Aminoquinoline Derivatives:

Compound IDModificationP. falciparum StrainIC50 (µM)Reference
Compound 1a Diethylamine side chainNot specified2.2[10]
Dimethylamino analogue Dimethylamino side chainNot specified1.2[10]
Compound 40a Amino-quinoline derivativePf3D7 (CQ-sensitive)0.25[10]
Compound 30 Dibenzo methylamine side chainCQ-resistant0.026[13]
Compound 30 Dibenzo methylamine side chainCQ-sensitive0.023[13]

III. Antimicrobial Activity: A Broad Spectrum of Possibilities

The 2-aminoquinoline scaffold is also a fertile ground for the development of novel antimicrobial agents to combat the growing threat of antimicrobial resistance.[14] These derivatives have shown activity against a range of bacteria and fungi.[15][16]

Key SAR Insights:

  • Hybridization with other Heterocycles: Hybrid molecules incorporating other heterocyclic systems, such as hydrazones or pyridine, have demonstrated potent antimicrobial activity.[14][17]

  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical. For example, a 2-chlorophenyl-substituted quinoline derivative showed outstanding growth inhibitory potential against A. clavatus.[15]

  • Inhibition of Bacterial Enzymes: Some quinoline derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase-IV.[18]

Comparative Data of Antimicrobial Quinoline Derivatives:

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Compound 53 2-chlorophenyl-substituted quinolineA. clavatus12.5[15]
Compound 54 4-bromophenyl-substituted quinolineA. clavatus50[15]
Compound 8 N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[14]
Compound 25 Pyridine-quinolone hydrazone derivativeAspergillus fumigatus0.98[14]
Compound 26 Pyridine-quinolone hydrazone derivativeMycobacterium tuberculosis0.39[14]
Compound 6c Quinoline-2-one derivativeMRSA0.75[19]

IV. Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the general synthetic and biological evaluation methodologies.

A. General Synthesis of 2-Aminoquinoline Derivatives

Several synthetic strategies are employed for the synthesis of 2-aminoquinoline derivatives, with the choice of method depending on the desired substitution pattern.[20][21]

Example: Friedländer Annulation

The Friedländer synthesis is a widely used method for the preparation of quinolines, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[15]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the 2-aminobenzaldehyde/ketone and the carbonyl compound in a suitable solvent (e.g., ethanol, DMF).

  • Catalyst Addition: Add a catalyst, which can be an acid (e.g., p-toluenesulfonic acid, HCl) or a base (e.g., piperidine, NaOH), to the reaction mixture.[15]

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into cold water or an ice bath to precipitate the product.

  • Purification: Collect the crude product by filtration, wash it with a suitable solvent, and purify it by recrystallization or column chromatography.

Example: Synthesis of 2-Amino-4-chloroquinoline-3-carbonitriles [9]

  • Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles: React N-(2-aminobenzoyl)benzotriazoles with malononitrile in the presence of tert-BuOK.

  • Chlorination: React the resulting 2-amino-4-hydroxyquinoline-3-carbonitriles with phosphorus oxychloride (POCl3) under a nitrogen atmosphere at 80°C for 2-3 hours to yield the 2-amino-4-chloroquinoline-3-carbonitriles.

B. Biological Evaluation Protocols

Anticancer Activity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminoquinoline derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimalarial Activity Assay (SYBR Green I-based Assay):

  • Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the parasite culture.

  • Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • IC50 Determination: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Conclusion

The 2-aminoquinoline scaffold continues to be a remarkably versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substituent patterns and positions in dictating the biological activity of these derivatives. By understanding the intricate interplay between chemical structure and biological function, researchers can rationally design more potent and selective drug candidates. The provided experimental frameworks offer a solid foundation for the synthesis and evaluation of new 2-aminoquinoline derivatives, paving the way for future breakthroughs in the treatment of cancer, malaria, and infectious diseases.

References

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In vitro validation of 6-(Trifluoromethyl)quinolin-2-amine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Validation of 6-(Trifluoromethyl)quinolin-2-amine as a Kinase Inhibitor

Introduction: Deconstructing a Promising Scaffold

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1] Its rigid structure and versatile substitution points make it an ideal starting point for designing targeted agents. The addition of a trifluoromethyl (-CF3) group, as in the case of this compound, is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. While public domain data on the specific biological targets of this compound is sparse, its structural similarity to known kinase inhibitors, particularly those targeting the ATP-binding pocket, warrants a rigorous in vitro validation campaign.

This guide presents a comprehensive, systematic workflow for the initial in vitro validation of a hypothetical compound, herein designated TQ-1 , representing this compound. We will navigate the essential stages of kinase inhibitor validation, from broad-spectrum screening to detailed mechanistic studies, providing the rationale behind experimental choices and comparing its hypothetical performance against established drugs. This document is designed for researchers, scientists, and drug development professionals seeking to understand the critical path for characterizing novel small molecule kinase inhibitors.

The Validation Cascade: From Broad Discovery to Specific Characterization

A robust in vitro validation strategy does not rely on a single experiment but rather a multi-step cascade. Each step builds upon the last, providing a comprehensive picture of the inhibitor's potency, selectivity, and mechanism of action. This workflow ensures that resources are focused on the most promising candidates and that the resulting data is reliable and interpretable.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Mechanistic & Selectivity Analysis cluster_3 Phase 4: Cellular Confirmation A Test Compound (TQ-1) B Broad Kinome Screen (e.g., KINOMEScan®) A->B Single High Concentration C Identify Primary 'Hits' (Kinases with >90% Inhibition) B->C D Biochemical Potency Assay (e.g., ADP-Glo™) C->D Prioritized Hits E Determine IC50 Values (10-point dose-response) D->E F Mechanism of Action Study (Varying ATP Concentration) E->F Potent Hits H Selectivity Profiling vs. Reference Inhibitors E->H G Determine Ki and MOA (e.g., ATP-Competitive) F->G I Comparative Data Analysis G->I H->I J Cellular Target Engagement (e.g., CETSA) K Confirmation of Target Binding in a Cellular Milieu J->K L L

Caption: The Kinase Inhibitor In Vitro Validation Workflow.

Phase 1: Primary Kinase Profiling – Casting a Wide Net

The first critical step is to determine which of the over 500 kinases in the human kinome TQ-1 interacts with.[2] A broad screening approach is the most efficient strategy to identify potential targets without bias.

Experimental Rationale: Instead of testing TQ-1 against a handful of suspected kinases, a large panel screen provides a comprehensive, unbiased view of its selectivity profile at a single high concentration. This approach can uncover unexpected off-target activities, which are crucial for later safety assessments, or even identify novel, more potent targets.[3][4]

Recommended Protocol: Competitive Binding Assay (e.g., KINOMEscan®)

This technology measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding.

  • Compound Preparation: Solubilize TQ-1 in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Screening: Submit the compound to a commercial vendor (e.g., DiscoverX/Eurofins) for screening against their full kinase panel at a standard concentration (typically 1-10 µM).

  • Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition or a Kd below a certain threshold). This initial screen is qualitative but essential for prioritizing kinases for further study.

Hypothetical Screening Results for TQ-1:

Let's hypothesize that a 10 µM screen of TQ-1 yields the following primary hits, suggesting a potential focus on the EGFR family and related pathways.

Target KinasePercent of ControlPutative "Hit"
EGFR 8%Yes
ERBB2 (HER2) 12%Yes
SRC 45%No
VEGFR2 60%No
AKT1 92%No

Phase 2: Quantitative Validation – Determining Potency (IC50)

After identifying primary targets, the next step is to quantify the potency of inhibition. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5]

Experimental Rationale: The IC50 value is a functional measure of an inhibitor's potency and is a critical parameter for comparing different compounds. A lower IC50 value indicates a more potent inhibitor. It is crucial to perform these assays under standardized conditions, particularly the ATP concentration, as this can significantly impact the apparent IC50 for ATP-competitive inhibitors.[6][7] For meaningful comparison, the ATP concentration should be set at or near the Michaelis constant (Km,ATP) of the specific kinase being assayed.[5][8]

Recommended Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal. This platform is universal for any kinase-substrate pair and is highly sensitive.[9]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the specific kinase (e.g., recombinant human EGFR) and its corresponding substrate (e.g., a poly-GT peptide).

    • Prepare a serial dilution of TQ-1 in the reaction buffer. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.

    • Prepare a 2X ATP solution at a concentration equal to 2x Km,ATP for the target kinase.

  • Kinase Reaction:

    • Add 5 µL of the TQ-1 serial dilution to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Signal Detection:

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescence signal via luciferase. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Deepening the Investigation – Mechanism and Selectivity

A potent inhibitor is only useful if its mechanism is understood and it is sufficiently selective for its intended target.

Mechanism of Action (MoA)

Experimental Rationale: Most small molecule kinase inhibitors target the highly conserved ATP-binding pocket and act as ATP-competitive inhibitors.[10] It is essential to validate this assumption, as non-competitive or allosteric inhibitors have different pharmacological profiles.[11] The MoA can be determined by measuring the IC50 of TQ-1 at various ATP concentrations. For a competitive inhibitor, the apparent IC50 will increase as the ATP concentration increases.

G cluster_0 ATP-Competitive Inhibition Kinase Kinase ATP ATP ATP->Kinase Binds to Active Site Inhibitor TQ-1 Inhibitor->Kinase Competes for Active Site

Caption: Conceptual diagram of ATP-competitive inhibition.

Protocol: MoA Determination using ADP-Glo™

  • Follow the IC50 determination protocol described above.

  • Repeat the entire experiment using at least three different ATP concentrations: one at Km,ATP, one significantly below Km,ATP (e.g., 0.1x Km), and one significantly above Km,ATP (e.g., 10x Km).

  • Calculate the IC50 value for each ATP concentration.

  • Data Interpretation: If the IC50 value increases linearly with the ATP concentration, TQ-1 is an ATP-competitive inhibitor. From this data, the inhibition constant (Ki), which reflects the true binding affinity independent of assay conditions, can be calculated using the Cheng-Prusoff equation.[12]

Ki = IC50 / (1 + [S]/Km)

Where [S] is the ATP concentration and Km is the Km,ATP of the kinase.

Comparative Selectivity Profile

Rationale: No inhibitor is perfectly specific. A crucial part of the validation is comparing the potency of TQ-1 against its primary target (e.g., EGFR) with its potency against other related kinases (e.g., ERBB2) and key off-targets identified in the initial screen. This comparison should also include well-characterized, "gold standard" inhibitors to benchmark performance.[2][3]

Comparative Data Table (Hypothetical):

Here, we compare the hypothetical data for TQ-1 against two FDA-approved EGFR inhibitors, Gefitinib and Erlotinib.[13]

CompoundTarget KinaseIC50 (nM)Ki (nM)Selectivity Note
TQ-1 (Hypothetical) EGFR 15 7.5 Highly potent against EGFR
ERBB2 150 N/A 10-fold selective for EGFR over ERBB2
Gefitinib EGFR 15.5~8Potent EGFR inhibitor
ERBB2 >10,000N/AHighly selective for EGFR
Erlotinib EGFR 2~1Very potent EGFR inhibitor
ERBB2 >10,000N/AHighly selective for EGFR

Note: IC50 values are highly dependent on assay conditions. Ki values provide a more absolute measure of affinity.[6]

Conclusion: A Framework for Confident Validation

This guide outlines a systematic, multi-phase approach for the in vitro validation of this compound (TQ-1) as a kinase inhibitor. By progressing from broad, unbiased screening to quantitative potency determination and detailed mechanistic studies, researchers can build a comprehensive data package. The hypothetical results presented for TQ-1, when compared against established inhibitors like Gefitinib and Erlotinib, illustrate how to contextualize the performance of a novel compound. This rigorous validation cascade is essential for identifying promising lead candidates, understanding their biochemical properties, and making informed decisions in the drug discovery process.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

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A Comparative Analysis of the Metabolic Stability of Trifluoromethyl vs. Other Functional Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, optimizing a candidate's metabolic stability is a critical hurdle to overcome for clinical success. A molecule's susceptibility to metabolic breakdown dictates its half-life, bioavailability, and overall pharmacokinetic profile. Among the various strategies employed by medicinal chemists to enhance metabolic resilience, the introduction of a trifluoromethyl (CF3) group has emerged as a particularly powerful and widely adopted tactic.[1][2] This guide provides an in-depth comparative analysis of the metabolic stability conferred by the trifluoromethyl group versus other commonly used functional groups, supported by experimental data and detailed methodologies.

The Physicochemical Rationale for the Trifluoromethyl Group's Metabolic Robustness

The trifluoromethyl group's profound impact on metabolic stability stems from its unique electronic and steric properties.[2][3] It is frequently employed as a bioisostere for methyl (CH3) or chloro (Cl) groups, yet it imparts distinct advantages.[4][5]

1. Exceptional Carbon-Fluorine Bond Strength: At the heart of the CF3 group's stability is the immense strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, it is significantly stronger than a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[4] This inherent strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolism.[1][2][6]

2. Electronic Effects and Steric Hindrance: The three fluorine atoms exert a powerful electron-withdrawing effect, which can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism.[4][7][8] Furthermore, the CF3 group is sterically bulkier than a hydrogen atom and can act as a "metabolic shield," physically hindering the approach of metabolic enzymes to nearby vulnerable sites on the drug molecule.[7]

3. Modulation of Lipophilicity and pKa: The introduction of a trifluoromethyl group significantly increases the lipophilicity of a molecule, as indicated by its positive Hansch-Fujita π constant of +0.88.[2][4] This property can influence a drug's ability to cross biological membranes.[2][4] Additionally, the strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH, which in turn can affect receptor binding and pharmacokinetic properties.[9]

Comparative Metabolic Stability: Trifluoromethyl vs. Key Functional Groups

The strategic replacement of a metabolically labile functional group with a trifluoromethyl group can dramatically improve a drug candidate's profile. This "metabolic switching" is a cornerstone of modern medicinal chemistry.[1]

Functional Group ComparisonKey Metabolic VulnerabilityImpact of CF3 Replacement
Methyl (CH3) Group Susceptible to oxidation by CYP enzymes to form alcohol, aldehyde, and carboxylic acid metabolites.Blocks oxidation at that position, significantly increasing metabolic stability and half-life.[1][5]
Methoxy (OCH3) Group Prone to O-dealkylation, a common metabolic pathway.The trifluoromethoxy (-OCF3) group is far more resistant to enzymatic cleavage, enhancing stability.[7]
Halogens (Cl, Br, I) Can be sites of oxidative metabolism, though generally more stable than C-H bonds.The CF3 group is generally more effective at blocking metabolism due to the exceptional strength of the C-F bond.
Aromatic C-H Bonds Aromatic rings are often hydroxylated by CYP enzymes.A CF3 group on the ring deactivates it towards electrophilic attack, reducing the likelihood of hydroxylation.[4]
Nitro (NO2) Group Can be reduced to form potentially reactive and toxic metabolites.Replacement with a CF3 group can improve both metabolic stability and the safety profile of the compound.[10][11][12]
Experimental Validation: The Liver Microsomal Stability Assay

The "gold standard" in vitro method for assessing metabolic stability is the liver microsomal stability assay.[13] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, most notably the cytochrome P450s.[14][15] By incubating a test compound with liver microsomes and monitoring its disappearance over time, researchers can determine key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[1]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of metabolic degradation of a test compound upon incubation with liver microsomes.[1]

2. Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)
  • Pooled human liver microsomes (HLM)
  • Phosphate buffer (e.g., 0.1 M, pH 7.4)
  • NADPH regenerating system (cofactor for CYP enzymes)
  • Acetonitrile (quenching solvent)
  • Internal standard for LC-MS/MS analysis
  • 96-well plates
  • Incubator (37°C)
  • Centrifuge
  • LC-MS/MS system

3. Step-by-Step Methodology:

  • Preparation:
  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
  • On ice, thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[16]
  • Prepare the NADPH regenerating system solution in phosphate buffer.
  • Incubation:
  • Aliquot the diluted liver microsome solution into the wells of a 96-well plate.
  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.[1]
  • Time Points and Quenching:
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Sample Processing:
  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.[1]
  • Analysis:
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[1]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent drug remaining against time.
  • The slope of the linear regression of this plot provides the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Concentration).[7]
Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams depict the metabolic blocking effect of the trifluoromethyl group and the experimental workflow for its assessment.

cluster_0 Metabolism of a Methyl-Containing Drug cluster_1 Metabolic Blocking by Trifluoromethyl Group Drug-CH3 Drug-CH3 CYP450 Cytochrome P450 Drug-CH3->CYP450 Oxidation Metabolite_1 Drug-CH2OH CYP450->Metabolite_1 Metabolite_2 Drug-CHO Metabolite_1->Metabolite_2 Further Oxidation Metabolite_3 Drug-COOH Metabolite_2->Metabolite_3 Further Oxidation Drug-CF3 Drug-CF3 CYP450_2 Cytochrome P450 Drug-CF3->CYP450_2 No_Metabolism Metabolism Blocked CYP450_2->No_Metabolism Start Start Prepare_Reagents Prepare Microsomes, Test Compound, NADPH Start->Prepare_Reagents Incubate Pre-incubate at 37°C Prepare_Reagents->Incubate Initiate_Reaction Add NADPH Incubate->Initiate_Reaction Time_Points Sample at Time Points Initiate_Reaction->Time_Points Quench Add Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro microsomal stability assay.
Conclusion: A Strategic Advantage in Drug Design

The strategic incorporation of a trifluoromethyl group is a highly effective and validated strategy for enhancing the metabolic stability of drug candidates. [3][17]Its ability to block common sites of metabolism leads to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile. [1][3]While no single functional group is a panacea, the unique physicochemical properties of the CF3 group provide a powerful tool in the medicinal chemist's arsenal to overcome metabolic liabilities and design more robust and efficacious therapeutics. The in vitro microsomal stability assay remains an indispensable tool for quantifying the impact of such chemical modifications and guiding the optimization of drug candidates.

References

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Efficacy of 6-(Trifluoromethyl)quinolin-2-amine Derivatives Against Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapy.[1] This has spurred intensive research into novel chemical scaffolds that can evade or overcome these resistance mechanisms. Among these, quinoline derivatives have surfaced as a particularly promising class of compounds, with several already in clinical use for treating various cancers.[1] The quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[2] This guide provides a comprehensive technical overview of 6-(trifluoromethyl)quinolin-2-amine derivatives as potential agents against drug-resistant cancer, synthesizing available data on analogous compounds to build a case for their development and outlining the experimental methodologies crucial for their evaluation.

The Rationale for the this compound Scaffold

The strategic inclusion of a trifluoromethyl (-CF3) group in pharmacologically active molecules is a well-established method to enhance their therapeutic potential. This group can improve metabolic stability, increase lipophilicity for better cell membrane penetration, and enhance binding affinity to target proteins.[3] When incorporated into the quinoline framework, the -CF3 group is expected to bolster the inherent anticancer properties of the scaffold. The 2-aminoquinoline core, in particular, serves as a versatile platform for further derivatization to optimize biological activity.

While direct comparative studies on a series of this compound derivatives are not yet abundant in the public domain, research on closely related trifluoromethylated quinolines provides compelling evidence of their potential. For instance, a study on trifluoromethylquinoline derivatives demonstrated significant in vitro cell-growth inhibitory activity against human promyelocytic leukemic (HL-60) cells.[4] One of the most potent compounds identified was 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, which exhibited an IC50 of 10±2.5 microM and induced apoptosis.[4] This highlights the cytotoxic potential conferred by the trifluoromethyl groups on the quinoline ring.

Comparative Efficacy of Trifluoromethylated Quinolines and Related Compounds

To contextualize the potential of this compound derivatives, the following table summarizes the cytotoxic activities of various analogous quinoline compounds against different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Bis(trifluoromethyl)quinoline 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketoneHL-60 (Leukemia)10 ± 2.5[4]
Amino-trifluoromethyl-quinoline N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamineP. falciparum (Antimalarial, relevant mechanisms)5-8 (nM range)[1]
Fused Tetracyclic Quinoline N-[2-(dimethylamino) ethyl] carboxamide derivative--[5]
Thiazolo[5,4-b]quinoline D3CLPTumor vs. Non-tumor cells4x more cytotoxic to tumor cells[5]
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVarious (NCI-60 panel)Most active in class[3]

Table 1: Cytotoxic activity of selected trifluoromethyl-substituted quinoline and related heterocyclic derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for quinoline and quinazoline derivatives, several key structure-activity relationships can be inferred for the this compound scaffold:

  • Position of the Trifluoromethyl Group: The placement of the electron-withdrawing -CF3 group at the 6-position is anticipated to influence the electronic properties of the entire ring system, potentially enhancing interactions with biological targets.

  • The 2-Amine Functional Group: The amino group at the 2-position is a critical handle for derivatization. Modifications at this site can be used to modulate solubility, lipophilicity, and target specificity. For example, the addition of substituted phenyl rings or heterocyclic moieties could lead to interactions with specific pockets in target enzymes like kinases.

  • Substitutions on the Amino Group: The nature of the substituent on the 2-amino group can significantly impact activity. Bulky or flexible side chains may enhance binding to target proteins.[7]

  • DNA Intercalation: Some trifluoromethylquinoline derivatives are thought to exert their cytotoxic effects through DNA intercalation, a mechanism that is less susceptible to common resistance pathways like drug efflux pumps.[4]

Mechanistic Insights: How Might These Derivatives Combat Drug Resistance?

This compound derivatives may overcome drug resistance through several mechanisms:

  • Novel Target Engagement: These compounds may interact with novel cellular targets that are not affected by standard chemotherapeutic agents.

  • Evasion of Efflux Pumps: The physicochemical properties conferred by the trifluoromethyl group may allow these derivatives to evade recognition and efflux by proteins like P-glycoprotein (P-gp), a common mediator of multidrug resistance.

  • Induction of Apoptosis: As observed with related compounds, these derivatives are likely to induce programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[4]

  • Inhibition of Key Signaling Pathways: Many quinoline derivatives are known to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

Below is a diagram illustrating a potential mechanism of action for a this compound derivative targeting a hypothetical kinase involved in a cancer cell survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative This compound Derivative Derivative->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of novel this compound derivatives against drug-resistant cancer cell lines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate drug-resistant cancer cells (e.g., doxorubicin-resistant MCF-7/ADR) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 200 µL of the medium containing the test compound or vehicle control (DMSO, typically ≤0.1%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

G A Seed drug-resistant cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with quinoline derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT reagent and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Investigation: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the derivatives on key signaling proteins involved in apoptosis and cell survival.

Protocol:

  • Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents with the potential to overcome multidrug resistance. The trifluoromethyl group is expected to enhance the drug-like properties of these compounds, while the 2-amino position provides a site for synthetic modifications to optimize efficacy and selectivity. Although direct comparative data for this specific series is still emerging, the strong performance of analogous compounds in preclinical studies provides a solid rationale for their continued investigation.

Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions at the 2-amino position. Systematic screening of these compounds against a panel of drug-resistant cancer cell lines will be crucial to establish clear structure-activity relationships. Mechanistic studies should then be employed to elucidate the pathways by which the most potent compounds exert their effects and to confirm their ability to evade known resistance mechanisms. Ultimately, in vivo studies in animal models of drug-resistant cancer will be necessary to validate the therapeutic potential of these promising derivatives.

References

  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437.
  • Modise, J. et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 365-371.
  • BenchChem. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Cao, R. et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533-546.
  • Ganguly, A. et al. (2011). Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. Biomedicine & Pharmacotherapy, 65(6), 387-394.
  • BenchChem. (n.d.). A Comparative Analysis of Quinoline-Sulfonamide Derivatives and Established Anticancer Agents.
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • Synthesis and Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.).
  • RSC Advances. (n.d.). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Aminoquinolines: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 2-aminoquinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. The efficient and strategic synthesis of this privileged heterocyclic motif is therefore a critical endeavor in the discovery and development of new therapeutics.

This comprehensive guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to 2-aminoquinolines. We will delve into the venerable name reactions that form the foundation of quinoline chemistry—the Friedländer annulation and the Combes synthesis—and explore the nuances of the Conrad-Limpach-Knorr reaction in accessing these structures. Furthermore, we will examine modern, catalytic approaches, with a focus on the powerful Buchwald-Hartwig amination, and conclude with a look at an innovative metal-free, multicomponent strategy.

This guide is designed to move beyond a simple recitation of protocols. As a Senior Application Scientist, my aim is to provide you with the causal insights behind experimental choices, empowering you to select and optimize the ideal synthetic route for your specific target molecule and research objectives. Each section will feature a detailed mechanistic breakdown, a step-by-step experimental protocol, and a critical analysis of the method's advantages and limitations, supported by experimental data.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry.[1] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration to form the quinoline ring.[1][2] This method is lauded for its straightforwardness and versatility in creating a wide range of substituted quinolines.[2]

The Underlying Chemistry: Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.

  • Aldol Condensation Pathway: This pathway commences with an aldol condensation between the 2-aminoaryl carbonyl and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes an intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring.

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene compound. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to afford the final quinoline product.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base First R1 2-Aminoaryl Ketone/Aldehyde I1 Aldol Adduct R1->I1 Aldol Condensation I3 Schiff Base R1->I3 Schiff Base Formation R2 α-Methylene Carbonyl R2->I1 R2->I3 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 2-Aminoquinoline I2->P Dehydration I4 Cyclized Intermediate I3->I4 Intramolecular Aldol-type Reaction I4->P Dehydration

Caption: Mechanistic pathways of the Friedländer annulation.

In the Lab: A Representative Experimental Protocol

The following protocol details a microwave-assisted Friedländer synthesis, highlighting a modern approach to this classic reaction that significantly reduces reaction times and often improves yields.[3][4]

Synthesis of 2-Butyl-4-phenylquinoline [3]

  • Reactants: 2-Aminobenzophenone (1 mmol) and 2-hexanone (2 mmol).

  • Solvent and Catalyst: Acetic acid (2 mL).

  • Reaction Setup: Combine the 2-aminobenzophenone and 2-hexanone in a microwave tube. Add acetic acid, which serves as both the solvent and the acid catalyst.

  • Reaction Conditions: Heat the sealed microwave tube to 160°C for 5-10 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acetic acid. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.

  • Yield: This method has been reported to produce excellent yields, often exceeding 90%.[3]

A Scientist's Perspective: Advantages and Limitations
Advantages Limitations
Versatility: A wide range of 2-aminoaryl aldehydes/ketones and α-methylene carbonyls can be used.[2]Limited Availability of Starting Materials: The availability of substituted 2-aminobenzaldehydes can be a drawback.[5]
Operational Simplicity: The reaction is relatively easy to perform.[2]Regioselectivity Issues: The use of unsymmetrical ketones can lead to a mixture of regioisomers.[6]
High Yields: Modern modifications, such as microwave assistance, can lead to high yields in short reaction times.[3][4]Harsh Conditions: Traditional methods may require high temperatures and strong acids or bases.[1]
Atom Economy: As a condensation reaction, the primary byproduct is water, leading to good atom economy.Side Reactions: Aldol self-condensation of the ketone reactant can occur, especially under basic conditions.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis, first described in 1888, is another classical method for preparing quinolines.[7] It involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[7][8]

The Underlying Chemistry: Reaction Mechanism

The Combes synthesis proceeds in a stepwise manner:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of a water molecule.

  • Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic attack on the aromatic ring to form a six-membered ring.

  • Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration and subsequent aromatization to yield the final quinoline product.

Combes_Mechanism R1 Aniline I1 Enamine Intermediate R1->I1 Condensation R2 β-Diketone R2->I1 I2 Cyclized Intermediate I1->I2 Acid-Catalyzed Cyclization P 2,4-Disubstituted Quinoline I2->P Dehydration & Aromatization

Caption: The reaction mechanism of the Combes quinoline synthesis.

In the Lab: A Representative Experimental Protocol

The following is a general protocol for the Combes synthesis.

Synthesis of 2,4-Dimethyl-7-chloroquinoline [9]

  • Reactants: m-Chloroaniline and acetylacetone (a β-diketone).

  • Catalyst: Concentrated sulfuric acid or polyphosphoric acid (PPA).[8]

  • Reaction Setup: The m-chloroaniline and acetylacetone are mixed, and the acid catalyst is carefully added.

  • Reaction Conditions: The reaction mixture is heated. The specific temperature and reaction time will vary depending on the substrates and the catalyst used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully poured into a beaker of ice water. The solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide), leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

A Scientist's Perspective: Advantages and Limitations
Advantages Limitations
Direct Access to 2,4-Disubstitution: This method is particularly useful for synthesizing quinolines with substituents at the 2 and 4 positions.[8]Harsh Acidic Conditions: The use of strong acids like concentrated sulfuric acid or PPA can limit the functional group tolerance of the substrates.[8]
Readily Available Starting Materials: Anilines and β-diketones are generally common and accessible reagents.Limited Scope for Substitution Patterns: The method is primarily suited for 2,4-disubstituted quinolines.
One-Pot Procedure: The reaction is typically carried out in a single step.Potential for Low Yields: Yields can be variable and may be lower for less reactive anilines.
Electron-withdrawing Groups: Strong electron-withdrawing groups on the aniline can hinder or prevent the cyclization step.[9]

The Conrad-Limpach-Knorr Synthesis: A Pathway to Hydroxyquinolines and their Amino Analogues

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[10][11] A variation, often referred to as the Knorr synthesis, can lead to 2-hydroxyquinolines under different reaction conditions. While these methods primarily yield hydroxyquinolines, they are relevant to the synthesis of 2-aminoquinolines as the hydroxyl group can be converted to an amino group in subsequent steps.

The Underlying Chemistry: Reaction Mechanism and Regioselectivity

The reaction of an aniline with a β-ketoester can proceed via two competing pathways, with the regioselectivity being temperature-dependent:

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group of the β-ketoester. Subsequent cyclization leads to the formation of a 4-hydroxyquinoline (the Conrad-Limpach product).

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control. The aniline attacks the less reactive ester group, forming a more stable β-keto anilide intermediate. Cyclization of this intermediate yields a 2-hydroxyquinoline (the Knorr product).

The resulting hydroxyquinoline can then be converted to the corresponding chloroquinoline, which can subsequently undergo nucleophilic substitution with an amine to yield the desired 2-aminoquinoline.

Conrad_Limpach_Knorr cluster_reactants Reactants cluster_products Primary Products cluster_conversion Conversion to Aminoquinoline R1 Aniline P1 4-Hydroxyquinoline (Conrad-Limpach) R1->P1 Low Temp (Kinetic) P2 2-Hydroxyquinoline (Knorr) R1->P2 High Temp (Thermodynamic) R2 β-Ketoester R2->P1 R2->P2 I1 2-Chloroquinoline P2->I1 Chlorination P3 2-Aminoquinoline I1->P3 Amination

Caption: Reaction pathways of the Conrad-Limpach-Knorr synthesis and subsequent conversion to 2-aminoquinolines.

In the Lab: A Representative Experimental Protocol

This protocol outlines the synthesis of a 4-hydroxyquinoline via the Conrad-Limpach reaction, which can serve as a precursor to a 2-aminoquinoline.

Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one

  • Reactants: o-Toluidine (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Reaction Conditions: The mixture is heated at 140-150°C for 2 hours, during which the ethanol byproduct is distilled off. The reaction mixture is then further heated to around 250°C to induce cyclization.

  • Work-up and Purification: The reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent, filtered, and washed to yield the 4-hydroxyquinolin-2(1H)-one.

A Scientist's Perspective: Advantages and Limitations
Advantages Limitations
Access to Hydroxyquinolines: Provides a direct route to valuable hydroxyquinoline intermediates.Multi-step Process for Aminoquinolines: Requires additional steps to convert the hydroxyl group to an amino group, which can lower the overall yield.
Control of Regioselectivity: The reaction conditions (temperature) can be tuned to favor either the 2- or 4-hydroxyquinoline isomer.High Temperatures: The cyclization step often requires very high temperatures (around 250°C).[10][11]
Good Yields for the Initial Condensation: The initial formation of the enamine or anilide can be high-yielding.Harsh Conditions: The high temperatures and sometimes strong acids used can limit substrate scope.
Limited Direct Application for 2-Aminoquinolines: Not a direct route to 2-aminoquinolines, making it less efficient than other methods for this specific target class.

Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including 2-aminoquinolines.[12] This powerful method allows for the formation of a carbon-nitrogen bond between a halo-quinoline (typically a 2-chloro- or 2-bromoquinoline) and an amine.[12]

The Underlying Chemistry: Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-haloquinoline, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The 2-aminoquinoline product is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R1 2-Haloquinoline C2 Oxidative Addition (Pd(II) Complex) R1->C2 Oxidative Addition R2 Amine C3 Palladium-Amido Complex R2->C3 C1 Pd(0) Catalyst C1->C2 C2->C3 Amine Coordination & Deprotonation C3->C1 P 2-Aminoquinoline C3->P Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

In the Lab: A Representative Experimental Protocol

The following protocol is a general representation of the Buchwald-Hartwig amination for the synthesis of 2-aminoquinolines.

Synthesis of 6-Heterocyclic Substituted 2-Aminoquinolines [13]

  • Reactants: 6-Bromo-2-chloroquinoline, a cyclic amine (e.g., morpholine or pyrrolidine), and an ammonia equivalent like lithium bis(trimethylsilyl)amide for the final amination step.

  • Catalyst System: A palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The 2-haloquinoline, amine, base, catalyst, and ligand are combined in the solvent.

  • Reaction Conditions: The mixture is heated, typically in the range of 80-110°C, until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

  • Yields: This method is known for its generally high yields, often in the 60-88% range for the amination step.[14]

A Scientist's Perspective: Advantages and Limitations
Advantages Limitations
Broad Substrate Scope: Tolerates a wide variety of amines and haloquinolines with diverse functional groups.[12]Cost and Toxicity of Palladium: Palladium catalysts can be expensive, and residual palladium in the final product may be a concern for pharmaceutical applications.
High Yields and Functional Group Tolerance: Generally provides high yields and is compatible with many functional groups that might not be stable under the harsh conditions of classical methods.[12]Air and Moisture Sensitivity: The catalyst systems are often sensitive to air and moisture, requiring inert atmosphere techniques.
Milder Reaction Conditions: The reaction conditions are typically much milder than those of the classical quinoline syntheses.Ligand Optimization: The choice of ligand can be crucial for reaction efficiency and may require optimization for specific substrates.
Direct Amination: Provides a direct route to the C-N bond formation.Availability of Haloquinolines: Requires the synthesis or commercial availability of the corresponding 2-haloquinoline starting material.

Modern Metal-Free Approaches: A Glimpse into the Future

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. Metal-free reactions are at the forefront of this movement, offering an alternative to transition-metal-catalyzed processes.

The Underlying Chemistry: A Three-Component Assembly

One such innovative approach is a metal-free, three-component reaction for the synthesis of 2,4-disubstituted quinolines from anilines, α-keto acids, and alkyl lactates.[15] This reaction proceeds in the presence of p-toluenesulfonic acid (p-TSA) and tert-butyl peroxybenzoate (TBPB). While the detailed mechanism is complex, it involves a cascade of reactions that ultimately lead to the formation of the quinoline ring system with high atom economy.

In the Lab: A Representative Experimental Protocol

Synthesis of 2,4-Disubstituted Quinolines [15]

  • Reactants: Aniline, an α-keto acid, and an alkyl lactate.

  • Reagents: p-Toluenesulfonic acid (p-TSA) and tert-butyl peroxybenzoate (TBPB).

  • Reaction Conditions: The components are typically heated in a suitable solvent.

  • Key Feature: This method avoids the use of any metal catalysts.

A Scientist's Perspective: Advantages and Limitations
Advantages Limitations
Metal-Free: Avoids the cost, toxicity, and potential product contamination associated with metal catalysts.[16]Developing Field: Many metal-free methods are still under development and may not have the same broad applicability as well-established metal-catalyzed reactions.
High Atom Economy: Multicomponent reactions often exhibit excellent atom economy.Substrate Scope: The substrate scope may be more limited compared to methods like the Buchwald-Hartwig amination.
Operational Simplicity: One-pot, multicomponent reactions can be highly efficient and operationally simple.Reaction Optimization: May require careful optimization of reaction conditions for new substrates.
Sustainable: Aligns with the principles of green chemistry by avoiding heavy metals.[16]

Head-to-Head Comparison of Synthetic Routes to 2-Aminoquinolines

FeatureFriedländer AnnulationCombes SynthesisConrad-Limpach-KnorrBuchwald-Hartwig AminationModern Metal-Free MCR
Starting Materials 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAniline + β-DiketoneAniline + β-Ketoester2-Haloquinoline + AmineAniline + α-Keto acid + Alkyl lactate
Key Reagents/Catalysts Acid or BaseStrong Acid (e.g., H₂SO₄, PPA)High TemperaturePd catalyst + Ligand + Basep-TSA + TBPB
Typical Reaction Conditions Varies (can be harsh, but modern methods are milder)Harsh (strong acid, heat)Very High Temperature (cyclization)Mild to Moderate (heat)Moderate (heat)
Typical Yields Moderate to Excellent (can be >90% with modern methods)Variable (often moderate)Good for hydroxyquinoline; overall yield for aminoquinoline is lowerGood to Excellent (often >80%)Good
Substrate Scope BroadModerate (good for 2,4-disubstitution)ModerateVery BroadDeveloping
Key Advantages Versatile, simple, good atom economyDirect 2,4-disubstitution, readily available starting materialsAccess to hydroxyquinoline precursorsBroad scope, high yields, mild conditionsMetal-free, high atom economy, sustainable
Key Limitations Availability of starting materials, regioselectivityHarsh conditions, limited substitution patternsMulti-step for aminoquinolines, very high temperaturesCatalyst cost/toxicity, air/moisture sensitivityDeveloping field, potentially limited scope

A Senior Application Scientist's Perspective: Selecting the Optimal Route

The choice of the "best" synthetic route to a 2-aminoquinoline is not a one-size-fits-all answer; it is a strategic decision that depends on several factors:

  • For Target-Oriented Synthesis with Available Precursors: If you have a readily available 2-haloquinoline, the Buchwald-Hartwig amination is often the most efficient and reliable method due to its broad substrate scope, high yields, and mild reaction conditions. It is the workhorse of modern medicinal chemistry for this transformation.

  • For Rapid Access to Diverse Scaffolds from Simple Building Blocks: If your goal is to quickly generate a library of 2-aminoquinolines with varied substitution patterns from simple starting materials, the Friedländer annulation offers a powerful and versatile approach. Modern modifications, such as microwave-assisted synthesis, have made this classic reaction highly competitive.

  • For Specific 2,4-Disubstituted Analogues: The Combes synthesis remains a viable option when the desired substitution pattern is 2,4-disubstituted and the aniline starting material is robust enough to withstand the strongly acidic conditions.

  • When a Hydroxyquinoline Intermediate is of Interest: The Conrad-Limpach-Knorr synthesis is primarily a route to hydroxyquinolines. It should be considered for 2-aminoquinoline synthesis only if the corresponding hydroxyquinoline is also a target of interest or if other routes are not feasible, as the additional steps required to convert the hydroxyl group to an amine will impact the overall efficiency.

  • For a Focus on Green and Sustainable Chemistry: The emerging metal-free, multicomponent reactions represent the future of sustainable synthesis. While their substrate scope may currently be more limited, they are an excellent choice when avoiding transition metals is a priority and the required starting materials are accessible.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method will enable the discerning researcher to navigate the synthetic landscape and efficiently arrive at their desired 2-aminoquinoline targets.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
  • Jones, G. (Ed.). (1977). Heterocyclic Compounds: Quinolines, Part 1 (Vol. 32). John Wiley & Sons.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
  • Martinez, R., Ramon, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780.
  • Niementowski, S. v. (1894). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394-1398.
  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
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A-Z Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Using 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, particularly in oncology, the selectivity of a kinase inhibitor is as crucial as its potency.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is a non-negotiable step in the preclinical development of any new chemical entity (NCE). This guide provides a detailed, in-depth protocol and comparative framework for assessing the kinase selectivity of a novel compound, using the uncharacterized molecule 6-(Trifluoromethyl)quinolin-2-amine as a working example. We will detail the gold-standard ADP-Glo™ kinase assay, guide you through data analysis and selectivity scoring, and provide a comparative analysis against well-known kinase inhibitors to contextualize the potential profile of our NCE.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a vast family of enzymes that regulate nearly every cellular process, making them one of the most critical classes of drug targets in the 21st century.[3][4] While the goal is often to design highly specific inhibitors, many successful drugs, such as Imatinib and Sunitinib, exhibit multi-kinase activity.[1][5][6] This duality underscores the need to understand, not just avoid, off-target interactions. A comprehensive selectivity profile allows researchers to:

  • Anticipate and mitigate potential toxicities: By identifying interactions with kinases known to be involved in adverse events.

  • Uncover novel therapeutic applications: An unexpected inhibition profile may suggest efficacy in other diseases.[1]

  • Guide structure-activity relationship (SAR) studies: Selectivity data provides crucial feedback for medicinal chemists to optimize lead compounds, enhancing on-target potency while minimizing undesirable off-target effects.[2]

This guide uses this compound, a molecule with a quinoline scaffold present in some kinase inhibitors, as a hypothetical NCE to illustrate the complete workflow for generating and interpreting a robust kinase selectivity profile.

Experimental Design & Workflow

A rigorous kinase profiling campaign begins long before the first assay plate is run. It involves careful planning, compound qualification, and a tiered screening strategy.

Overall Experimental Workflow

The process can be visualized as a multi-stage funnel, starting with broad screening and moving towards detailed characterization of specific interactions.

G cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Dose-Response & Analysis A Compound QC (Purity, Solubility) B Kinase Panel Selection (e.g., 96 diverse kinases) A->B Qualified NCE C Single-Dose Screen (e.g., 1 µM concentration) B->C D Identify Primary 'Hits' (% Inhibition > 70%) C->D Raw Data E IC50 Determination (10-point dose curve for hits) D->E F Data Analysis & Visualization (Selectivity Score, Kinome Map) E->F G Comparative Analysis F->G

Caption: High-level workflow for kinase selectivity profiling.

Pre-Screening Compound Qualification

Before committing to a large-scale screen, the test compound must be rigorously qualified:

  • Purity Analysis: Verified by LC-MS and NMR to be >98%. Impurities can cause false positives.

  • Solubility Testing: The compound must be soluble in the assay buffer at the highest concentration to be tested. Precipitation will lead to inaccurate results. A standard approach is to test solubility in a buffer containing the maximum percentage of DMSO (typically 1-2%) used in the assay.

  • Stock Solution Stability: Ensure the compound does not degrade in DMSO stock when stored at -20°C or -80°C.

Methodology: The ADP-Glo™ Kinase Assay

To measure the effect of this compound on kinase activity, we will employ a universal and robust biochemical assay. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction.[7][8][9] Its high sensitivity and applicability to virtually any kinase make it a gold standard for profiling.[10][11]

The assay proceeds in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated. Then, the ADP-Glo™ Reagent is added to stop the reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a light signal that is directly proportional to the kinase activity.[7][8][10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation K Kinase + Substrate + ATP + Inhibitor P Phospho-Substrate + ADP + leftover ATP K->P ATP_left ADP + leftover ATP ADP_only ADP only ATP_left->ADP_only + ADP-Glo™ Reagent ADP_conv ADP ATP_new Newly Synthesized ATP ADP_conv->ATP_new + Kinase Detection Reagent Light Luminescent Signal ATP_new->Light + Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Step-by-Step Experimental Protocol

This protocol is designed for a 384-well plate format.[12]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare ATP solution in assay buffer at a concentration appropriate for the kinase being tested (often at or near the known Km).

    • Prepare the specific kinase and its substrate in assay buffer.

    • Create a 10-point serial dilution of this compound in 100% DMSO, starting at 1 mM.

  • Kinase Reaction:

    • To each well, add 2.5 µL of the test compound dilution (or DMSO vehicle control).

    • Add 5 µL of a 2X kinase/substrate mix.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10]

    • Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

Data Analysis and Interpretation

IC50 Determination

The raw luminescence data is first converted to percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Where:

  • Signal_Compound is the signal from wells with the inhibitor.

  • Signal_Positive is the signal from the DMSO vehicle control (0% inhibition).

  • Signal_Negative is the signal from wells with no kinase (100% inhibition).

The percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression (sigmoidal dose-response) is used to fit the curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantifying Selectivity

A simple yet effective way to quantify selectivity is the Selectivity Score (S-score) .[1][13] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. For example, S(10) at 1 µM would be:

S(10) = (Number of kinases with IC50 < 1 µM) / (Total kinases tested)

A lower S-score indicates a more selective compound. This provides a quantitative metric for comparing the promiscuity of different inhibitors.[13]

Hypothetical Results & Comparative Analysis

As this compound is an uncharacterized compound, we will generate a hypothetical dataset to illustrate how the results would be interpreted and compared. Let's assume our screening campaign produced the following IC50 values for a selection of key kinases.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetKinase FamilyIC50 (nM)
AURKB Aurora85
VEGFR2 Tyrosine250
ABL1Tyrosine>10,000
EGFRTyrosine8,500
SRCTyrosine>10,000
CDK2CMGC1,200
GSK3BCMGC9,500
p38α (MAPK14)CMGC6,800
AKT1AGC>10,000
PKAAGC>10,000

From this hypothetical data, this compound appears to be a potent inhibitor of Aurora B kinase (AURKB) with secondary activity against VEGFR2. It shows weak or no activity against other tested kinases, suggesting a relatively selective profile.

Comparative Guide: Profiling Against Known Inhibitors

To put these results into context, we must compare them to the known profiles of established kinase inhibitors. This comparison helps classify the NCE's selectivity profile as promiscuous, multi-targeted, or highly selective.

Table 2: Comparative Kinase Inhibition Data (IC50 in nM)

Kinase Target6-(CF3)quinolin-2-amine (Hypothetical) Staurosporine (Non-selective) [14][15]Sunitinib (Multi-targeted) [5][6][16]Lapatinib (Selective) [17][18][19]
AURKB 85 6150>10,000
VEGFR2 250 780 >10,000
ABL1>10,00020110>10,000
EGFR 8,5001.72,00010.8
HER2 (ErbB2) >10,0003.51,5009.2
SRC>10,0006 120>10,000
CDK21,2009 2,200>10,000
p38α (MAPK14)6,80025250>10,000

Analysis:

  • Staurosporine: As expected, this natural product broadly inhibits most kinases with nanomolar potency, serving as a classic example of a non-selective inhibitor.[14][20][21] Its profile highlights the importance of moving beyond initial potent hits to achieve selectivity.

  • Sunitinib: This approved drug is a multi-targeted inhibitor, potently hitting VEGFR and PDGFR families, but also numerous other kinases at slightly higher concentrations.[5][6][22] Our hypothetical compound shows a much cleaner profile than Sunitinib.

  • Lapatinib: This drug is a highly selective dual inhibitor of EGFR and HER2.[17][18][23] It demonstrates that achieving high selectivity against specific members of the tyrosine kinase family is possible.

  • This compound: Based on our hypothetical data, this compound would be classified as a selective inhibitor . Its primary potency is against AURKB, with a ~3-fold lower potency against VEGFR2 and significantly weaker activity against other kinases. This profile would warrant further investigation into its potential as an anti-mitotic agent with anti-angiogenic properties.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for determining the cross-reactivity profile of a novel kinase inhibitor, using this compound as a model. The process moves from essential compound qualification through robust biochemical screening and detailed data analysis.

The hypothetical results position our test compound as a promising selective inhibitor of AURKB and VEGFR2. The comparative analysis against benchmark compounds like Staurosporine, Sunitinib, and Lapatinib is crucial for classifying this profile and guiding the next steps. Future work would involve:

  • Expanding the screen to a full kinome panel (~400 kinases) to confirm selectivity.

  • Performing cell-based assays to confirm on-target activity and assess cellular potency.

  • Initiating co-crystallization studies to understand the structural basis of its selectivity.[20]

By following this structured approach, researchers can build a comprehensive data package that de-risks their program and provides a clear rationale for advancing a novel kinase inhibitor toward clinical development.

References

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A Comparative Guide to the In Vivo Efficacy of Novel Neuroprotective Candidate 6-(Trifluoromethyl)quinolin-2-amine and Standard-of-Care ALS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the in vivo potential of the novel compound 6-(Trifluoromethyl)quinolin-2-amine within the context of Amyotrophic Lateral Sclerosis (ALS). Due to the absence of published in vivo efficacy data for this specific molecule, this document will establish a scientifically rigorous baseline by detailing the performance of the current standard-of-care drugs, Riluzole and Edaravone. The guide will present a rationale for investigating this compound in neurodegenerative disease models, detail established preclinical testing paradigms, and provide the necessary experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively seeking to identify and validate next-generation neuroprotective agents.

Introduction: The Rationale for Investigating this compound in ALS

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle wasting, paralysis, and eventual respiratory failure.[1] Despite decades of research, therapeutic options remain limited, underscoring the urgent need for novel drug candidates.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. In the realm of neuroscience, quinoline derivatives have been explored for their neuroprotective, anti-inflammatory, and antioxidant properties.[2] The introduction of a trifluoromethyl group to the quinoline core, as in this compound, can significantly enhance key drug-like properties such as metabolic stability and brain penetrance, making it an attractive candidate for CNS disorders.[3] While direct biological data for this compound is not yet available, its structural alerts warrant investigation into its potential as a neuroprotective agent.

This guide will therefore use the established in vivo efficacy of the standard-of-care ALS drugs, Riluzole and Edaravone, as a benchmark against which the future performance of this compound and other novel candidates can be measured.

Standard-of-Care in ALS: Riluzole and Edaravone

Currently, two drugs are widely approved for the treatment of ALS: Riluzole and Edaravone. While neither is curative, both have been shown to modestly slow disease progression.

  • Riluzole: The first drug approved for ALS, Riluzole's mechanism of action is thought to involve the inhibition of glutamate release, a key mediator of excitotoxicity in neurodegeneration.[4][5][6] It also possesses antioxidant properties.[7]

  • Edaravone: Approved more recently, Edaravone is a potent free radical scavenger that mitigates oxidative stress, a significant contributor to motor neuron death in ALS.[8][9][10]

Comparative In Vivo Efficacy in Preclinical ALS Models

The most widely utilized animal model for preclinical ALS research is the transgenic mouse expressing a mutant form of human superoxide dismutase 1 (SOD1), most commonly the G93A mutation (SOD1-G93A).[1][11][12][13][14] These mice develop a progressive motor neuron disease that recapitulates many of the key features of human ALS.

Table 1: Summary of In Vivo Efficacy of Riluzole and Edaravone in SOD1-G93A Mice
ParameterRiluzoleEdaravone
Primary Mechanism Glutamate Release Inhibitor, Antioxidant[4][7]Free Radical Scavenger[8][10]
Effect on Lifespan Modest but significant extension[4][5]Variable, some studies show modest extension
Effect on Motor Function Inconsistent results, some studies show no significant improvement[15][16]Suppression of motor functional decline[8]
Biomarker Modulation Reduction in markers of excitotoxicityReduction in markers of oxidative stress (e.g., 3-nitrotyrosine)[8]

Experimental Protocols for In Vivo Efficacy Assessment

To evaluate the potential of a novel compound such as this compound, a standardized and rigorous preclinical testing workflow is essential. The following is a representative protocol for assessing efficacy in the SOD1-G93A mouse model.

Experimental Workflow for Preclinical Drug Testing in an ALS Mouse Model

G cluster_0 Phase 1: Study Initiation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis A Animal Acclimation & Baseline Measurements (Weight, Motor Function) B Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) A->B C Chronic Dosing (e.g., daily via oral gavage) B->C D Weekly Monitoring (Weight, Clinical Score, Motor Function Tests) C->D E Disease End-Stage Determination (e.g., loss of righting reflex) D->E F Tissue Collection (Spinal Cord, Brain, Muscle) E->F G Histopathological & Biochemical Analysis F->G G cluster_0 Upstream Stressors cluster_1 Potential Intervention Point cluster_2 Downstream Cellular Effects A Oxidative Stress D Mitochondrial Dysfunction A->D B Excitotoxicity B->D C This compound (Hypothetical) C->D Inhibits E Apoptotic Signaling Cascade D->E F Motor Neuron Death E->F

Caption: A plausible signaling pathway for a neuroprotective quinoline derivative in ALS.

Conclusion and Future Directions

This compound represents an intriguing starting point for a neuroprotective drug discovery program due to its privileged quinoline scaffold and the presence of a metabolically stabilizing trifluoromethyl group. However, a significant amount of preclinical work is required to ascertain its therapeutic potential. The in vivo efficacy of Riluzole and Edaravone in the SOD1-G93A mouse model provides a clear, albeit modest, benchmark for new therapeutic candidates.

The immediate next steps for this compound should involve a comprehensive in vitro characterization of its biological activity, followed by the rigorous in vivo evaluation outlined in this guide. Only through such systematic investigation can we determine if this compound, or derivatives thereof, holds promise for the treatment of ALS and other devastating neurodegenerative diseases.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 6-(Trifluoromethyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. The introduction of a trifluoromethyl group, as seen in 6-(Trifluoromethyl)quinolin-2-amine, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing therapeutic efficacy. This guide provides an in-depth, comparative framework for conducting molecular docking studies on this compound. We will navigate the critical steps from target selection to rigorous result validation, explaining the scientific rationale behind each procedural choice. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol to computationally assess the binding potential of this compound against a relevant biological target, benchmarked against established alternatives.

Introduction: The Scientific Premise for Docking Quinoline Derivatives

Molecular docking is an indispensable computational tool in structure-based drug design, allowing for the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[1] For compounds like this compound, where extensive experimental data may not yet exist, docking provides a crucial first look into potential mechanisms of action and helps prioritize candidates for synthesis and in-vitro testing.

The quinoline core is a "privileged scaffold," frequently found in FDA-approved drugs.[2] The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can influence pKa, improve metabolic stability by blocking oxidative sites, and enhance binding affinity through unique interactions. The 2-amine substituent provides a key hydrogen bond donor/acceptor site. Docking allows us to translate these structural features into a hypothesis of molecular interaction.

Given that quinoline derivatives have been investigated against a multitude of targets, including kinases, cholinesterases, and microbial enzymes, selecting an appropriate protein for an initial study is critical.[3][4][5] For the purpose of this guide, we will use Butyrylcholinesterase (BChE) as our representative target. BChE is a relevant enzyme in the pathology of Alzheimer's disease, and various heterocyclic compounds have been studied as potential inhibitors.[6] This choice allows us to compare our test compound against known inhibitors, providing a robust validation framework.

Part 1: The Docking Workflow: A Self-Validating & Reproducible Protocol

A reliable docking study is more than just generating a score; it's a multi-step process where each stage is designed to ensure accuracy and relevance. The causality behind this workflow is to systematically reduce variables and prepare molecules in a way that best represents their physiological state, leading to a trustworthy prediction.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Retrieval (e.g., PDB ID: 4BDS for hBChE) Receptor 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Receptor Ligand 3. Ligand Preparation (2D to 3D, energy minimization, assign charges, set rotatable bonds) Receptor->Ligand Grid 4. Grid Box Generation (Define binding site) Ligand->Grid Docking 5. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Analyze 6. Pose & Score Analysis (Binding energy, interactions) Docking->Analyze Validate 7. Validation (Re-docking, comparison with known inhibitors) Analyze->Validate

Caption: A generalized workflow for a molecular docking study.

Experimental Protocol 1: Receptor Preparation

The goal of receptor preparation is to clean a crystal structure and prepare it for docking by adding missing atoms and assigning correct parameters. This ensures that the protein's active site is chemically and structurally accurate.

  • Obtain Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use human Butyrylcholinesterase (hBChE) complexed with a known inhibitor (PDB ID: 4BDS).

  • Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[7][8]

    • Causality: The raw PDB file often contains non-essential molecules (water, ions, co-solvents) and may have multiple conformations for some residues.[9] These must be removed to prevent interference with the ligand docking process. Delete all water molecules and any co-factors or ligands not essential for the binding interaction being studied.

  • Add Hydrogens and Assign Charges:

    • Use the software's tools to add polar hydrogens. Crystal structures typically do not resolve hydrogen atoms, which are critical for hydrogen bonding interactions.[10]

    • Compute and assign partial charges (e.g., Gasteiger charges). This is essential for the scoring function to accurately calculate electrostatic interactions between the protein and the ligand.[11]

  • Save the Prepared Receptor: Export the cleaned, protonated, and charged protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Experimental Protocol 2: Ligand Preparation

Ligands must be converted from a 2D representation to an energy-minimized 3D conformation with correct charges and rotatable bonds defined.

  • Create 2D Structure: Draw the structures of this compound, a known BChE inhibitor (e.g., Donepezil), and a relevant comparison compound (e.g., quinolin-2-amine without the -CF3 group) using software like ChemDraw.

  • Convert to 3D and Energy Minimize:

    • Import the 2D structures into a program like Avogadro or use online tools to generate 3D coordinates.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).[3]

    • Causality: This step finds a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking than an unminimized structure.[12]

  • Assign Charges and Define Rotatable Bonds:

    • Load the minimized 3D structure into AutoDock Tools.

    • Calculate Gasteiger charges.

    • The software will automatically detect rotatable bonds. The user should verify these, as the flexibility of the ligand during docking is determined by these bonds. The number of rotatable bonds affects the complexity and duration of the computational search.[13]

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Experimental Protocol 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space on the receptor and running the docking algorithm.

  • Define the Binding Site (Grid Box Generation):

    • Load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) into AutoDock Tools.

    • Define a "grid box" that encompasses the entire active site of the protein. For a known target, this can be centered on the position of the co-crystallized ligand.[14]

    • Causality: The grid box confines the search space for the docking algorithm, dramatically increasing efficiency. The scoring function pre-calculates grid maps of interaction potentials for various atom types within this box, which speeds up the energy evaluation during the docking run.

  • Configure the Docking Run: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.[10]

  • Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input. Vina will explore different conformations (poses) of the ligand within the grid box and score them based on its scoring function.[14]

Part 2: Results, Analysis, and Comparative Benchmarking

The raw output of a docking run is a set of ligand poses and their corresponding binding affinity scores. Meaningful interpretation requires careful analysis and comparison against controls.

Interpreting the Docking Output
  • Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[14]

  • Pose Analysis: The docking algorithm generates several possible binding poses. The top-ranked pose (lowest energy) is typically the most important, but other low-energy poses should also be examined.[15]

  • Interaction Analysis: Use visualization software (PyMOL, Discovery Studio Visualizer) to analyze the non-covalent interactions between the ligand and the protein for the best-scoring pose.[16] Key interactions to look for include:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Often the main driver of binding.

    • Pi-stacking: Interactions between aromatic rings.

    • Electrostatic interactions: Between charged or polar groups.

Validating the Docking Protocol

Trustworthiness in a docking protocol is achieved through validation.[17]

  • Re-docking: The most common method is to take the co-crystallized ligand from the PDB file, remove it, and then dock it back into the active site. The protocol is considered valid if the docking software can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[17]

  • Comparative Docking: Dock a known potent inhibitor (positive control) and a known weak or inactive compound (negative control). A valid protocol should predict a significantly better docking score for the potent inhibitor compared to the negative control.[18]

Comparative Data Presentation

The performance of this compound should be objectively compared to alternatives. The following table presents a hypothetical but realistic set of results from our docking study against hBChE.

CompoundStructureDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Donepezil (Positive Control) Known BChE Inhibitor-11.5Trp82, Tyr332, Phe329Pi-pi stacking, H-bond
This compound Test Compound-9.2Trp82, Ser198, His438H-bond with Ser198, Pi-pi stacking with Trp82, Halogen bond with His438
Quinolin-2-amine (Comparator) Negative Control-7.1Trp82, Ala199Pi-pi stacking with Trp82

This data is illustrative and for educational purposes.

From this hypothetical data, we can infer that this compound shows strong predicted binding affinity, superior to the basic quinoline scaffold but not as potent as the established drug Donepezil. The analysis suggests the -CF3 group may be forming a favorable interaction (like a halogen bond) within the active site, contributing to its enhanced score over the unsubstituted comparator.

G cluster_ligand Ligand: this compound cluster_interactions Interaction Types cluster_protein Protein: BChE Active Site Ligand Quinoline Scaffold PiStack Pi-Pi Stacking Ligand->PiStack CF3 Trifluoromethyl Group (-CF3) Halogen Halogen Bond / Hydrophobic CF3->Halogen Amine Amine Group (-NH2) HBond Hydrogen Bond Amine->HBond Trp82 Trp82 PiStack->Trp82 Ser198 Ser198 HBond->Ser198 His438 His438 Halogen->His438

Caption: Logical relationships in the predicted binding mode.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to conducting comparative docking studies for this compound. By following a self-validating protocol that includes careful preparation, robust simulation, and critical analysis against established benchmarks, researchers can generate reliable computational hypotheses about the compound's binding potential. The illustrative results suggest that this compound is a promising scaffold for BChE inhibition, warranting further investigation. Ultimately, these in-silico findings must be correlated with experimental data to fully validate their physiological relevance and accelerate the drug discovery process.[19]

References

  • Labinsights. (2023). Docking Software for Drug Development. Available at: [Link]

  • Accurate Bio-tech. (2023). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available at: [Link]

  • University of Catania. Molecular Docking Tutorial. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock. Available at: [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models? Available at: [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Available at: [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Available at: [Link]

  • The Scripps Research Institute. AutoDock. Available at: [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available at: [Link]

  • Drug Discovery. Software. Available at: [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • ResearchGate. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Available at: [Link]

  • PubMed Central. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available at: [Link]

  • AWS. “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Available at: [Link]

  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]

  • ResearchGate. (2023). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Available at: [Link]

  • PubMed. (2021). Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking. Available at: [Link]

  • ResearchGate. (2021). (PDF) Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. Available at: [Link]

  • MDPI. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

  • PubChem. 6-Amino-2-(trifluoromethyl)quinolin-3-ol. Available at: [Link]

  • PubMed. (2024). Synthesis and molecular docking studies of 5-trifluoromethoxy-2-indolinones as cholinesterase dual inhibitors. Available at: [Link]

  • PubMed Central. (2014). Designer proteins that competitively inhibit Gαq by targeting its effector site. Available at: [Link]

  • PubMed Central. (2023). Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available at: [Link]

  • PubMed Central. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 6-(Trifluoromethyl)quinolin-2-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, fluorinated heterocycles like 6-(Trifluoromethyl)quinolin-2-amine hold significant interest due to their potential biological activities. However, their unique chemical properties necessitate a robust understanding of safe handling practices to mitigate potential risks to laboratory personnel. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and efficient research environment.

Understanding the Hazard: A Proactive Approach to Safety

While specific toxicological data for this compound may be limited, its structure—a quinoline core with an amine group and a trifluoromethyl substituent—provides critical clues for a precautionary approach. The quinoline moiety is a known structural alert for potential mutagenicity, and aromatic amines can be skin and respiratory sensitizers. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its absorption through the skin. Therefore, our safety protocol is built on the principle of minimizing all routes of exposure: dermal, inhalation, and ocular.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting. The rationale behind each selection is to provide a multi-layered barrier against potential exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a robust barrier against incidental dermal contact. Double-gloving is recommended for prolonged handling or when working with larger quantities.
Eye Protection ANSI Z87.1 rated safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particulates. Goggles are required when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.A properly functioning chemical fume hood provides the primary barrier against inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.

Pre-Operational Checklist:
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Visually inspect all PPE for defects (e.g., tears in gloves, cracks in safety glasses).

  • Spill Kit Accessibility: Confirm that a spill kit appropriate for solid chemical spills is readily available.

  • Waste Container Preparation: Have a designated, labeled waste container for solid chemical waste.

Pre_Operational_Checklist A Verify Fume Hood (Sash Height, Airflow) B Inspect PPE (Gloves, Glasses, Coat) A->B C Locate Spill Kit B->C D Prepare Labeled Waste Container C->D

Caption: Pre-operational safety checklist workflow.

Handling Protocol:
  • Donning PPE: Don PPE in the following order: lab coat, safety glasses/goggles, and then gloves. If double-gloving, don the inner pair before entering the immediate work area.

  • Weighing and Transfer: Conduct all manipulations of solid this compound within the certified chemical fume hood. Use a disposable weighing paper or a tared container to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After completing the work, wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and a disposable towel.

Doffing and Disposal Protocol:

The sequence of PPE removal is as critical as its initial selection to prevent cross-contamination.

Doffing_and_Disposal_Workflow cluster_0 Inside Laboratory cluster_1 Exiting Laboratory A Remove Outer Gloves (if double-gloved) B Remove Lab Coat A->B C Remove Inner Gloves B->C D Remove Eye Protection C->D E Wash Hands Thoroughly D->E

Caption: PPE doffing and disposal sequence.

  • Gloves: If double-gloved, remove the outer pair first and dispose of them in the designated solid waste container. Remove the inner pair using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination, and store it in a designated area or dispose of it if it is a disposable a disposable one.

  • Eye Protection: Remove safety glasses or goggles last, after leaving the immediate work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don PPE: Before cleaning, don appropriate PPE, including a respirator if necessary.

  • Contain and Clean: Cover the spill with an absorbent material from the spill kit, working from the outside in. Collect the material in a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and wipe it down.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound, including gloves, weighing papers, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material in standard trash or down the drain.

By adhering to these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Chemical Safety.[Link]

  • European Chemicals Agency (ECHA). Information on Chemicals.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.